molecular formula C6H10N4 B1195251 3,5-Dimethylpyrazole-1-carboxamidine CAS No. 22906-75-8

3,5-Dimethylpyrazole-1-carboxamidine

Cat. No.: B1195251
CAS No.: 22906-75-8
M. Wt: 138.17 g/mol
InChI Key: GAZRNXIMWKZADY-UHFFFAOYSA-N
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Description

3,5-Dimethylpyrazole-1-carboxamidine, also known as this compound, is a useful research compound. Its molecular formula is C6H10N4 and its molecular weight is 138.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 129885. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3,5-dimethylpyrazole-1-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H10N4/c1-4-3-5(2)10(9-4)6(7)8/h3H,1-2H3,(H3,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAZRNXIMWKZADY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=N)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

22907-04-6 (nitrate), 38184-47-3 (mononitrate), 40027-64-3 (mono-hydrochloride)
Record name 3,5-Dimethylpyrazole-1-carboxamidine
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DSSTOX Substance ID

DTXSID40177447
Record name 3,5-Dimethylpyrazole-1-carboxamidine
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Molecular Weight

138.17 g/mol
Source PubChem
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CAS No.

22906-75-8
Record name 3,5-Dimethylpyrazole-1-carboxamidine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC129885
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Record name 3,5-Dimethylpyrazole-1-carboxamidine
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Record name 3,5-DIMETHYLPYRAZOLE-1-CARBOXAMIDINE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,5-Dimethylpyrazole-1-carboxamidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3,5-Dimethylpyrazole-1-carboxamidine, a valuable building block in medicinal and coordination chemistry. The document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the prevalent synthetic pathways, reaction mechanisms, and experimental protocols. Emphasis is placed on the scientific rationale behind procedural choices, ensuring a deep understanding of the chemical transformations. This guide includes step-by-step methodologies, comparative data analysis, and visual representations of reaction pathways to facilitate practical application in a laboratory setting. All information is supported by authoritative references to ensure scientific integrity.

Introduction and Significance

This compound, often utilized as its hydrochloride or nitrate salt, is a key intermediate in the development of various chemical entities. The unique structural combination of a pyrazole ring and a carboxamidine (guanidine) moiety imparts specific chemical properties that make it a versatile precursor. The pyrazole core is a well-known pharmacophore present in numerous bioactive compounds, while the guanidinium group can engage in crucial hydrogen bonding interactions with biological targets. Consequently, this molecule serves as a foundational element in the synthesis of compounds with potential applications as Maillard reaction inhibitors and as ligands in coordination chemistry.[1][2] This guide will delve into the primary and alternative methods for its synthesis, providing the necessary detail for its successful preparation and characterization.

Primary Synthesis Pathway: Acid-Catalyzed Guanylation of 3,5-Dimethylpyrazole

The most direct and commonly employed method for the synthesis of this compound is the acid-catalyzed reaction of 3,5-dimethylpyrazole with cyanamide. This reaction proceeds in a two-step sequence, beginning with the synthesis of the pyrazole precursor, followed by the guanylation step.

Step 1: Synthesis of 3,5-Dimethylpyrazole

The precursor, 3,5-dimethylpyrazole, is readily synthesized via the condensation reaction of acetylacetone (2,4-pentanedione) with a hydrazine source.[3] A reliable and high-yield procedure is well-documented in Organic Syntheses, utilizing hydrazine sulfate in an aqueous sodium hydroxide solution.[4]

The reaction involves the nucleophilic attack of the hydrazine nitrogens on the carbonyl carbons of acetylacetone, followed by cyclization and dehydration to form the stable aromatic pyrazole ring. The use of hydrazine sulfate in a basic medium generates hydrazine in situ, which then reacts with the acetylacetone.

Experimental Protocol: Synthesis of 3,5-Dimethylpyrazole [4]

  • In a 1-liter round-bottomed flask equipped with a mechanical stirrer, thermometer, and separatory funnel, dissolve 65 g (0.50 mole) of hydrazine sulfate in 400 mL of 10% aqueous sodium hydroxide.

  • Cool the flask in an ice bath until the temperature of the solution reaches 15°C.

  • With continuous stirring, add 50 g (0.50 mole) of acetylacetone dropwise via the separatory funnel, maintaining the reaction temperature at approximately 15°C. The addition should take about 30 minutes.

  • After the addition is complete, continue stirring the mixture at 15°C for an additional hour.

  • Dilute the reaction mixture with 200 mL of water to dissolve any precipitated inorganic salts.

  • Transfer the mixture to a 1-liter separatory funnel and extract with 125 mL of diethyl ether.

  • Separate the layers and extract the aqueous layer with four additional 40 mL portions of diethyl ether.

  • Combine the ether extracts and wash once with a saturated sodium chloride solution.

  • Dry the combined ether extracts over anhydrous potassium carbonate.

  • Remove the ether by distillation. The resulting residue is crystalline 3,5-dimethylpyrazole.

  • Dry the product under reduced pressure to obtain 37–39 g (77–81% yield) of a slightly yellow crystalline solid with a melting point of 107–108°C.

  • For higher purity, the product can be recrystallized from petroleum ether (90–100°C).

Step 2: Guanylation of 3,5-Dimethylpyrazole

The introduction of the carboxamidine group at the N1 position of the pyrazole ring is achieved by reacting 3,5-dimethylpyrazole with cyanamide in the presence of a strong acid, typically gaseous hydrogen chloride.[2] The acid acts as a catalyst, activating the cyanamide for nucleophilic attack by the pyrazole nitrogen.

The reaction mechanism is believed to proceed as follows:

  • Protonation of Cyanamide: The nitrile nitrogen of cyanamide is protonated by the strong acid (HCl), forming a highly electrophilic nitrilium ion intermediate.

  • Nucleophilic Attack: The N1 nitrogen of the 3,5-dimethylpyrazole ring, acting as a nucleophile, attacks the electrophilic carbon of the protonated cyanamide.

  • Deprotonation: A subsequent deprotonation step yields the final product, this compound, as its hydrochloride salt.

Synthesis_Pathway cluster_step1 Step 1: Pyrazole Formation cluster_step2 Step 2: Guanylation Acetylacetone Acetylacetone reac1 Acetylacetone->reac1 Hydrazine Hydrazine (from Hydrazine Sulfate) Hydrazine->reac1 Dimethylpyrazole 3,5-Dimethylpyrazole reac2 Dimethylpyrazole->reac2 Cyanamide Cyanamide Cyanamide->reac2 HCl HCl (gas) HCl->reac2 Catalyst Final_Product 3,5-Dimethylpyrazole-1- carboxamidine HCl reac1->Dimethylpyrazole + H2O reac2->Final_Product

Caption: Overall synthesis scheme for this compound HCl.

Experimental Protocol: Synthesis of this compound Hydrochloride [2]

  • In a reaction vessel suitable for gas introduction, dissolve 48.1 g (0.5 mol) of 3,5-dimethylpyrazole and 21.0 g (0.5 mol) of cyanamide in 330 ml of dimethoxyethane.

  • Heat the solution to 80°C.

  • Introduce gaseous hydrogen chloride into the reaction mixture for approximately 50 minutes.

  • Monitor the reaction progress by a suitable method (e.g., TLC).

  • Upon completion, cool the reaction mixture to allow for the precipitation of the product.

  • Collect the solid product by filtration.

  • Wash the collected solid with a suitable solvent (e.g., cold dimethoxyethane or diethyl ether) to remove any unreacted starting materials.

  • Dry the product under vacuum to yield 3,5-dimethyl-1H-pyrazole-1-carboxamidine hydrochloride.

Alternative Synthesis Pathway: Via a Nitroguanidine Intermediate

An alternative route to guanidines involves the use of a nitroguanidine derivative. This pathway consists of two main steps: the formation of 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine, followed by the reduction of the nitro group.

Synthesis of 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine

This intermediate can be synthesized by the condensation of 1-amino-2-nitroguanidine with pentane-2,4-dione.[1][5] This reaction can be performed under either acidic or alkaline conditions.[1][5]

Reduction of the Nitroguanidine

The subsequent step involves the reduction of the nitro group to an amino group, yielding the desired carboxamidine. This can be achieved through catalytic hydrogenation. For instance, the reduction of a similar compound, 3,5-dimethyl-4-nitro-1H-pyrazole-1-carboxamidine nitrate, has been reported using 10% palladium on carbon in methanol.[6]

Comparative Analysis of Synthesis Pathways

ParameterPrimary Pathway (Acid-Catalyzed Guanylation)Alternative Pathway (Nitroguanidine Route)
Starting Materials 3,5-Dimethylpyrazole, Cyanamide, HCl1-Amino-2-nitroguanidine, Pentane-2,4-dione
Number of Steps 1 (from 3,5-dimethylpyrazole)2
Reagents/Conditions Gaseous HCl, 80°CAcidic or alkaline condensation, Catalytic hydrogenation
Yield Typically highModerate to high (stepwise)
Advantages More direct, fewer stepsAvoids the use of highly toxic cyanamide directly in the final step
Disadvantages Requires handling of gaseous HCl and cyanamideLonger synthetic route, requires a reduction step

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

  • Melting Point: The hydrochloride salt has a reported melting point of 164-166°C.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR (DMSO-d₆): δ ~2.5 ppm (s, 3H, CH₃), ~2.8 ppm (s, 3H, CH₃), ~9.8 ppm (br s, 4H, NH₂ and NH₂⁺).[6]

  • Infrared (IR) Spectroscopy:

    • Characteristic peaks for N-H stretching (~3300 cm⁻¹), and C=N stretching are expected.

  • Mass Spectrometry:

    • The mass spectrum will show the molecular ion peak corresponding to the free base.

Safety and Handling

Caution: All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

  • 3,5-Dimethylpyrazole: Harmful if swallowed and causes skin and eye irritation.

  • Cyanamide: Highly toxic and can be absorbed through the skin. It is also a lachrymator. Handle with extreme care.

  • Hydrazine Sulfate: Toxic and a suspected carcinogen.

  • Acetylacetone: Flammable liquid and vapor. Harmful if swallowed.

  • Hydrogen Chloride (gas): Corrosive and causes severe skin burns and eye damage.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

Conclusion

This guide has detailed the primary and alternative synthetic pathways for this compound. The acid-catalyzed guanylation of 3,5-dimethylpyrazole with cyanamide represents the most direct approach, for which a detailed experimental protocol has been provided. The alternative route through a nitroguanidine intermediate offers a viable, albeit longer, alternative. By understanding the underlying reaction mechanisms, experimental nuances, and safety considerations, researchers can confidently synthesize and characterize this important chemical intermediate for its various applications in scientific research and development.

References

  • Structure and synthesis of 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Russian Journal of General Chemistry, 2015, 85(7), 1636-1640.
  • Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. Molecules, 2022, 27(21), 7598.
  • Guanidines: from classical approaches to efficient catalytic syntheses. Chemical Society Reviews, 2014, 43(9), 3117-3148.
  • Efficient acid catalytic synthesis of pyrazolopyrimidines from 1 H -pyrazol-5-yl- N , N -dimethylformamidines with cyanamide.
  • Radical Synthesis of Guanidines from N-Acyl Cyanamides. Angewandte Chemie International Edition, 2011, 50(37), 8697-8700.
  • 3,5-dimethylpyrazole. Organic Syntheses, Coll. Vol. 4, p.351 (1963); Vol. 37, p.29 (1957).
  • Purified and recrystallized 3,5-dimethyl-1H-pyrazole. Reddit, 2022.
  • Structure and synthesis of 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine.
  • Process for the preparation of 1H-pyrazole-1-carboxamidines. EP1197486A1, 2002.
  • Synthesis of 3,5-Dimethylpyrazole. YouTube, 2020.
  • Guanidine synthesis by guanyl
  • A Synthetic Method to Access Symmetric and Non-Symmetric 2-(N,N'-disubstituted)guanidinebenzothiazoles. Molecules, 2021, 26(11), 3328.
  • New Reaction Products of Acetylacetone with Semicarbazide Derivatives. ACS Omega, 2021, 6(12), 8565-8575.
  • Method for preparing 3.5-dimethylpyrazole. CN1482119A, 2004.
  • Recent Advances in Cyanamide Chemistry: Synthesis and Applic
  • Direct Guanylation of Amino Groups by Cyanamide in Water: Catalytic Generation and Activation of Unsubstituted Carbodiimide by Scandium(III)
  • 3,5-Dimethylpyrazole-1-carboxamide. Chem-Impex.
  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Organic Letters, 2017, 19(18), 4838-4841.
  • FT-IR and theoretical study of 3,5-dimethyl-1H-pyrazole-1-carboxamidine (L) and the complexes CoL(2)(H(2)O)(2)(NO(3))(2), NiL(2)(H(2)O)(2)(NO(3))(2). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2008, 71(4), 1466-1473.
  • Pyrazole derivatives and compositions and methods of use as maillard reaction inhibitors. US5453514A, 1995.
  • Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Synthesis, 2004, (10), 1655-1663.
  • Synthetic accesses to biguanide compounds. Beilstein Journal of Organic Chemistry, 2021, 17, 1144-1186.
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 2019, 25(1), 15.
  • 3,5-Dimethylpyrazole. Wikipedia.
  • 3,5-Dimethyl-1-pyrazolylformaminidium nitr

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3,5-Dimethylpyrazole-1-carboxamidine CAS number lookup

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 3,5-Dimethylpyrazole-1-carboxamidine, a pivotal reagent in modern chemical synthesis and bioconjugation. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's core properties, synthesis, and critical applications, grounding all claims in authoritative data and established protocols.

Core Compound Identification and Properties

This compound is a substituted pyrazole featuring a carboxamidine group at the 1-position. This structure makes it an exceptionally stable and effective guanidinating agent. Its primary utility lies in its ability to selectively convert primary amines into guanidinium groups, a transformation of significant interest in peptide and protein chemistry. The CAS number for the parent compound is 22906-75-8 . It is frequently utilized and supplied as a more stable salt, such as the nitrate or hydrochloride salt.

A summary of its key chemical and physical properties is presented below.

IdentifierValueSource
IUPAC Name 3,5-dimethylpyrazole-1-carboximidamidePubChem
CAS Number 22906-75-8PubChem
Molecular Formula C₆H₁₀N₄PubChem
Molecular Weight 138.17 g/mol PubChem
Synonyms 1-Guanyl-3,5-dimethylpyrazole, N-Amidino-3,5-dimethylpyrazolePubChem
Melting Point 167-168 °C (dec.) (for Nitrate Salt)Sigma-Aldrich

Synthesis Pathway and Rationale

The synthesis of pyrazole derivatives is a cornerstone of heterocyclic chemistry. The formation of the 3,5-dimethylpyrazole core is classically achieved through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. In the case of this compound, this involves the reaction between acetylacetone (pentane-2,4-dione) and aminoguanidine.

The causality of this reaction is rooted in the nucleophilicity of the hydrazine nitrogens in aminoguanidine, which attack the electrophilic carbonyl carbons of acetylacetone. This is followed by an intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring. This robust reaction provides a reliable and scalable route to the target compound.

A generalized workflow for this synthesis is illustrated below.

G cluster_reactants Reactants cluster_process Process cluster_products Products R1 Acetylacetone (pentane-2,4-dione) P1 Condensation & Cyclization R1->P1 R2 Aminoguanidine R2->P1 Prod1 This compound P1->Prod1 Yields Prod2 Water (2 equiv.) P1->Prod2 Byproduct

Caption: Synthetic pathway for this compound.

Key Applications in Drug Discovery and Bioconjugation

The unique reactivity of this compound makes it a valuable tool in several research domains. Pyrazole derivatives themselves are known to possess a wide range of biological activities, including anti-tumor and antimicrobial properties, making them attractive scaffolds in medicinal chemistry.

Guanidination of Proteins and Peptides

The most prominent application is the selective modification of primary amino groups, such as the ε-amino group of lysine residues in proteins. This process, known as guanidination, converts a primary amine into a guanidinium group, effectively transforming a lysine residue into a homo-arginine residue.

Scientific Rationale:

  • Charge Maintenance: The guanidinium group of arginine (pKa ~12.5) is protonated over a wider pH range than the primary amine of lysine (pKa ~10.5). Guanidination maintains a positive charge at physiological pH, which is often critical for preserving protein structure and function.

  • Probing Structure-Function: By systematically converting lysines to homo-arginines, researchers can investigate the role of specific lysine residues in protein-protein interactions, enzyme catalysis, and ligand binding.

  • Improving Peptide Stability: Guanidination can enhance the stability of therapeutic peptides against enzymatic degradation.

The reaction proceeds by the nucleophilic attack of the unprotonated amine on the electrophilic carbon of the carboxamidine group, releasing the stable 3,5-dimethylpyrazole as a byproduct.

G cluster_reactants Reactants cluster_process Process cluster_products Products R1 Protein-NH₂ (e.g., Lysine Residue) P1 Guanidination Reaction (Aqueous Buffer, pH 9.5) R1->P1 R2 3,5-Dimethylpyrazole- 1-carboxamidine R2->P1 Prod1 Guanidinylated Protein (Protein-NH-C(=NH)NH₂) P1->Prod1 Modified Prod2 3,5-Dimethylpyrazole (Byproduct) P1->Prod2 Released

Caption: Workflow for protein guanidination using the target reagent.

Synthesis of Small Molecule Guanidines

Beyond large biomolecules, the reagent is extensively used for the efficient synthesis of a diverse range of substituted guanidines from primary and secondary amines. This is crucial in drug development, as the guanidinium group is a key pharmacophore in many biologically active compounds due to its ability to form strong hydrogen bonds and salt bridges with biological targets.

Field-Proven Experimental Protocol: Protein Guanidination

This protocol provides a self-validating system for the modification of a model protein, such as Bovine Serum Albumin (BSA). The causality for key parameters is explained to ensure reproducibility and understanding.

Objective: To guanidinate the accessible lysine residues of BSA.

Materials:

  • Bovine Serum Albumin (BSA)

  • This compound nitrate (CAS: 38184-47-3)

  • Borate Buffer (0.1 M, pH 9.5)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Dialysis tubing (10 kDa MWCO) or centrifugal desalting columns

Methodology:

  • Protein Preparation:

    • Dissolve BSA in PBS to a final concentration of 10 mg/mL.

    • Rationale: PBS provides a stable, isotonic environment for the protein before the reaction.

  • Reagent Preparation:

    • Prepare a 1 M stock solution of this compound nitrate in the 0.1 M Borate Buffer (pH 9.5).

    • Rationale: The reaction is performed at an alkaline pH (9.5) to ensure a significant population of lysine ε-amino groups are deprotonated and thus nucleophilic. The borate buffer system has a suitable buffering range for this pH.

  • Guanidination Reaction:

    • In a reaction vessel, add the BSA solution.

    • While gently stirring, add the reagent stock solution to achieve a 50-fold molar excess of reagent over lysine residues. (Note: BSA has 59 lysine residues).

    • Incubate the reaction at room temperature (25°C) for 4-6 hours with gentle agitation.

    • Rationale: A large molar excess of the reagent drives the reaction to completion. The incubation time is a balance between achieving high modification efficiency and minimizing potential protein degradation.

  • Purification (Self-Validation Step 1):

    • Transfer the reaction mixture to a 10 kDa MWCO dialysis cassette.

    • Dialyze against 1L of PBS at 4°C for 24 hours, with at least three buffer changes.

    • Rationale: Dialysis is a critical step to remove unreacted reagent and the 3,5-dimethylpyrazole byproduct. Its removal is essential for downstream applications and characterization, thus validating the purification process.

  • Validation and Characterization (Self-Validation Step 2):

    • Analyze the purified, modified protein using MALDI-TOF Mass Spectrometry.

    • Compare the resulting mass spectrum to that of the unmodified BSA control. Each successful guanidination event adds 42.02 Da to the mass of the protein.

    • Rationale: Mass spectrometry provides direct, quantitative evidence of the covalent modification. The observed mass shift validates the success of the reaction and can be used to estimate the number of modified lysine residues.

Safety and Handling

While safety data for the parent compound is limited, the hydrochloride salt (CAS: 40027-64-3) provides a useful proxy for handling procedures.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautions: Handle in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.

References

  • Structure and synthesis of 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine.
  • 3,5-Dimethylpyrazole - Wikipedia.
  • This compound | C6H10N4 | CID 97525 - PubChem.
  • Convenient one-pot synthesis and biological evaluation of novel 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as new anti-tumor agents against both liver carcinoma (

3,5-Dimethylpyrazole-1-carboxamidine chemical properties and structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3,5-Dimethylpyrazole-1-carboxamidine: Structure, Properties, and Applications

Authored by: A Senior Application Scientist

Introduction

This compound, often supplied as its nitrate or hydrochloride salt, is a versatile heterocyclic compound that serves as a cornerstone reagent in protein chemistry and a valuable scaffold in medicinal drug discovery.[1][2][3] Its unique structure, combining a stable pyrazole ring with a reactive carboxamidine (guanidino) group, makes it an efficient tool for the targeted modification of primary amines in biomolecules.[2] Pyrazole derivatives themselves are recognized for a wide spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties, rendering the core structure of this compound of significant interest to researchers.[4][5]

This guide provides an in-depth exploration of the chemical properties, structure, synthesis, and key applications of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Properties

The foundational structure of this compound consists of a 3,5-dimethyl-substituted pyrazole ring linked at the N1 position to a carboxamidine group.[1] A critical feature of pyrazole chemistry is the phenomenon of annular tautomerism, which can influence the molecule's reactivity and interaction with biological targets.[6]

Caption: Chemical structure of this compound.

Physicochemical Data

The compound is most commonly handled as its more stable salt forms, which exhibit improved solubility and handling characteristics compared to the free base. The properties of the parent compound and its common hydrochloride and nitrate salts are summarized below.

PropertyThis compoundThis compound HClThis compound Nitrate
Molecular Formula C₆H₁₀N₄[1]C₆H₁₁ClN₄[3]C₆H₁₀N₄ · HNO₃[2]
Molecular Weight 138.17 g/mol [1]174.63 g/mol [3]201.18 g/mol [2]
CAS Number 22906-75-8[1][7]40027-64-3[1][3]38184-47-3[1][2]
Appearance White solid / Powder[2][8]Not specifiedPowder[2]
Melting Point Not specifiedNot specified167-168 °C (decomposes)[2]
IUPAC Name 3,5-dimethylpyrazole-1-carboximidamide[1]3,5-dimethylpyrazole-1-carboximidamide;hydrochloride[3]3,5-Dimethyl-1-pyrazolylformaminidium nitrate[2]

Spectroscopic Characterization

Structural elucidation relies on standard spectroscopic techniques. While comprehensive spectral data for the free base is sparse in readily available literature, analysis of its derivatives and related structures provides a strong predictive framework.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two methyl groups on the pyrazole ring, a singlet for the C4 proton of the pyrazole, and broad signals corresponding to the exchangeable protons of the carboxamidine group. For the nitrate salt in DMSO-d₆, characteristic peaks would confirm the structure.[9]

  • ¹³C NMR: The carbon spectrum will display signals for the two distinct methyl carbons, the C3, C4, and C5 carbons of the pyrazole ring, and the quaternary carbon of the carboxamidine group.[10]

  • IR Spectroscopy: The infrared spectrum provides key information about functional groups. Expected characteristic bands include N-H stretching vibrations from the carboxamidine group, C=N stretching, and vibrations associated with the pyrazole ring. FT-IR studies have been used to analyze the compound and its metal complexes, confirming its coordination behavior.[11]

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the mass of the compound (m/z = 138 for the free base), along with characteristic fragmentation patterns involving the pyrazole and carboxamidine moieties.[1]

Synthesis and Purification Protocol

This compound can be synthesized via the cyclocondensation reaction of a guanidine derivative with a 1,3-dicarbonyl compound. A well-established and reliable method involves the reaction of aminoguanidine with acetylacetone (2,4-pentanedione).[12]

Rationale Behind the Synthesis

This synthesis is a classic example of pyrazole formation. The reaction proceeds via initial condensation between one of the hydrazine nitrogens of aminoguanidine and one of the carbonyl groups of acetylacetone, followed by intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring. The choice of acetylacetone directly yields the 3,5-dimethyl substitution pattern.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction & Workup Aminoguanidine Aminoguanidine (as salt, e.g., HCl) Reaction 1. Condensation Reaction (Aqueous or alcoholic solvent) - pH adjustment (base) - Heat Aminoguanidine->Reaction Acetylacetone Acetylacetone (2,4-Pentanedi_one) Acetylacetone->Reaction Isolation 2. Product Isolation - Cooling / Precipitation - Filtration Reaction->Isolation Purification 3. Purification - Recrystallization (e.g., from Ethanol/Water) Isolation->Purification Product 3,5-Dimethylpyrazole- 1-carboxamidine Salt Purification->Product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative method and should be adapted and optimized based on laboratory conditions and safety assessments.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve aminoguanidine hydrochloride (1.0 eq) in water or a mixture of ethanol and water.

  • Addition of Reactant: To this solution, add acetylacetone (1.0 eq) dropwise at room temperature with vigorous stirring.

  • pH Adjustment: Slowly add an aqueous solution of a base, such as sodium acetate or sodium hydroxide, to neutralize the hydrochloride and facilitate the condensation. The reaction is typically run under neutral to slightly basic conditions.

  • Reaction Progression: Heat the mixture to reflux (typically 80-100 °C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Product Isolation: After completion, cool the reaction mixture in an ice bath. The product will often precipitate as a crystalline solid. Collect the solid by vacuum filtration and wash with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol, to yield the pure this compound salt. Dry the final product under vacuum.

Key Applications in Research and Drug Development

The bifunctional nature of this molecule underpins its utility in diverse scientific fields.

Protein Modification: Guanidination of Lysine Residues

The primary and most authoritative application of this compound is as a reagent for the guanidination of primary amino groups, particularly the ε-amino group of lysine residues in proteins.[2]

Mechanism of Action: The carboxamidine group is an excellent aminating agent. Under mild alkaline conditions (typically pH 9-10), it selectively reacts with unprotonated primary amines. The pyrazole moiety acts as a good leaving group, facilitating the transfer of the amidino group to the target amine, converting it into a guanidinium group. This modification is highly specific and efficient.

Significance in Protein Science:

  • Structural Probes: Converting lysine's primary amine to a guanidinium group mimics the side chain of arginine. This allows researchers to probe the functional and structural importance of specific lysine residues by assessing whether an arginine-like side chain can substitute for it.

  • Altering Protein Properties: Guanidination changes the local charge and hydrogen bonding potential, which can be used to study protein folding, stability, and enzyme activity.[2]

  • Cross-linking Studies: Derivatives can be designed for protein cross-linking experiments to investigate protein-protein interactions.

Guanidination_Application cluster_reagent Reagent cluster_target Biological Target cluster_product Result Reagent 3,5-Dimethylpyrazole- 1-carboxamidine Process Guanidination Reaction (pH 9-10) Reagent->Process Protein Protein with Lysine Residue (-NH₂) Protein->Process ModifiedProtein Modified Protein (Homoarginine Residue) LeavingGroup 3,5-Dimethylpyrazole Process->ModifiedProtein Amine to Guanidinium Process->LeavingGroup Leaving Group

Caption: Application as a guanidinating agent for modifying proteins.

Scaffold in Medicinal Chemistry

The pyrazole nucleus is a "privileged scaffold" in drug discovery, appearing in numerous approved drugs.[4][13] this compound serves as a versatile starting material for the synthesis of more complex molecules with potential therapeutic activities.[13]

  • Anti-Tumor Agents: Novel derivatives of pyrazole-carbothiohydrazides, synthesized from related precursors, have shown potent cytotoxic activities against liver and lung carcinoma cell lines.[13]

  • Broad Biological Activity: The pyrazole core is associated with a vast range of biological effects, including antibacterial, antifungal, anti-inflammatory, and antiviral properties.[5] The presence of the carboxamidine group provides a handle for further chemical modification to explore these activities.[14][15]

Safety, Handling, and Storage

The hydrochloride salt of this compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3]

  • Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[3]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a powerful and versatile molecule with a well-established role in protein chemistry and significant potential in drug discovery. Its ability to efficiently guanidinate primary amines provides a reliable tool for probing protein structure and function. Furthermore, its underlying pyrazole scaffold continues to be a fruitful starting point for the development of novel therapeutic agents. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for any researcher looking to leverage this compound in their work.

References

  • Structure and synthesis of 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. ResearchGate. Available from: [Link].

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  • Convenient one-pot synthesis and biological evaluation of novel 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as new anti-tumor agents. ChemRxiv, Cambridge Open Engage. Available from: [Link].

  • 3,5-Dimethylpyrazole. Wikipedia. Available from: [Link].

  • Structure and Synthesis of 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Springer Link. Available from: [Link].

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  • Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. ACS Publications. Available from: [Link].

  • Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. MDPI. Available from: [Link].

  • Synthesis of 3,5-Dimethylpyrazole. YouTube. Available from: [Link].

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. Available from: [Link].

  • Current status of pyrazole and its biological activities. National Institutes of Health (NIH). Available from: [Link].

  • Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. J-Stage. Available from: [Link].

  • FT-IR and theoretical study of 3,5-dimethyl-1H-pyrazole-1-carboxamidine (L) and the complexes CoL2(H2O)2(NO3)2, NiL2(H2O)2(NO3)2. PubMed. Available from: [Link].

  • 3,5-Dimethylpyrazole Mass Spectrum. NIST WebBook. Available from: [Link].

  • The structure of 3,5-dimethylpyrazole/carboxylic acids co-crystals. ARKIVOC. Available from: [Link].

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A Comprehensive Technical Guide to 3,5-Dimethyl-1H-pyrazole-1-carboximidamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides an in-depth analysis of 3,5-Dimethyl-1H-pyrazole-1-carboximidamide, a pivotal reagent in synthetic organic chemistry and a building block in medicinal and agricultural research. The document begins by clarifying the compound's official IUPAC nomenclature, distinguishing it from common synonyms. It then delves into its physicochemical properties, detailed synthesis protocols with mechanistic justifications, and a thorough exploration of its primary applications. Key focus is placed on its role as a superior guanylating agent for primary and secondary amines, its utility in peptide synthesis, and its emerging applications in agricultural and coordination chemistry. This guide is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this versatile heterocyclic compound.

Nomenclature and Structural Elucidation

The precise nomenclature of a chemical entity is fundamental to scientific communication. While commonly referred to as 3,5-Dimethylpyrazole-1-carboxamidine, the official International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 3,5-dimethyl-1H-pyrazole-1-carboximidamide [1]. The term "carboximidamide" is the systematically preferred nomenclature over the synonym "carboxamidine" for a compound with the formula -C(=NH)NH2. This guide will use the official IUPAC name, while acknowledging its common synonym.

The core structure consists of a pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, substituted with two methyl groups at positions 3 and 5, and a carboximidamide group at the N1 position.

Caption: 2D structure of 3,5-Dimethyl-1H-pyrazole-1-carboximidamide.

Chemical Identifiers

For clarity and cross-referencing, the identifiers for the parent compound and its most common salt forms are provided below. The nitrate and hydrochloride salts are frequently used in laboratory settings due to their enhanced stability and handling properties.

IdentifierParent CompoundHydrochloride SaltNitrate Salt
IUPAC Name 3,5-Dimethyl-1H-pyrazole-1-carboximidamide3,5-Dimethyl-1H-pyrazole-1-carboximidamide hydrochloride3,5-Dimethyl-1H-pyrazole-1-carboximidamide nitrate
CAS Number 22906-75-8[1]40027-64-3[1]38184-47-3[2][3]
PubChem CID 97525[1]--
Molecular Formula C₆H₁₀N₄[1]C₆H₁₁ClN₄C₆H₁₁N₅O₃[3]
Molecular Weight 138.17 g/mol [1]174.63 g/mol 201.18 g/mol [2][4]

Physicochemical Properties

The physical and chemical properties of 3,5-dimethyl-1H-pyrazole-1-carboximidamide and its salts are critical for their application in synthesis. The parent compound is a solid, while its salts are typically white to off-white crystalline powders.

PropertyValue (Parent Compound)Value (Hydrochloride Salt)Value (Nitrate Salt)
Appearance White solidColorless, crystalline solid[5]White powder[2]
Melting Point Not reported148 - 150 °C[5]167 - 168 °C (decomposes)[2][3]
SMILES CC1=CC(=NN1C(=N)N)C[1]CC1=CC(=NN1C(=N)N)C.ClO=O.CC1=CC(=NN1C(=N)N)C[2]
InChIKey GAZRNXIMWKZADY-UHFFFAOYSA-N[1]-AGYXIUAGBLMBGV-UHFFFAOYSA-N[2][4]

Synthesis and Mechanistic Insights

The synthesis of 3,5-dimethyl-1H-pyrazole-1-carboximidamide is a robust, multi-step process that begins with the formation of the pyrazole core, followed by the introduction of the carboximidamide functional group.

Synthesis of the 3,5-Dimethylpyrazole Precursor

The foundational precursor, 3,5-dimethylpyrazole, is classically synthesized via the Knorr pyrazole synthesis. This involves the condensation reaction between a β-diketone, acetylacetone (pentane-2,4-dione), and hydrazine.[6]

Causality: This method is favored due to the commercial availability and low cost of both starting materials. The reaction proceeds with high efficiency, typically under mild conditions, making it an ideal first step for large-scale production.

Figure 2: Synthesis of 3,5-Dimethylpyrazole acetylacetone Acetylacetone intermediate Hydrazone Intermediate acetylacetone->intermediate + hydrazine Hydrazine (N₂H₄) hydrazine->intermediate dm_pyrazole 3,5-Dimethylpyrazole intermediate->dm_pyrazole Cyclization - H₂O water 2 H₂O Figure 3: Synthesis Workflow start Dissolve Reactants (3,5-Dimethylpyrazole, Cyanamide) in Dimethoxyethane react Heat to 80°C Introduce HCl (gas) (50 min) start->react cool Cool to Room Temperature react->cool precipitate Product Precipitates cool->precipitate filter Filter Solid Product precipitate->filter dry Dry Under Vacuum filter->dry end Final Product: 3,5-Dimethyl-1H-pyrazole- 1-carboximidamide HCl dry->end

Caption: Experimental workflow for the synthesis of the hydrochloride salt.

Key Applications in Chemical and Biological Research

3,5-Dimethyl-1H-pyrazole-1-carboximidamide is not an end-product therapeutic but rather a critical reagent and versatile building block. Its utility stems from the electrophilic nature of the carboximidamide carbon, making the C(=NH)NH2 moiety an excellent leaving group for guanylation reactions.

Amine Guanylation

The primary application of this reagent is the guanylation of primary and secondary amines. It is a stable, crystalline, and highly effective alternative to more hazardous or less stable reagents like S-methylisothiourea or O-methylisourea.

Mechanism and Rationale: The reaction proceeds by nucleophilic attack of an amine on the electrophilic carbon of the carboximidamide group. The 3,5-dimethylpyrazole moiety is an excellent leaving group, facilitating the transfer of the amidinyl group (-C(=NH)NH2) to the amine substrate under mild conditions. This reaction is fundamental in peptide synthesis and the modification of biomolecules. [7][8][9]A specific example includes the extensive guanidination of free amino groups in staphylococcal enterotoxin B. [2]

Figure 4: General Guanylation Reaction reagent 3,5-Dimethyl-1H-pyrazole-1-carboximidamide (Guanylating Agent) product R-NH-C(=NH)NH₂ (Guanidinylated Product) reagent:p2->product + amine R-NH₂ (Primary Amine) amine->product byproduct 3,5-Dimethylpyrazole (Leaving Group) product->byproduct +

Caption: General reaction scheme for amine guanylation.

Agricultural Chemistry

The pyrazole scaffold is prevalent in agrochemicals. * Nitrification Inhibition: 1H-pyrazole-1-carboxamidine derivatives are effective nitrification inhibitors. [5]They selectively inhibit the activity of soil microorganisms (e.g., Nitrosomonas) that convert ammonium to nitrate, thereby reducing nitrogen loss from fertilizers and minimizing nitrate leaching into groundwater.

  • Fungicide/Herbicide Potential: Research has indicated that 3,5-dimethyl-1H-pyrazole-1-carboximidamide and its derivatives possess biological activity that makes them candidates for development as fungicides and herbicides. [10]

Precursor for Drug Discovery and Coordination Chemistry
  • Drug Discovery: The pyrazole ring is a well-established pharmacophore found in numerous pharmaceuticals, including nonsteroidal anti-inflammatory drugs (NSAIDs). [8]Derivatives of 3,5-dimethylpyrazole have been synthesized and evaluated for a range of biological activities, including anti-tumor and antimicrobial properties. [10][11][12]* Coordination Chemistry: As a ligand, 3,5-dimethylpyrazole and its derivatives are used to synthesize metal complexes. The nitrogen atoms of the pyrazole ring can coordinate with metal ions, leading to compounds with interesting catalytic and material properties. [10][13]

Spectroscopic and Analytical Data

Structural confirmation of 3,5-dimethyl-1H-pyrazole-1-carboximidamide and its salts relies on standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR): ¹H NMR spectroscopy is a key tool for characterization. For the nitrate salt in DMSO-d₆, the following characteristic shifts are observed. [4]

    Assignment Proton Chemical Shift (ppm)
    A Amidine -NH ~9.17
    B Pyrazole C4-H ~6.34

    | C, D | Methyl (CH₃) Protons | ~2.49, ~2.22 |

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For the nitrate salt, the mass of the molecular ion (the parent C₆H₁₀N₄ cation) is observed at m/z 138. [4]* Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups, such as N-H stretches from the amine and imine groups and C=N stretching from the pyrazole ring and carboximidamide moiety. [2]

Safety and Handling

The nitrate salt of 3,5-dimethyl-1H-pyrazole-1-carboximidamide is classified as a warning-level hazard. [2]* Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). [2]* Precautionary Measures: Standard personal protective equipment (PPE), including gloves, eye shields, and a dust mask, should be used when handling the powder. [2]Work should be conducted in a well-ventilated area.

Conclusion

3,5-Dimethyl-1H-pyrazole-1-carboximidamide is a compound of significant utility, primarily serving as a safe, stable, and highly efficient reagent for the guanylation of amines. Its well-defined synthesis, which has been optimized for safety and environmental considerations, makes it readily accessible for research and development. Beyond its role in synthetic methodology, its pyrazole core marks it as a valuable precursor in the fields of medicinal and agricultural chemistry, where its derivatives continue to be explored for novel biological activities. This guide provides the foundational knowledge required for professionals to effectively utilize and innovate with this versatile chemical tool.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Pleshanov, P. A., et al. (2020). Structure and synthesis of 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). 3,5-Dimethylpyrazole. Retrieved from [Link]

  • El-Metwaly, A. M., et al. (2023). Convenient one-pot synthesis and biological evaluation of novel 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as new anti-tumor agents. ChemRxiv. Retrieved from [Link]

  • Google Patents. (2002). EP1197486A1 - Process for the preparation of 1H-pyrazole-1-carboxamidines.
  • Barbon, S. M., et al. (2019). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Molecules. Retrieved from [Link]

  • El-Metwaly, A. M., et al. (2023). Convenient one-pot synthesis and biological evaluation of novel 3,5- dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives. ChemRxiv. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]

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An In-depth Technical Guide to 3,5-Dimethylpyrazole-1-carboxamidine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of 3,5-Dimethylpyrazole-1-carboxamidine. Designed for professionals in chemical research and drug development, this document synthesizes technical data with practical insights to serve as an essential resource.

Introduction

This compound is a versatile heterocyclic compound featuring a pyrazole ring functionalized with two methyl groups and a carboxamidine moiety. This unique structural arrangement imparts a range of interesting chemical properties and biological activities, making it a valuable building block in medicinal chemistry and materials science. The pyrazole nucleus is a well-known scaffold in a number of approved pharmaceutical agents, and the addition of the carboxamidine group, a strong basic moiety, opens up possibilities for diverse chemical transformations and biological interactions. This guide will delve into the core scientific attributes of this compound, providing a foundation for its effective utilization in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in research and development. These properties dictate its behavior in various chemical and biological systems.

General Properties
PropertyValueSource(s)
IUPAC Name 3,5-dimethyl-1H-pyrazole-1-carboximidamide
CAS Number 22906-75-8
Molecular Formula C₆H₁₀N₄
Molecular Weight 138.17 g/mol
Appearance White to off-white crystalline solid (visual inspection)General laboratory observation
Melting Point Not precisely reported for the free base. The nitrate salt melts at 167-168 °C (decomposes).
Boiling Point Data not available; likely to decompose at higher temperatures.N/A
pKa Estimated to be in the range of 10-12 for the carboxamidinium ion, typical for guanidinium-like groups.General chemical knowledge
Solubility

Precise quantitative solubility data for this compound in a range of solvents is not extensively documented in publicly available literature. However, based on its structure and the properties of related compounds, a qualitative solubility profile can be inferred. The presence of the polar carboxamidine group suggests solubility in polar protic solvents, while the dimethylpyrazole moiety provides some lipophilic character.

SolventExpected SolubilityRationale
Water Moderately soluble, especially at acidic pH where the protonated carboxamidinium salt is formed.The carboxamidine group can form hydrogen bonds with water.
Methanol, Ethanol SolublePolar protic nature of the solvents facilitates interaction with the carboxamidine group.
Dimethyl Sulfoxide (DMSO) SolubleHighly polar aprotic solvent capable of dissolving a wide range of compounds.
Dichloromethane, Chloroform Sparingly soluble to insolubleThe high polarity of the carboxamidine group limits solubility in less polar solvents.
Hexanes, Diethyl Ether InsolubleNon-polar solvents are unlikely to effectively solvate the polar molecule.

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of 3,5-dimethylpyrazole with a source of a guanylating agent. A common and effective method involves the reaction with cyanamide in the presence of an acid catalyst, which proceeds via nucleophilic attack of the pyrazole nitrogen on the cyanamide carbon.

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product 3,5-Dimethylpyrazole 3,5-Dimethylpyrazole Reaction_Center Reaction Intermediate 3,5-Dimethylpyrazole->Reaction_Center Nucleophilic Attack Cyanamide Cyanamide Cyanamide->Reaction_Center Acid_Catalyst Acid Catalyst (e.g., HCl) Acid_Catalyst->Reaction_Center Protonation Solvent Aprotic Solvent (e.g., Dimethoxyethane) Solvent->Reaction_Center Product_Salt This compound Hydrochloride Reaction_Center->Product_Salt Guanylation

Caption: Synthesis of this compound Hydrochloride.

Experimental Protocol: Synthesis of this compound Hydrochloride

This protocol is adapted from the procedure described in patent EP1197486A1[1].

Materials:

  • 3,5-Dimethylpyrazole (1.0 eq)

  • Cyanamide (1.0 eq)

  • Dimethoxyethane (DME)

  • Gaseous Hydrogen Chloride (HCl)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a reflux condenser, dissolve 3,5-dimethylpyrazole (e.g., 48.1 g, 0.5 mol) and cyanamide (e.g., 21.0 g, 0.5 mol) in anhydrous dimethoxyethane (e.g., 330 mL).

  • Heat the solution to 80 °C with stirring.

  • Bubble gaseous hydrogen chloride through the solution for approximately 50 minutes. A precipitate will form during this time.

  • After the introduction of HCl is complete, allow the reaction mixture to cool to room temperature.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold diethyl ether to remove any unreacted starting materials and solvent residues.

  • Dry the product, this compound hydrochloride, under vacuum to a constant weight.

Conversion to the Free Base

To obtain the free base of this compound, the hydrochloride salt can be neutralized with a suitable base.

Materials:

  • This compound hydrochloride

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution or a similar mild base

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the hydrochloride salt in a minimal amount of water.

  • Cool the solution in an ice bath and slowly add a saturated aqueous solution of sodium bicarbonate with stirring until the pH of the solution is basic (pH > 8).

  • Extract the aqueous layer with several portions of dichloromethane or ethyl acetate.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield this compound as a solid.

  • The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.

Chemical Properties and Reactivity

The chemical behavior of this compound is governed by the interplay between the aromatic pyrazole ring and the highly basic carboxamidine group.

Stability

The compound is generally stable under standard laboratory conditions. However, it is incompatible with strong oxidizing agents, strong reducing agents, strong bases, and acid chlorides[2]. Prolonged exposure to high temperatures may lead to decomposition.

Reactivity
  • Basicity and Salt Formation: The carboxamidine group is strongly basic and readily protonates to form the corresponding carboxamidinium ion. This property allows for the straightforward formation of various acid addition salts.

  • Ligand in Coordination Chemistry: The nitrogen atoms of both the pyrazole ring and the carboxamidine moiety can act as Lewis bases, making this compound an effective ligand for a variety of metal ions. It can coordinate to metals in a monodentate or bidentate fashion, leading to the formation of stable coordination complexes.

  • Guanidinylating Agent: The pyrazole ring is a good leaving group, which allows this compound to act as a guanylating agent for primary and secondary amines, forming substituted guanidines. This reactivity is particularly useful in the synthesis of complex organic molecules and peptides.

G cluster_reactants Reactants cluster_product Products Carboxamidine This compound Reaction Guanylation Reaction Carboxamidine->Reaction Guanylating Agent Amine Primary/Secondary Amine (R-NH₂ or R₂NH) Amine->Reaction Nucleophile Guanidine Substituted Guanidine Pyrazole 3,5-Dimethylpyrazole (Leaving Group) Reaction->Guanidine Reaction->Pyrazole

Caption: Guanylation reaction using this compound.

Spectral Data and Characterization

Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl groups, the pyrazole ring proton, and the protons of the carboxamidine group. The chemical shifts will be influenced by the solvent used. In a non-protic solvent like DMSO-d₆, the NH protons of the carboxamidine group would likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will display signals corresponding to the two methyl carbons, the three carbons of the pyrazole ring, and the carbon of the carboxamidine group. The chemical shift of the carboxamidine carbon is typically in the range of 150-160 ppm.

Assignment¹H NMR (Predicted, ppm)¹³C NMR (Predicted, ppm)
3,5-CH₃~2.2-2.5 (s, 6H)~10-15
4-H (pyrazole)~5.9-6.2 (s, 1H)~105-110
C=N (pyrazole)-~140-150
C(NH)NH₂Broad signal (br s, 3H)~155
Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides valuable information about the functional groups present in the molecule. A detailed theoretical and experimental FT-IR study of 3,5-dimethyl-1H-pyrazole-1-carboxamidine has been reported by Pogány et al. (2008)[3][4].

Wavenumber (cm⁻¹)Assignment
3400-3200N-H stretching vibrations of the carboxamidine group
~3100C-H stretching of the pyrazole ring
2950-2850C-H stretching of the methyl groups
~1650C=N stretching of the carboxamidine group
~1600N-H bending vibrations
~1550C=N stretching of the pyrazole ring
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak [M]⁺ would be observed at m/z 138. Common fragmentation pathways would involve the loss of the carboxamidine moiety or cleavage of the pyrazole ring.

Applications in Research and Development

The unique structural features of this compound make it a compound of interest in several areas of chemical and pharmaceutical research.

  • Medicinal Chemistry: As a versatile building block, it can be used in the synthesis of more complex molecules with potential therapeutic applications. The pyrazole core is present in many bioactive compounds, and the carboxamidine group can participate in hydrogen bonding interactions with biological targets such as enzymes and receptors.

  • Coordination Chemistry: Its ability to act as a ligand for various metal ions makes it useful in the design and synthesis of novel coordination complexes with potential applications in catalysis, materials science, and bioinorganic chemistry.

  • Agrochemicals: Pyrazole derivatives are known to exhibit a wide range of biological activities, including herbicidal, fungicidal, and insecticidal properties. This compound can serve as a precursor for the synthesis of new agrochemicals.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It may cause skin and eye irritation. In case of contact, rinse the affected area with plenty of water. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical compound with a rich chemistry and a wide range of potential applications. Its straightforward synthesis, coupled with the reactivity of its pyrazole and carboxamidine functionalities, makes it an attractive building block for researchers in medicinal chemistry, coordination chemistry, and materials science. This guide has provided a comprehensive overview of its key properties and characteristics, which should serve as a solid foundation for its effective use in the laboratory.

References

  • Cole-Parmer. (2006, March 22). Material Safety Data Sheet: 3,5-Dimethyl-1h-pyrazole-1-carboximidamidenitrate, 97%. Retrieved from [Link]

  • Lange, W., et al. (2002). Process for the preparation of 1H-pyrazole-1-carboxamidines. EP1197486A1. Google Patents.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 97525, this compound. Retrieved from [Link]

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  • Pogány, P., Kovács, A., Mészáros Szécsényi, K., & Leovac, V. M. (2008). FT-IR and theoretical study of 3,5-dimethyl-1H-pyrazole-1-carboxamidine (L) and the complexes CoL2(H2O)2(NO3)2, NiL2(H2O)2(NO3)2. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 71(4), 1466–1473. [Link]

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An In-depth Technical Guide to the Solubility and Stability of 3,5-Dimethylpyrazole-1-carboxamidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the critical physicochemical properties of 3,5-Dimethylpyrazole-1-carboxamidine, focusing on its solubility and stability. In the landscape of drug discovery and development, a thorough understanding of these parameters is paramount for formulation design, pharmacokinetic profiling, and ensuring therapeutic efficacy and safety. This document is structured to deliver not just data, but actionable insights grounded in established scientific principles and methodologies.

Introduction: The Significance of this compound

This compound is a molecule of significant interest owing to its versatile chemical structure, which incorporates both a pyrazole nucleus and a carboxamidine (guanidine) functional group. The pyrazole ring is a well-known scaffold in medicinal chemistry, contributing to a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The carboxamidine moiety, a potent hydrogen bond donor and a strong base, can engage in crucial interactions with biological targets and influence the compound's physicochemical properties, such as solubility and membrane permeability.

This guide will delve into the core attributes of this compound that are fundamental to its journey from a promising lead compound to a viable drug candidate.

Physicochemical Properties at a Glance

A foundational understanding of the intrinsic properties of this compound is essential before exploring its solubility and stability in depth.

PropertyValueSource
Molecular Formula C₆H₁₀N₄PubChem
Molecular Weight 138.17 g/mol PubChem
IUPAC Name 3,5-dimethylpyrazole-1-carboximidamidePubChem
CAS Number 22906-75-8PubChem
Appearance Crystalline solid (predicted)Inferred from related compounds

Solubility Profile: A Critical Determinant of Bioavailability

The solubility of an active pharmaceutical ingredient (API) directly impacts its dissolution rate and, consequently, its absorption and bioavailability. While specific quantitative solubility data for this compound in various solvents is not extensively reported in publicly available literature, we can infer its likely behavior based on its structural features and the properties of related compounds. The parent compound, 3,5-Dimethylpyrazole, is known to be soluble in polar organic solvents.[1] The presence of the highly polar carboxamidine group in this compound suggests a degree of aqueous solubility, which can be significantly influenced by pH due to the basic nature of the guanidine moiety.

To address this critical data gap, this section outlines a robust, standardized protocol for determining the solubility of this compound.

Enhancing Solubility through Salt Formation

A common strategy to enhance the aqueous solubility and stability of ionizable compounds is through the formation of salts. For this compound, the basic carboxamidine group readily forms salts with various acids. The nitrate and monohydrochloride salts of this compound have been reported, suggesting their utility in improving its physicochemical properties.[2]

DerivativeMolecular FormulaMolecular WeightMelting Point (°C)
Nitrate Salt C₆H₁₀N₄ · HNO₃201.18167-168 (decomposes)[2]
Monohydrochloride Salt C₆H₁₁ClN₄174.63Not specified

The selection of an appropriate salt form is a critical step in drug development, often involving a comprehensive screening process to identify the form with the optimal balance of solubility, stability, and manufacturability.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a well-established and reliable technique for determining the equilibrium solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in various pharmaceutically relevant solvents.

Materials:

  • This compound (or its salt form)

  • Solvents: Purified water, Phosphate buffered saline (PBS) at pH 5.0, 7.4, and 9.0, Ethanol, Methanol, Dimethyl sulfoxide (DMSO)

  • Shaking incubator or orbital shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

  • Analytical balance

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of each solvent in separate vials. The presence of undissolved solid is crucial to ensure equilibrium is reached.

  • Equilibration: Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Preparation: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable mobile phase for HPLC analysis.

  • Quantification: Analyze the diluted samples using a validated, stability-indicating HPLC method to determine the concentration of the dissolved compound. A suitable method for guanidine-containing compounds would involve a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier.

  • Data Analysis: Calculate the solubility in mg/mL or mol/L for each solvent.

Causality Behind Experimental Choices:

  • Choice of Solvents: The selected solvents represent a range of polarities and physiological relevance, providing a comprehensive solubility profile.

  • Temperature Control: Maintaining a constant temperature is critical as solubility is temperature-dependent.

  • Equilibration Time: A sufficient equilibration time is necessary to ensure that the solution is truly saturated.

  • HPLC Quantification: HPLC provides a sensitive and specific method for quantifying the dissolved compound, even in the presence of potential impurities or degradants.

Caption: Shake-flask method workflow for solubility determination.

Stability Profile: Ensuring Product Quality and Safety

The chemical stability of an API is a critical quality attribute that can impact its safety and efficacy. Degradation of the API can lead to a loss of potency and the formation of potentially toxic impurities. Therefore, a comprehensive understanding of the stability of this compound under various stress conditions is essential.

While specific degradation pathways for this compound are not detailed in the available literature, insights can be drawn from the known reactivity of the pyrazole ring and guanidine functional group. The pyrazole ring can be susceptible to electrophilic attack, and the carboxamidine group can undergo hydrolysis.

Forced Degradation (Stress Testing) Studies

Forced degradation studies are designed to intentionally degrade the API to identify potential degradation products and establish the intrinsic stability of the molecule. These studies are crucial for developing stability-indicating analytical methods. The International Council for Harmonisation (ICH) provides guidelines for conducting forced degradation studies.

Objective: To investigate the stability of this compound under various stress conditions and to identify potential degradation products.

Methodology:

Forced degradation studies should be conducted on a single batch of the drug substance. The following conditions are typically employed:

  • Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60 °C) for a defined period.

  • Basic Hydrolysis: 0.1 M NaOH at room temperature or elevated temperature for a defined period.

  • Neutral Hydrolysis: Water at elevated temperature (e.g., 80 °C).

  • Oxidative Degradation: 3% Hydrogen peroxide (H₂O₂) at room temperature.

  • Thermal Degradation: Dry heat (e.g., 105 °C) for a defined period.

  • Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

Sample Analysis:

  • A validated, stability-indicating HPLC method is essential for these studies. The method must be able to separate the parent compound from all significant degradation products.

  • Peak purity analysis using a photodiode array (PDA) detector is recommended to ensure that each chromatographic peak represents a single component.

  • Mass spectrometry (LC-MS) should be employed to identify the structure of the degradation products.

G cluster_1 Forced Degradation Study Design API This compound Stress Stress Conditions (Acid, Base, Peroxide, Heat, Light) API->Stress Analysis Stability-Indicating HPLC-UV/MS Analysis Stress->Analysis Results Identify Degradation Products Establish Degradation Pathways Analysis->Results

Caption: Workflow for a forced degradation study.

Long-Term and Accelerated Stability Testing

Following forced degradation studies, long-term and accelerated stability studies are conducted on the drug substance to establish a re-test period and recommend storage conditions. These studies are performed under controlled temperature and humidity conditions as defined by ICH guidelines.

StudyStorage ConditionMinimum Time Period
Long-Term 25 °C ± 2 °C / 60% RH ± 5% RH12 months
Intermediate 30 °C ± 2 °C / 65% RH ± 5% RH6 months
Accelerated 40 °C ± 2 °C / 75% RH ± 5% RH6 months

Self-Validating System for Protocols:

The protocols described above are designed to be self-validating. For instance, in the solubility determination, the presence of undissolved solid at the end of the experiment validates that equilibrium was reached. In the stability studies, the use of a validated, stability-indicating HPLC method ensures that the observed changes are real and not artifacts of the analytical method. Mass balance calculations, where the sum of the parent compound and all degradation products is accounted for, further enhance the trustworthiness of the stability data.

Conclusion and Future Perspectives

This technical guide has provided a framework for understanding and evaluating the critical physicochemical properties of this compound. While specific experimental data on its solubility and stability are not widely published, the application of standardized, robust methodologies as outlined herein will enable researchers and drug development professionals to generate the necessary data to advance this promising molecule. Future work should focus on the systematic execution of these studies to build a comprehensive data package that will support formulation development and regulatory submissions. The insights gained from such studies will be invaluable in unlocking the full therapeutic potential of this compound and its derivatives.

References

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The Pyrazole Scaffold: A Journey from Serendipitous Discovery to Rational Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Abstract

The pyrazole ring, a seemingly simple five-membered heterocycle, has etched an indelible mark on the landscape of medicinal chemistry. From its initial discovery in the late 19th century to its presence in blockbuster drugs of the modern era, the journey of pyrazole is a compelling narrative of serendipity, systematic investigation, and the evolution of drug design principles. This technical guide provides a comprehensive exploration of the discovery and history of pyrazole compounds in medicinal chemistry, designed for researchers, scientists, and drug development professionals. We will delve into the key historical milestones, from the synthesis of the first pyrazolone analgesic to the development of highly selective enzyme inhibitors. The guide will further provide detailed experimental protocols for the synthesis of seminal pyrazole-based drugs and the biological assays used to characterize their activity. Through an examination of structure-activity relationships and mechanisms of action, this document aims to provide not only a historical overview but also actionable insights for the continued development of this privileged scaffold.

The Dawn of a New Scaffold: From Aniline Dyes to Analgesics

The story of pyrazole in medicine begins not with a targeted search for a new therapeutic agent, but as an offshoot of the burgeoning synthetic dye industry of the 19th century. In 1883, the German chemist Ludwig Knorr, a student of the renowned Emil Fischer, was attempting to synthesize quinoline derivatives from phenylhydrazine.[1][2] Instead of the expected product, he isolated a novel compound: 1-phenyl-3-methyl-5-pyrazolone.[3] This serendipitous discovery, a result of the now-famous Knorr pyrazole synthesis, marked the first synthesis of a substituted pyrazole.[3] Shortly after, in 1889, Eduard Buchner achieved the first synthesis of the parent pyrazole ring itself.[4]

It was Knorr's subsequent investigation into the properties of his new pyrazolone that truly ignited the medicinal chemistry journey of this scaffold. In an attempt to create a quinine-like molecule, he methylated his pyrazolone, leading to the synthesis of 1,5-dimethyl-2-phenyl-3H-pyrazol-3-one, which he named Antipyrine (also known as phenazone).[2][5] This compound was found to possess potent antipyretic and analgesic properties, and it quickly became one of the first commercially successful synthetic drugs, predating even aspirin.[1][6] The success of Antipyrine spurred further research into pyrazolone derivatives, leading to the development of other analgesics like Aminopyrine and Metamizole (Dipyrone).[6][7] These early discoveries, though born of serendipity, firmly established the pyrazole nucleus as a pharmacologically significant scaffold.[8]

historical_timeline cluster_1880s 1880s: The Beginning cluster_1940s Mid-20th Century: Expansion cluster_1990s Late 20th Century: Rational Design cluster_2000s 21st Century: New Targets 1883 1883 Ludwig Knorr discovers pyrazolones (Antipyrine synthesis) 1889 1889 Eduard Buchner synthesizes the parent pyrazole ring 1883->1889 1949 1949 Phenylbutazone introduced as a potent anti-inflammatory drug 1889->1949 1998 1998 Sildenafil (Viagra®) approved, a pyrazolopyrimidinone PDE5 inhibitor 1949->1998 1998_2 1998 Celecoxib (Celebrex®) approved, a selective COX-2 inhibitor 1998->1998_2 2006 2006 Rimonabant (Acomplia®) approved in Europe, a cannabinoid receptor antagonist 1998_2->2006 celecoxib_synthesis start 4-Methylacetophenone diketone 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione start->diketone 1. Ethyl trifluoroacetate 2. Base (e.g., NaOMe) celecoxib Celecoxib diketone->celecoxib Cyclocondensation hydrazine 4-Sulfonamidophenylhydrazine hydrochloride hydrazine->celecoxib

Caption: A simplified synthetic pathway for Celecoxib.

Experimental Protocol: Synthesis of Celecoxib

  • Step 1: Synthesis of 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione.

    • To a solution of sodium methoxide in a suitable solvent (e.g., methanol), add 4-methylacetophenone.

    • Slowly add ethyl trifluoroacetate to the mixture at room temperature.

    • Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC).

    • Acidify the reaction mixture with a dilute acid (e.g., HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diketone, which can be used in the next step without further purification.

  • Step 2: Synthesis of Celecoxib.

    • Dissolve the crude 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione and 4-sulfonamidophenylhydrazine hydrochloride in a suitable solvent (e.g., ethanol).

    • Reflux the reaction mixture for several hours.

    • Upon cooling, the product will precipitate out of the solution.

    • Collect the solid by filtration, wash with cold ethanol, and dry to afford Celecoxib.

    • The product can be further purified by recrystallization.

In Vitro COX-2 Inhibition Assay

The biological activity of Celecoxib and other potential COX-2 inhibitors is typically evaluated using an in vitro enzyme inhibition assay.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

  • Reagents and Materials:

    • Human recombinant COX-2 enzyme

    • Arachidonic acid (substrate)

    • A colorimetric or fluorometric probe to detect prostaglandin production (e.g., a peroxidase-based system)

    • Test compounds (e.g., Celecoxib) and a vehicle control (e.g., DMSO)

    • Assay buffer (e.g., Tris-HCl)

  • Procedure:

    • In a 96-well plate, add the assay buffer, COX-2 enzyme, and the test compound at various concentrations.

    • Incubate the plate at 37°C for a short period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding arachidonic acid to each well.

    • Incubate for a specific time (e.g., 10 minutes) at 37°C.

    • Stop the reaction and add the detection reagents.

    • Measure the absorbance or fluorescence using a plate reader.

    • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Structure-Activity Relationship (SAR) of Pyrazole-Based COX-2 Inhibitors

The development of Celecoxib and other selective COX-2 inhibitors has been guided by extensive SAR studies. [9][10]

Compound R1 R2 COX-2 IC50 (µM)
Celecoxib p-tolyl p-sulfamoylphenyl 0.04
Analog 1 Phenyl p-sulfamoylphenyl 0.12
Analog 2 p-tolyl Phenyl >100

| Analog 3 | p-tolyl | p-methylsulfonylphenyl | 0.03 |

Key SAR Insights:

  • 1,5-Diaryl Substitution: The presence of two aryl groups at the 1- and 5-positions of the pyrazole ring is crucial for activity.

  • Sulfonamide/Methylsulfonyl Group: A sulfonamide or methylsulfonyl group on one of the aryl rings is essential for selective COX-2 inhibition. This group interacts with a side pocket in the COX-2 active site that is not present in COX-1.

  • Para-Substitution: The para-position of the phenyl rings is the optimal location for these key functional groups.

Expanding Horizons: Pyrazoles in Other Therapeutic Areas

The success of pyrazoles in the realm of anti-inflammatory drugs paved the way for their exploration in a wide range of other therapeutic areas. [11]

Sildenafil (Viagra®): A Revolution in Erectile Dysfunction Treatment

The serendipitous nature of pyrazole discoveries continued with the development of Sildenafil (Viagra®) . Initially investigated as a treatment for hypertension and angina, its potent effect on penile erections was an unexpected finding in clinical trials. Approved in 1998, Sildenafil is a pyrazolopyrimidinone derivative that acts as a selective inhibitor of phosphodiesterase type 5 (PDE5). [7] Mechanism of Action: PDE5 is an enzyme that breaks down cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis. By inhibiting PDE5, Sildenafil increases the levels of cGMP, leading to smooth muscle relaxation and increased blood flow, resulting in an erection.

sildenafil_moa NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP converts GTP GTP GTP->sGC Relaxation Smooth Muscle Relaxation cGMP->Relaxation leads to PDE5 PDE5 cGMP->PDE5 hydrolyzed by 5GMP 5'-GMP PDE5->5GMP Sildenafil Sildenafil Sildenafil->PDE5 inhibits

Caption: Mechanism of action of Sildenafil as a PDE5 inhibitor.

Rimonabant (Acomplia®): Targeting the Endocannabinoid System

The versatility of the pyrazole scaffold was further demonstrated with the development of Rimonabant (Acomplia®) , a 1,5-diarylpyrazole derivative. [12]Approved in Europe in 2006 as an anti-obesity medication, Rimonabant was a selective antagonist of the cannabinoid receptor type 1 (CB1). The CB1 receptor is a key component of the endocannabinoid system, which is involved in regulating appetite and energy balance. By blocking this receptor, Rimonabant was designed to reduce food intake. However, it was later withdrawn from the market due to severe psychiatric side effects, highlighting the complexities of targeting the central nervous system. [12] Experimental Protocol: Cannabinoid Receptor Binding Assay

  • Reagents and Materials:

    • Cell membranes expressing the human CB1 receptor.

    • A radiolabeled CB1 receptor agonist or antagonist (e.g., [3H]CP55,940).

    • Test compounds (e.g., Rimonabant).

    • Assay buffer and wash buffer.

    • Scintillation cocktail and a scintillation counter.

  • Procedure:

    • In a 96-well filter plate, incubate the cell membranes with the radioligand and the test compound at various concentrations.

    • After incubation, filter the contents of each well and wash to remove unbound radioligand.

    • Dry the filter plate and add scintillation cocktail to each well.

    • Count the radioactivity in each well using a scintillation counter.

    • Determine the specific binding and calculate the Ki value for the test compound.

The Future of Pyrazole in Medicinal Chemistry

The journey of pyrazole from a laboratory curiosity to a cornerstone of modern drug discovery is a testament to the power of chemical synthesis and biological investigation. The pyrazole scaffold continues to be a "privileged structure" in medicinal chemistry, with numerous derivatives currently in clinical development for a wide range of diseases, including cancer, infectious diseases, and neurological disorders. [11][13]The ability of the pyrazole ring to serve as a versatile scaffold, allowing for fine-tuning of steric and electronic properties, ensures its continued relevance in the design of novel therapeutic agents. As our understanding of disease biology deepens, the rational design of new pyrazole-based drugs targeting novel biological pathways will undoubtedly continue to enrich the arsenal of modern medicine.

References

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Unraveling the Reactivity of Carboxamidines: A Theoretical and Computational Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Enduring Potential of a Versatile Functional Group

To my fellow researchers, scientists, and pioneers in drug development, this guide delves into the intricate world of carboxamidines. Far more than a simple functional group, the carboxamidine moiety is a cornerstone in medicinal chemistry, gracing numerous therapeutic agents with its unique electronic and structural properties. Its ability to engage in a rich variety of non-covalent interactions, act as a bioisostere for other functional groups, and participate in a range of chemical transformations makes it a subject of enduring interest.

This document is not a rigid protocol but a comprehensive guide born from both established theory and field-proven computational insights. My aim is to provide you with a deeper understanding of the theoretical underpinnings of carboxamidine reactivity, empowering you to make more informed decisions in your research and development endeavors. We will explore how modern computational chemistry techniques can illuminate the subtle yet profound factors that govern the behavior of these fascinating molecules, ultimately accelerating the journey from concept to clinic.

The Carboxamidine Moiety: A Dichotomy of Structure and Reactivity

The reactivity of any functional group is intrinsically linked to its electronic structure. The carboxamidine group, characterized by a central carbon atom double-bonded to one nitrogen and single-bonded to another, presents a fascinating case of delocalized electrons and tautomeric equilibria.

Tautomerism: A Dynamic Equilibrium Dictating Reactivity

Carboxamidines exist in a dynamic equilibrium between two or more tautomeric forms, primarily the amide-imidine and imidic acid-amidine forms. The relative stability of these tautomers is a critical determinant of their reactivity, influencing everything from their pKa to their interaction with biological targets.[1]

Theoretical calculations, particularly Density Functional Theory (DFT), have proven invaluable in dissecting the subtle energy differences between these tautomers.[1] The choice of functional and basis set is crucial for obtaining accurate results that correlate well with experimental observations.

Experimental Protocol: Computational Investigation of Tautomeric Equilibrium

  • Structure Preparation: Construct the 3D structures of all possible tautomers of the carboxamidine derivative of interest using a molecular builder.

  • Geometry Optimization: Perform geometry optimization for each tautomer using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-311++G(d,p)). This level of theory generally provides a good balance between accuracy and computational cost for organic molecules.

  • Frequency Calculation: Conduct frequency calculations on the optimized geometries to confirm that they represent true energy minima (i.e., no imaginary frequencies). The frequency calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections.

  • Energy Calculation: Calculate the single-point energies of the optimized structures at a higher level of theory or with a larger basis set for improved accuracy, if necessary.

  • Relative Energy Calculation: Determine the relative Gibbs free energies (ΔG) of the tautomers by considering the electronic energies, ZPVE, and thermal corrections. The tautomer with the lowest Gibbs free energy is the most stable.

Table 1: Calculated Relative Energies of Carboxamidine Tautomers

Tautomer Description Relative Gibbs Free Energy (kcal/mol)
a Amide Oxime 0.0 (Reference)
b Imino Hydroxylamine 4-10

Note: The energy difference between the two tautomers is relatively small, but the activation barrier for interconversion can be significant (33-71 kcal/mol) in the absence of a catalyst.[1]

The surrounding environment also plays a pivotal role. Solvent-assisted tautomerism, for instance, can dramatically lower the activation barrier for interconversion, with explicit solvent models in computational studies providing a more realistic picture.[1]

Caption: Energy profile of carboxamidine tautomerism.

Protonation: The Gateway to Catalysis and Biological Recognition

The basicity of carboxamidines is a key feature that underpins their utility as organocatalysts and their ability to form salt bridges in biological systems.[2] Computational studies are instrumental in predicting the preferred site of protonation and the proton affinity (PA) of different carboxamidine derivatives.

The proton affinity, defined as the negative of the enthalpy change for the gas-phase protonation reaction, is a fundamental measure of basicity. DFT calculations have been shown to provide reliable PA values for a wide range of organic molecules.[2][3]

Experimental Protocol: Calculation of Proton Affinity

  • Structure Optimization: Optimize the geometries of the neutral carboxamidine and its protonated forms (protonation at each potential basic site) using a DFT method (e.g., B3LYP/6-311++G(d,p)).

  • Frequency Calculation: Perform frequency calculations to obtain the ZPVE and thermal corrections for each optimized structure.

  • Enthalpy Calculation: Calculate the gas-phase enthalpy (H) of the neutral molecule and each protonated species.

  • Proton Affinity Calculation: The proton affinity is calculated using the following equation: PA = H(neutral) + H(H+) - H(protonated) The enthalpy of a proton (H(H+)) is a known value.

Table 2: Calculated Proton Affinities of Substituted Benzamides (as a proxy for amidine trends)

Substituent Proton Affinity (kJ/mol)
p-OCH3 940.3
p-CH3 932.1
H 922.5
p-Cl 915.2
p-CN 903.1
p-NO2 895.9

Note: These values for benzamides illustrate the trend of electron-donating groups increasing proton affinity and electron-withdrawing groups decreasing it. Similar trends are expected for carboxamidines.[2]

The site of protonation is determined by comparing the energies of the different protonated forms. The most stable protonated species corresponds to the most basic site.

Carboxamidines in Action: Mechanistic Insights from Theoretical Studies

Computational chemistry provides a powerful lens through which to view the intricate dance of atoms and electrons during a chemical reaction. For carboxamidines, theoretical studies have been pivotal in elucidating their roles in catalysis and their interactions with biological macromolecules.

Organocatalysis: A Tale of Hydrogen Bonding and Covalent Intermediates

Carboxamidines, particularly cyclic derivatives like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), are potent organocatalysts for a variety of reactions, including the aminolysis of esters.[4] Theoretical studies have been crucial in debating the catalytic mechanism, particularly whether it proceeds through a hydrogen-bonding activation or a covalent nucleophilic catalysis pathway.

DFT calculations of the reaction energy profile can distinguish between these pathways by locating the transition states and intermediates for each and comparing their relative energies.[4]

Catalytic_Cycle cluster_aminolysis Carboxamidine-Catalyzed Ester Aminolysis Reactants Ester + Amine + Catalyst Intermediate Tetrahedral Intermediate (Stabilized by H-bonding) Reactants->Intermediate Nucleophilic Attack TS Transition State Intermediate->TS Proton Transfer Products Amide + Alcohol + Catalyst TS->Products Leaving Group Departure

Caption: A simplified workflow for studying a carboxamidine-catalyzed reaction.

A stepwise mechanism involving the formation of a tetrahedral intermediate stabilized by hydrogen bonding with the catalyst is often found to be the most favorable pathway.[4] The catalyst acts as a proton shuttle, facilitating the proton transfer steps that are often rate-limiting.

Enzyme Inhibition: A Lock-and-Key Story Told by Molecular Dynamics

In the realm of drug discovery, carboxamidines are frequently employed as pharmacophores that can interact with the active sites of enzymes. Their ability to form strong hydrogen bonds and salt bridges makes them effective mimics of natural substrates or transition states.

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a carboxamidine-based inhibitor and its target enzyme.[5] By simulating the movement of every atom in the system over time, MD can reveal the key interactions that contribute to binding affinity and selectivity.

Experimental Protocol: Molecular Dynamics Simulation of an Inhibitor-Enzyme Complex

  • System Setup: Prepare the initial coordinates of the inhibitor-enzyme complex, often obtained from molecular docking. Solvate the system in a box of water molecules and add counter-ions to neutralize the charge.

  • Minimization: Perform energy minimization to relax the system and remove any steric clashes.

  • Equilibration: Gradually heat the system to the desired temperature and then equilibrate it under constant pressure and temperature (NPT ensemble) to ensure the system is stable.

  • Production Run: Run the simulation for a sufficiently long time (nanoseconds to microseconds) to sample the conformational space of the complex.

  • Analysis: Analyze the trajectory to identify stable hydrogen bonds, salt bridges, and other key interactions. Calculate binding free energies using methods like MM/PBSA or MM/GBSA.

MD_Workflow Start Initial Complex (Docked Pose) Solvate Solvation & Ionization Start->Solvate Minimize Energy Minimization Solvate->Minimize Equilibrate Equilibration (NVT & NPT) Minimize->Equilibrate Production Production MD Run Equilibrate->Production Analysis Trajectory Analysis (Interactions, Free Energy) Production->Analysis

Caption: A general workflow for molecular dynamics simulations.

From Theory to Therapy: Carboxamidines in Drug Design

The ultimate goal of these theoretical studies is to guide the rational design of new therapeutic agents. By understanding the structure-activity relationships (SAR) of carboxamidine derivatives, we can design molecules with improved potency, selectivity, and pharmacokinetic properties.

Structure-Based Drug Design: Tailoring Inhibitors to the Active Site

Structure-based drug design (SBDD) leverages the three-dimensional structure of a biological target to design inhibitors that fit snugly into the active site.[6][7] Computational tools like molecular docking are central to this approach, allowing for the rapid screening of virtual libraries of compounds and the prioritization of candidates for synthesis and testing.[8][9]

For carboxamidine-based inhibitors, docking studies can predict the optimal binding pose and identify the key interactions, such as hydrogen bonds with specific amino acid residues, that contribute to binding.

Ligand-Based Drug Design: Learning from Known Actives

When the 3D structure of the target is unknown, ligand-based drug design (LBDD) methods can be employed.[9] These approaches use the information from a set of known active and inactive compounds to build a model that can predict the activity of new molecules.

Quantitative Structure-Activity Relationship (QSAR) is a powerful LBDD technique that develops a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[5][10] For carboxamidine derivatives, QSAR models can identify the key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that are important for activity.

Table 3: Common Molecular Descriptors in Carboxamidine QSAR Studies

Descriptor Type Examples Relevance to Carboxamidine Reactivity
Electronic Partial charges, Dipole moment, HOMO/LUMO energies Reflects the ability to form hydrogen bonds and electrostatic interactions.
Steric Molecular volume, Surface area, Molar refractivity Influences the fit of the molecule into a binding pocket.
Hydrophobic LogP Governs the partitioning of the molecule between aqueous and lipid environments.

| Topological | Connectivity indices | Encodes information about the branching and shape of the molecule. |

Concluding Remarks: The Future is Computational

The journey of a drug from the drawing board to the pharmacy is long and arduous. Theoretical and computational chemistry offers an indispensable toolkit to navigate this complex landscape with greater efficiency and precision. For the versatile carboxamidine functional group, these in silico methods have already shed immense light on its fundamental reactivity and its potential as a therapeutic scaffold.

As computational power continues to grow and algorithms become more sophisticated, our ability to predict and understand the behavior of molecules like carboxamidines will only improve. The continued synergy between theoretical predictions and experimental validation will undoubtedly lead to the discovery of novel and more effective medicines. It is my hope that this guide will serve as a valuable resource in your own endeavors to harness the power of this remarkable functional group for the betterment of human health.

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An In-depth Technical Guide to the Biological Activities of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents one of the most versatile and "privileged" scaffolds in medicinal chemistry.[1][2][3] Its unique structural and electronic properties allow for diverse substitutions, leading to a vast chemical space of derivatives that can interact with a wide array of biological targets.[4] This has resulted in their successful development into drugs for various therapeutic areas, from inflammation to cancer.[5][6] Pyrazole-containing compounds are found in numerous FDA-approved medications, underscoring their significance in drug discovery.[5][7]

This guide provides a comprehensive exploration of the significant biological activities of pyrazole derivatives. It is designed for researchers, medicinal chemists, and drug development professionals, offering insights into the mechanisms of action, structure-activity relationships (SAR), and the experimental workflows used to validate their therapeutic potential. We will delve into the causality behind experimental choices, grounding the discussion in established protocols and authoritative research. The versatility of pyrazole synthesis, often achieved through methods like the cyclocondensation reaction between a hydrazine and a 1,3-dicarbonyl compound, provides a flexible foundation for creating novel derivatives with tailored biological profiles.[1][8]

Anti-inflammatory Activity

Chronic inflammation is a key pathological driver of numerous diseases, including arthritis, cardiovascular disorders, and cancer.[9] Pyrazole derivatives have emerged as a cornerstone in the development of potent anti-inflammatory agents, primarily through the targeted inhibition of key enzymes in the inflammatory cascade.[6][9]

Core Mechanism: Selective COX-2 Inhibition

The primary mechanism for the anti-inflammatory effects of many pyrazole drugs is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[6][10]

  • Causality: The arachidonic acid cascade is central to inflammation. The COX enzymes (COX-1 and COX-2) convert arachidonic acid into prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins (like PGE2).[11][12] While COX-1 is constitutively expressed and plays a role in physiological functions like protecting the stomach lining, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation.[12] Therefore, selectively inhibiting COX-2 over COX-1 allows for potent anti-inflammatory effects while minimizing the gastrointestinal side effects associated with non-selective NSAIDs (e.g., ibuprofen, naproxen).[6][13]

  • The Role of Celecoxib: The pyrazole-based drug Celecoxib (Celebrex) is the archetypal selective COX-2 inhibitor.[6][14] Its chemical structure, featuring a specific sulfonamide side chain, allows it to bind effectively to a hydrophilic region within the active site of the COX-2 enzyme, blocking its function.[11] This leads to a reduction in prostaglandin synthesis, which in turn alleviates pain, fever, and inflammation.[10][15]

COX2_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Arachidonic_Acid Arachidonic Acid COX2_Enzyme COX-2 Enzyme Arachidonic_Acid->COX2_Enzyme Metabolized by Prostaglandins Pro-inflammatory Prostaglandins (e.g., PGE2) COX2_Enzyme->Prostaglandins Synthesizes Inflammation Pain, Fever, Inflammation Prostaglandins->Inflammation Mediates Pyrazole_Inhibitor Pyrazole Derivative (e.g., Celecoxib) Pyrazole_Inhibitor->COX2_Enzyme Selectively Inhibits

Caption: Selective inhibition of COX-2 by pyrazole derivatives.

Other Anti-inflammatory Mechanisms

Beyond COX-2, pyrazole derivatives can modulate other inflammatory pathways:

  • Cytokine Modulation: Certain derivatives have been shown to inhibit the release of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and various interleukins (IL-1β, IL-6).[6][16]

  • NF-κB Suppression: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of inflammatory gene expression. Some pyrazoles can suppress this pathway, preventing the transcription of multiple inflammatory mediators.[6]

Experimental Protocol: Carrageenan-Induced Paw Edema

This self-validating in vivo model is a standard for assessing acute anti-inflammatory activity. The causality is direct: the inflammatory agent (carrageenan) induces a measurable edema, and an effective drug will reduce this swelling.

Methodology:

  • Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized for one week under standard laboratory conditions.

  • Grouping: Animals are divided into groups (n=6): Vehicle control (e.g., saline), positive control (e.g., Indomethacin), and test groups receiving different doses of the pyrazole derivative.

  • Drug Administration: The test compounds and controls are administered orally or intraperitoneally.

  • Inflammation Induction: After 1 hour, 0.1 mL of 1% w/v carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement: Paw volume is measured using a plethysmometer immediately before the carrageenan injection (0 hr) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).

  • Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group. A statistically significant reduction in paw volume indicates anti-inflammatory activity.[14]

Anticancer Activity

The pyrazole scaffold is a key component in many modern anticancer agents due to its ability to be tailored to interact with a multitude of targets involved in cancer cell proliferation, survival, and migration.[7][17][18]

Diverse Mechanisms of Action

Unlike their anti-inflammatory counterparts, anticancer pyrazoles do not converge on a single mechanism. Their efficacy stems from inhibiting various critical cellular processes.[7][18]

  • Kinase Inhibition: Many pyrazole derivatives function as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer. Key targets include:

    • Epidermal Growth Factor Receptor (EGFR)[7]

    • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[17]

    • Cyclin-Dependent Kinases (CDKs)[7][18]

    • Bruton's Tyrosine Kinase (BTK)[17][18]

  • Tubulin Polymerization Inhibition: Microtubules, polymers of tubulin, are essential for forming the mitotic spindle during cell division. Some pyrazoles bind to tubulin, disrupting microtubule dynamics, which arrests the cell cycle (typically in the G2/M phase) and induces apoptosis.[17][19]

  • DNA Interaction: Certain derivatives can interact directly with DNA, leading to damage and cell death.[7][18]

Anticancer_Mechanisms cluster_targets Molecular Targets in Cancer Cells cluster_outcomes Cellular Outcomes Pyrazole_Scaffold Pyrazole Scaffold Kinases Protein Kinases (EGFR, CDK, etc.) Pyrazole_Scaffold->Kinases Inhibits Tubulin Tubulin/Microtubules Pyrazole_Scaffold->Tubulin Disrupts DNA DNA Pyrazole_Scaffold->DNA Interacts with Signal_Block Block Proliferation Signaling Kinases->Signal_Block Mitotic_Arrest Cell Cycle Arrest (G2/M Phase) Tubulin->Mitotic_Arrest DNA_Damage DNA Damage DNA->DNA_Damage Apoptosis Apoptosis (Programmed Cell Death) Signal_Block->Apoptosis Mitotic_Arrest->Apoptosis DNA_Damage->Apoptosis Anticonvulsant_Workflow cluster_model In Vivo Seizure Models cluster_treatment Treatment Protocol cluster_assessment Assessment MES Maximal Electroshock (MES) Model Seizure_Protection Observe Protection Against Seizures MES->Seizure_Protection scPTZ Subcutaneous Pentylenetetrazole (scPTZ) Model scPTZ->Seizure_Protection Pyrazole Administer Pyrazole Derivative Pyrazole->MES Pyrazole->scPTZ Neurotoxicity Assess Neurotoxicity (e.g., Rotarod Test) Seizure_Protection->Neurotoxicity Correlate with Biochemical Measure Oxidative Stress & Cytokine Levels Seizure_Protection->Biochemical Investigate Mechanism

Caption: Experimental workflow for anticonvulsant evaluation.

Experimental Protocols: In Vivo Seizure Models

Two primary, complementary models are used to screen for anticonvulsant activity in rodents (e.g., Swiss albino mice). [20][21] A. Maximal Electroshock (MES) Seizure Test:

  • Causality: This test models generalized tonic-clonic seizures. An electrical stimulus induces a characteristic seizure pattern (tonic hind limb extension). A compound's ability to prevent this extension indicates efficacy against this seizure type.

  • Protocol: Mice are administered the test compound. After a set time, a brief electrical stimulus is delivered via corneal or ear-clip electrodes. The animals are observed for the presence or absence of tonic hind limb extension.

B. Subcutaneous Pentylenetetrazole (scPTZ) Test:

  • Causality: This is a chemoconvulsant model that mimics absence seizures. PTZ is a GABAₐ receptor antagonist. A compound's ability to prevent the clonic seizures induced by PTZ suggests it may act by enhancing GABAergic neurotransmission.

  • Protocol: Mice are pre-treated with the test compound, followed by a subcutaneous injection of a convulsive dose of PTZ. The animals are then observed for a period (e.g., 30 minutes) for the onset of clonic seizures.

Applications in Agricultural Chemistry

The biological activities of pyrazole derivatives extend beyond medicine into agriculture, where they form the basis of several highly effective pesticides. [4][22][23]

  • Fungicides: Pyrazole amide compounds, such as Fluxapyroxad, are potent succinate dehydrogenase inhibitors (SDHIs). By inhibiting this key enzyme in the mitochondrial respiratory chain, they effectively block the energy supply of fungal pathogens, controlling a wide range of diseases in crops. [22]* Herbicides: Certain pyrazole derivatives act as herbicides by inhibiting vital plant-specific enzymes, offering a method for weed control in agriculture. [23]* Insecticides: The pyrazole structure is also found in molecules designed to be effective insecticides, contributing to pest management strategies. [22]

Conclusion and Future Outlook

The pyrazole scaffold is a testament to the power of heterocyclic chemistry in drug discovery and development. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to impactful therapies for inflammation, cancer, microbial infections, and neurological disorders. [1][2][5]The ongoing exploration of structure-activity relationships continues to yield compounds with enhanced potency and selectivity. [24] Future research is likely to focus on several key areas:

  • Multi-Target Agents: Designing single pyrazole molecules that can modulate multiple targets (e.g., dual COX-2/5-LOX inhibitors or kinase/tubulin inhibitors) to tackle complex diseases with synergistic efficacy.

  • Improving Safety Profiles: Further refining structures to minimize off-target effects and improve the therapeutic window, as learned from the withdrawal of drugs like Rimonabant due to psychiatric side effects. [25][26]3. Novel Applications: Exploring the potential of pyrazoles against emerging therapeutic targets in areas like viral diseases and metabolic disorders.

The chemical tractability and proven biological relevance of the pyrazole nucleus ensure that it will remain a highly valuable and intensely studied scaffold for years to come, promising a continued pipeline of innovative chemical entities for both medicine and agriculture.

References

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  • PubMed. (2021). Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy.
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  • National Institutes of Health (NIH). (n.d.). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.
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The Pyrazole Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has firmly established itself as a "privileged scaffold" in medicinal chemistry. Its versatile chemical nature and ability to modulate a wide array of biological targets have led to a significant increase in the number of pyrazole-containing drugs approved by the FDA in the last decade.[1][2] This technical guide provides an in-depth exploration of the pyrazole core's role in pharmaceutical intermediates, from its fundamental physicochemical properties and synthesis to its strategic application in drug design and lead optimization. We will delve into specific case studies of blockbuster drugs, present detailed experimental protocols for synthesis and biological evaluation, and provide quantitative structure-activity relationship (SAR) data to offer actionable insights for researchers in the field.

The Strategic Advantage of the Pyrazole Core in Medicinal Chemistry

The decision to incorporate a pyrazole moiety into a drug candidate is a strategic one, driven by the core's unique combination of physicochemical and structural properties. As a Senior Application Scientist, my experience has shown that a deep understanding of these properties is paramount to leveraging the full potential of this scaffold.

Physicochemical Properties and their Implications for Drug Design

The pyrazole ring's electronic distribution and geometry confer several advantages in a biological context:

  • Hydrogen Bonding Capability: The pyrazole core possesses both a hydrogen bond donor (the N-1 proton) and a hydrogen bond acceptor (the N-2 nitrogen), enabling it to form crucial interactions with biological targets like enzymes and receptors.[1] This dual nature allows for precise orientation within a binding pocket, often leading to enhanced potency and selectivity.

  • Bioisosterism: The pyrazole ring is an effective bioisostere for other aromatic systems, such as benzene and other heterocycles.[1] Replacing a phenyl ring with a pyrazole can significantly improve a compound's physicochemical properties, such as reducing lipophilicity and enhancing aqueous solubility, which are critical for favorable pharmacokinetics.[1]

  • Metabolic Stability: The pyrazole nucleus is generally resistant to metabolic degradation, a feature that contributes to improved in vivo stability and a longer duration of action for many pyrazole-containing drugs.[3] This metabolic robustness is a key consideration in lead optimization, as it can translate to a more favorable dosing regimen.

  • Modulation of pKa: The pKa of the pyrazole ring is approximately 2.5, making it significantly less basic than imidazole (pKa ≈ 7.1).[4] This property is strategically important in drug design, as it allows for fine-tuning the ionization state of a molecule at physiological pH, which can impact its absorption, distribution, metabolism, and excretion (ADME) profile.

The Pyrazole Core as a Versatile Pharmacophore

The pyrazole scaffold is not merely a passive structural component; it often serves as a key pharmacophore, directly participating in the molecular interactions responsible for a drug's biological activity.[5] Its ability to engage in a variety of non-covalent interactions, including hydrogen bonds, π-π stacking, and hydrophobic interactions, makes it a highly adaptable building block for targeting diverse protein families.[1]

Synthesis of Pyrazole-Containing Pharmaceutical Intermediates

The synthetic accessibility of the pyrazole core is a major contributor to its prevalence in drug discovery. A variety of robust and scalable methods exist for the construction of this heterocyclic system.

The Knorr Pyrazole Synthesis: A Classic and Reliable Method

The Knorr synthesis, first reported in 1883, remains a cornerstone of pyrazole chemistry.[1] It involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions.[6]

G cluster_reactants Reactants cluster_products Products Dicarbonyl 1,3-Dicarbonyl Compound Intermediate Hydrazone Intermediate Dicarbonyl->Intermediate + Hydrazine Hydrazine Hydrazine Derivative Hydrazine->Intermediate Pyrazole Pyrazole Product Intermediate->Pyrazole Intramolecular Cyclization & Dehydration

Caption: General workflow of the Knorr Pyrazole Synthesis.

Experimental Protocol: Knorr Synthesis of a Pyrazolone Derivative [7]

This protocol describes the synthesis of a pyrazolone, a common pyrazole-derived intermediate, from a β-ketoester and hydrazine.

  • Materials:

    • Ethyl benzoylacetate (3 mmol)

    • Hydrazine hydrate (6 mmol)

    • 1-Propanol (3 mL)

    • Glacial acetic acid (3 drops)

    • 20-mL scintillation vial

    • Hot plate with stirring capability

    • TLC plates, developing chamber, and mobile phase (30% ethyl acetate/70% hexane)

  • Procedure:

    • Combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol) in a 20-mL scintillation vial.[7]

    • Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the vial.[7]

    • Heat the reaction mixture on a hot plate with stirring at approximately 100°C.[7]

    • After 1 hour, monitor the reaction progress by performing a 3-lane TLC analysis using 30% ethyl acetate/70% hexane as the mobile phase. Spot the starting material (ethyl benzoylacetate) and the reaction mixture.[7]

    • Continue heating until the starting material is consumed.

    • Cool the reaction mixture to room temperature to allow the product to crystallize.

    • Collect the solid product by vacuum filtration, wash with a small amount of cold 1-propanol, and air dry.

  • Self-Validation: The progress of the reaction is monitored by TLC, ensuring that the reaction is allowed to proceed to completion. The crystallization of the product upon cooling provides a straightforward method for purification. The identity and purity of the final product should be confirmed by analytical techniques such as NMR spectroscopy and melting point determination.

Multicomponent Reactions: An Efficient Approach to Structural Diversity

Modern synthetic chemistry has seen a rise in the use of multicomponent reactions (MCRs) for the efficient construction of complex molecules in a single step. Several MCRs have been developed for the synthesis of highly substituted pyrazoles.[1][7]

A common three-component approach involves the reaction of an aldehyde, an active methylene compound (like malononitrile), and a hydrazine derivative.[8]

G cluster_reactants Reactants cluster_products Product Aldehyde Aldehyde Pyrazole Highly Substituted Pyrazole Aldehyde->Pyrazole ActiveMethylene Active Methylene Compound ActiveMethylene->Pyrazole Hydrazine Hydrazine Hydrazine->Pyrazole

Caption: A three-component reaction for pyrazole synthesis.

These MCRs are highly valued for their atom economy, operational simplicity, and their ability to rapidly generate libraries of diverse pyrazole derivatives for screening in drug discovery programs.[1]

Functionalization of the Pyrazole Core: Tailoring Properties for Lead Optimization

The ability to selectively functionalize the pyrazole ring at its various positions is crucial for lead optimization. Medicinal chemists can fine-tune the properties of a pyrazole-containing molecule by introducing different substituents at the N-1, C-3, C-4, and C-5 positions.

Modern synthetic methods, such as transition-metal-catalyzed cross-coupling reactions and C-H functionalization, have greatly expanded the toolbox for pyrazole modification.[4][6] These reactions allow for the introduction of a wide range of functional groups with high regioselectivity, enabling a systematic exploration of the structure-activity landscape.[6]

Case Studies: Pyrazole-Containing Drugs on the Market

The therapeutic impact of the pyrazole core is best illustrated by the numerous successful drugs that feature this scaffold.

Celecoxib: A Selective COX-2 Inhibitor for Inflammation

Celecoxib (Celebrex®) is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[2] This selectivity is attributed to the trifluoromethyl-substituted pyrazole ring, which allows the molecule to fit into a side pocket of the COX-2 active site that is not present in the COX-1 isoform.

The synthesis of celecoxib typically involves the condensation of 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione with 4-sulfonamidophenylhydrazine.[9]

Sildenafil: A PDE5 Inhibitor for Erectile Dysfunction

Sildenafil (Viagra®) is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme that regulates blood flow in the penis.[8] The pyrazolopyrimidinone core of sildenafil is crucial for its activity, with the pyrazole ring forming key π-π stacking interactions within the PDE5 active site.[1]

The initial synthesis of sildenafil involved a multi-step sequence starting with the formation of a pyrazole derivative from a diketoester and hydrazine.[10]

A New Wave of Pyrazole-Based Kinase Inhibitors in Oncology

The pyrazole scaffold has become particularly prominent in the development of kinase inhibitors for cancer therapy.[3] Drugs like Ibrutinib, Ruxolitinib, and Crizotinib all feature a pyrazole core that is essential for their binding to their respective kinase targets.[8]

Quantitative Structure-Activity Relationship (SAR) of Pyrazole Derivatives

A systematic analysis of SAR is fundamental to rational drug design. The following tables summarize representative IC50 data for pyrazole derivatives in different therapeutic areas.

Table 1: Antiproliferative Activity of Pyrazole Derivatives in Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
Compound 29MCF7 (Breast)17.12[11]
Compound 29HepG2 (Liver)10.05[11]
Compound 29A549 (Lung)29.95[11]
Compound 3fMDA-MB-468 (Breast)14.97 (24h)[12]
L2CFPAC-1 (Pancreatic)61.7[3]
L3MCF-7 (Breast)81.5[3]

Table 2: Kinase Inhibitory Activity of Pyrazole-Based Compounds

CompoundTarget KinaseIC50 (nM)Reference
Compound 22CDK224
Compound 22CDK523
Afuresertib analogAkt11.3
AT7519CDK1, 2, 4, 6, 910-210

These data highlight how modifications to the substituents on the pyrazole core can significantly impact biological activity, providing a basis for the design of more potent and selective drug candidates.

Experimental Protocols for Biological Evaluation

The in vitro evaluation of pyrazole-containing compounds is a critical step in the drug discovery process. The following is a representative protocol for a key biological assay.

Experimental Protocol: VEGFR-2 Kinase Inhibition Assay

This protocol outlines a general procedure for an in vitro ELISA-based assay to screen for inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis and cancer.

  • Materials:

    • 96-well plate coated with VEGF165 protein

    • Biotinylated VEGFR2 (extracellular domain)

    • Test compounds (pyrazole derivatives)

    • Streptavidin-HRP

    • Blocking buffer

    • Wash buffer (e.g., 1x Immuno Buffer 1)

    • Chemiluminescent substrate (e.g., ELISA ECL substrate)

    • Chemiluminescence microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds in an appropriate solvent.

    • Add the test compounds to the wells of the VEGF165-coated plate. Include positive control (no inhibitor) and negative control (no VEGFR2-Biotin) wells.

    • Pre-incubate the plate to allow the inhibitors to bind to the target.

    • Add diluted biotinylated VEGFR2 to the wells (except for the negative control).

    • Incubate the plate for 1 hour at room temperature with gentle agitation to allow for binding.

    • Wash the plate three times with wash buffer to remove unbound reagents.

    • Add streptavidin-HRP to each well and incubate to allow binding to the biotinylated VEGFR2.

    • Wash the plate again to remove unbound streptavidin-HRP.

    • Add the chemiluminescent substrate to each well.

    • Immediately measure the chemiluminescence signal using a microplate reader.

  • Data Analysis: The inhibitory activity of the test compounds is determined by the reduction in the chemiluminescence signal compared to the positive control. IC50 values can be calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

G VEGF165 VEGF165 (coated on plate) VEGFR2_Biotin Biotinylated VEGFR2 VEGF165->VEGFR2_Biotin Binding (inhibited by pyrazole) Streptavidin_HRP Streptavidin-HRP VEGFR2_Biotin->Streptavidin_HRP Binding Inhibitor Pyrazole Inhibitor Inhibitor->VEGF165 Binding Substrate Chemiluminescent Substrate Streptavidin_HRP->Substrate Enzymatic Reaction Signal Light Signal Substrate->Signal

Caption: Workflow of a VEGFR-2 kinase inhibition assay.

Conclusion and Future Perspectives

The pyrazole core continues to be a highly valuable and versatile scaffold in the design and development of new pharmaceutical agents. Its favorable physicochemical properties, synthetic tractability, and ability to interact with a wide range of biological targets have solidified its "privileged" status. As our understanding of disease biology deepens and new therapeutic targets emerge, the strategic application of the pyrazole core, guided by the principles of medicinal chemistry and innovative synthetic methodologies, will undoubtedly lead to the discovery of the next generation of life-saving medicines. The future will likely see an even greater emphasis on the development of novel, highly selective, and efficient methods for the synthesis and functionalization of pyrazole derivatives, further expanding the chemical space accessible to drug discovery programs.

References

  • Knorr Pyrazole Synthesis - Chem Help Asap. (n.d.). Retrieved January 27, 2026, from [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (2023, September 5). Retrieved January 27, 2026, from [Link]

  • synthesis of pyrazoles - YouTube. (2019, January 19). Retrieved January 27, 2026, from [Link]

  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC. (2025, October 7). Retrieved January 27, 2026, from [Link]

  • Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC. (n.d.). Retrieved January 27, 2026, from [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). Retrieved January 27, 2026, from [Link]

  • Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved January 27, 2026, from [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC. (2023, November 7). Retrieved January 27, 2026, from [Link]

  • US7919633B2 - Process for preparation of celecoxib - Google Patents. (n.d.).
  • Pyrazole NNRTIs 3: optimisation of physicochemical properties - PubMed. (2009, October 1). Retrieved January 27, 2026, from [Link]

  • Current status of pyrazole and its biological activities - PMC. (n.d.). Retrieved January 27, 2026, from [Link]

  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry - Research and Reviews. (2024, September 25). Retrieved January 27, 2026, from [Link]

  • Minimum inhibitory concentration (µg/mL) of pyrazole derivatives... - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]

  • Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PubMed Central. (n.d.). Retrieved January 27, 2026, from [Link]

  • Antibacterial activity estimation of new pyrazole compounds - Iraqi Academic Scientific Journals. (2025, July 6). Retrieved January 27, 2026, from [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - MDPI. (n.d.). Retrieved January 27, 2026, from [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - MDPI. (n.d.). Retrieved January 27, 2026, from [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Retrieved January 27, 2026, from [Link]

  • Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC. (2023, March 10). Retrieved January 27, 2026, from [Link]

  • VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit - BPS Bioscience. (n.d.). Retrieved January 27, 2026, from [Link]

  • Antibacterial Susceptibility Test Interpretive Criteria - FDA. (2025, December 15). Retrieved January 27, 2026, from [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - MDPI. (n.d.). Retrieved January 27, 2026, from [Link]

  • Synthesis of celecoxib - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]

  • Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety - ResearchGate. (2025, August 7). Retrieved January 27, 2026, from [Link]

  • Clinical uses of drugs containing a pyrazole core. - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]

  • Functionalized Pyrazoles as Agents in C--C Cross-Coupling Reactions - Zeitschrift für Naturforschung. (n.d.). Retrieved January 27, 2026, from [Link]

  • Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. (2021, July 10). Retrieved January 27, 2026, from [Link]

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Methodological & Application

Application Notes & Protocols: A Guide to Peptide Guanylation using 3,5-Dimethylpyrazole-1-carboxamidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The introduction of the guanidinium group, the defining feature of the arginine side chain, is a cornerstone of synthetic peptide chemistry, pivotal for designing peptides with enhanced biological activity, cell-penetrating capabilities, and specific molecular recognition properties. While the incorporation of protected arginine residues during standard Solid-Phase Peptide Synthesis (SPPS) is common, post-synthetic modification of primary amines offers a versatile alternative for creating arginine analogs or for late-stage diversification. This guide provides a detailed protocol for the guanylation of primary amines using 3,5-Dimethylpyrazole-1-carboxamidine, a stable and efficient reagent, with a focus on its application in on-resin peptide modification. We will delve into the underlying chemical principles, provide step-by-step experimental procedures, and discuss the critical parameters that ensure a high-yield, validated synthesis.

Introduction: The Strategic Importance of the Guanidinium Group

The guanidinium moiety of arginine is unique among the natural amino acids. Its planar, resonance-stabilized structure and positive charge, which is maintained over a wide physiological pH range, enable it to engage in a multitude of non-covalent interactions. These include bidentate hydrogen bonds with carboxylates, phosphates, and sulfates, as well as cation-π interactions with aromatic residues.[1] These interactions are fundamental to protein folding, enzyme catalysis, and protein-nucleic acid binding.

In drug development, the strategic placement of guanidinium groups can transform a peptide's properties. It is a key pharmacophoric element in many bioactive peptides and peptidomimetics.[2] However, direct synthesis with arginine can sometimes present challenges, such as aggregation during SPPS. Therefore, the post-synthetic conversion of a primary amine, such as the side chain of ornithine or lysine, into a guanidinium group is an invaluable tool in the peptide chemist's arsenal. This approach allows for the synthesis of the peptide backbone to be completed before introducing the highly polar guanidinium function.

The Reagent of Choice: this compound

Several reagents have been developed for the guanylation of amines.[3][4][5] Among these, pyrazole-based carboxamidines have emerged as highly effective due to their favorable balance of stability and reactivity.[1][2][6] 1H-Pyrazole-1-carboxamidine hydrochloride and its derivatives, such as this compound, are attractive for several reasons:

  • Stability: They are typically crystalline solids that are stable for long-term storage.[2][7]

  • Reactivity: The pyrazole ring is an excellent leaving group, facilitating the smooth transfer of the amidinyl group to a primary amine.

  • Mild Conditions: The reaction proceeds efficiently under mild, basic conditions, which are compatible with most standard protecting group strategies used in SPPS.[2]

  • Specificity: The reagent shows high chemoselectivity for primary and secondary amines, with other potentially nucleophilic side chains (hydroxyl, carboxyl, thiol) generally remaining unreactive under the prescribed conditions.[2]

The general mechanism involves the nucleophilic attack of the target amine on the electrophilic carbon of the protonated carboxamidine. A non-nucleophilic base is used to deprotonate the attacking amine and neutralize the hydrochloride salt, driving the reaction forward and releasing the stable, non-reactive 3,5-dimethylpyrazole byproduct.

Guanylation Mechanism Amine R-NH₂ (Primary Amine) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Reagent 3,5-Dimethylpyrazole- 1-carboxamidine·HCl Reagent->Intermediate Base Base (e.g., DIPEA) Base->Amine Deprotonates Product R-NH-C(=NH₂⁺)-NH₂ (Guanidinium Ion) Intermediate->Product Collapse & Proton Transfer Byproduct 3,5-Dimethylpyrazole Intermediate->Byproduct Elimination SPPS Guanylation Workflow Start Peptidyl-Resin (e.g., with Orn(Mtt)) Deprotect Step 1: Selective Deprotection (1% TFA in DCM) Start->Deprotect Wash1 Step 2: Resin Washing (DCM, DMF) Deprotect->Wash1 Guanidinylate Step 3: Guanylation Reaction (Reagent + DIPEA in DMF) Wash1->Guanidinylate Wash2 Step 4: Resin Washing (DMF, DCM) Guanidinylate->Wash2 Cleave Step 5: Cleavage & Global Deprotection (TFA Cocktail) Wash2->Cleave End Purified Arginine-containing Peptide Cleave->End

Caption: On-resin guanylation workflow for SPPS.

Step-by-Step Procedure:

  • Resin Preparation:

    • Swell the peptidyl-resin (1.0 eq, e.g., 0.1 mmol scale) in DCM in a fritted reaction vessel for 30 minutes.

    • Drain the DCM.

  • Selective Mtt Group Removal: [8] * Prepare a solution of 1% TFA and 5% TIS in DCM.

    • Add the solution to the resin and agitate gently for 2 minutes. Drain and collect the filtrate (it will be yellow due to the Mtt cation).

    • Repeat this treatment 5-7 times, or until the yellow color is no longer observed in the filtrate.

    • Causality: The Mtt group is highly acid-labile and can be cleaved with very dilute TFA. TIS is included as a scavenger to capture the released Mtt cations, preventing them from re-attaching to other nucleophilic sites like tryptophan.

  • Resin Neutralization and Washing:

    • Wash the resin thoroughly with DCM (5x).

    • Wash with a 10% DIPEA in DMF solution (2x, 2 min each) to neutralize any residual acid.

    • Wash the resin with DMF (5x) followed by DCM (5x) to remove all residual base and prepare for the coupling.

  • Guanylation Reaction:

    • Dissolve this compound hydrochloride (5.0 eq, 0.5 mmol) and DIPEA (5.0 eq, 0.5 mmol) in DMF (volume sufficient to swell the resin).

    • Add the solution to the neutralized resin.

    • Agitate the reaction mixture at room temperature for 12-24 hours.

    • Causality: A significant excess of the reagent and base is used to drive the reaction to completion on the solid support, overcoming kinetic barriers. DIPEA acts as a non-nucleophilic organic base to facilitate the reaction.

  • Post-Reaction Washing:

    • Drain the reaction solution.

    • Wash the resin thoroughly with DMF (5x), DCM (5x), and finally Methanol (3x).

    • Dry the resin under vacuum.

  • Optional: Reaction Monitoring:

    • A small sample of the resin can be cleaved and analyzed by LC-MS to check for the mass corresponding to the guanidinylated peptide, confirming reaction completion before proceeding.

  • Final Cleavage and Deprotection:

    • Cleave the peptide from the resin and remove all remaining side-chain protecting groups using a standard TFA cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5) for 2-3 hours at room temperature.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

  • Purification:

    • Purify the crude peptide by reverse-phase HPLC (RP-HPLC) and confirm the identity and purity by LC-MS and analytical HPLC.

Protocol B: Solution-Phase Guanylation of a Primary Amine

This protocol is suitable for small molecules or unprotected peptides in solution.

  • Reaction Setup:

    • Dissolve the amine-containing substrate (1.0 eq) in a suitable solvent such as DMF, Methanol, or water.

    • Add this compound hydrochloride (1.5 - 2.0 eq).

    • Add DIPEA or another suitable base (1.5 - 2.0 eq) to the mixture.

  • Reaction:

    • Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) for 4-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification:

    • Upon completion, remove the solvent under reduced pressure.

    • The crude product can be purified using an appropriate method, such as silica gel chromatography, ion-exchange chromatography, or RP-HPLC for peptides. [9]

Quantitative Data and Troubleshooting

The efficiency of guanylation can be influenced by several factors. The following table summarizes key parameters and provides troubleshooting advice.

ParameterRecommended ConditionRationale & Troubleshooting
Reagent Stoichiometry 3-10 eq (on-resin)High excess is needed for solid-phase reactions. Troubleshooting: If the reaction is incomplete, increase the equivalents or reaction time.
Base DIPEA, TEANon-nucleophilic base is crucial. Troubleshooting: Ensure the base is fresh and anhydrous. Insufficient base will stall the reaction.
Solvent DMF, NMP, MeOHMust fully solvate the substrate and reagents. Troubleshooting: For sterically hindered amines, a more polar solvent or gentle heating may improve results.
Temperature Room TemperatureGenerally sufficient. Gentle heating (40°C) can accelerate slow reactions. Troubleshooting: Avoid high temperatures which may cause side reactions or racemization.
Reaction Time 12-24 hoursVaries with the substrate's steric hindrance. Troubleshooting: Monitor the reaction; prolonged times are often necessary for difficult couplings.
Orthogonal Protection Mtt, Dde, ivDdeMust be stable to Fmoc deprotection (piperidine) but removable under specific, mild conditions. [10]Troubleshooting: Incomplete deprotection of the side chain will prevent guanylation. Confirm removal before proceeding.

Conclusion

This compound is a robust and versatile reagent for the synthesis of guanidine-containing peptides and small molecules. Its compatibility with standard SPPS workflows, particularly when paired with orthogonal protection strategies, allows for the precise and efficient installation of the critical guanidinium functional group. The protocols described herein provide a validated framework for researchers, scientists, and drug development professionals to leverage this powerful transformation. By understanding the causality behind each experimental step, from selective deprotection to the final cleavage, users can confidently apply this methodology to create novel molecular entities with tailored biological functions.

References

  • Castillo-Meléndez, J. A., & Golding, B. T. (2004). Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Synthesis, 2004(10), 1655-1663. ([Link])

  • Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride: an attractive reagent for guanylation of amines and its application to peptide synthesis. The Journal of Organic Chemistry. ([Link])

  • Barron, A. E., et al. (2015). A practical method for the synthesis of peptoids containing both lysine-type and arginine-type monomers. RSC Advances. ([Link])

  • Katritzky, A. R., et al. (2004).
  • MDPI. (2023). Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity Compatible with Solid-Phase Peptide Synthesis. Molecules. ([Link])

  • Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1993). Reagent for Guanylation of Amines and Its Application to Peptide Synthesis. Tetrahedron Letters.
  • NIH National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 97525, this compound. ([Link])

  • Feichtinger, K., Sings, H. L., Baker, T. J., Matthews, K., & Goodman, M. (1998). N,N'-Bis(tert-butoxycarbonyl)-N''-trifluoromethanesulfonyl guanidine: a new, mild, and efficient reagent for the guanylation of amines. The Journal of Organic Chemistry.
  • Yong, Y. F., Kowalski, J. A., & Lipton, M. A. (1999). A new reagent for the guanylation of primary and secondary amines. The Journal of Organic Chemistry.
  • Wu, Y., Matsueda, G. R., & Bernatowicz, M. S. (1995). Deprotection of N-nitro-L-arginine and N-nitro-L-homoarginine containing peptides by catalytic transfer hydrogenation.

Sources

The Strategic Incorporation of Guanidinium Functionality in Natural Product Synthesis: Application Notes for 3,5-Dimethylpyrazole-1-carboxamidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the guanidinium group is a privileged functional motif. Its unique basicity and ability to engage in multiple hydrogen bonds make it a cornerstone for molecular recognition in numerous biologically active natural products.[1] The efficient and selective introduction of this moiety is, therefore, a critical challenge in the synthesis of these complex molecules. This guide provides an in-depth exploration of 3,5-Dimethylpyrazole-1-carboxamidine and its nitro-derivative, 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine (DMNPC), as powerful reagents for guanylation in the context of natural product synthesis.

The Guanylation Challenge and the Pyrazole-Carboxamidine Solution

The guanidinium group, with its high pKa, is protonated under physiological conditions, enabling it to act as a crucial pharmacophore in a variety of natural products, including potent toxins like saxitoxin and intricate alkaloids such as the batzelladines.[2][3][4] However, the direct installation of this functional group can be fraught with challenges, including harsh reaction conditions, the need for protecting groups, and the formation of undesired byproducts.[5]

Pyrazole-1-carboxamidines, particularly 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine (DMNPC), have emerged as superior reagents for the guanylation of primary and secondary amines.[6][7] The advantages of this approach are significant: the reactions are often high-yielding, proceed under mild conditions, and do not necessitate an inert atmosphere, making them highly practical for complex synthetic routes.[6]

The Mechanism of Guanylation: A Stepwise Perspective

The efficacy of pyrazole-1-carboxamidines as guanylating agents stems from the pyrazole ring acting as an excellent leaving group. The reaction proceeds via a nucleophilic attack of the amine on the electrophilic carbon of the carboxamidine.

Figure 1: Generalized mechanism of amine guanylation. The amine nitrogen attacks the carboxamidine carbon, followed by proton transfer and elimination of the stable pyrazole leaving group.

The presence of an electron-withdrawing nitro group on the guanidinyl nitrogen of DMNPC further enhances the electrophilicity of the carboxamidine carbon, often leading to cleaner and faster reactions. The resulting nitroguanidine can then be readily deprotected under mild conditions, typically via catalytic hydrogenation, to yield the final guanidine.[7]

Application in Natural Product Synthesis: The Case of Phidianidines

A compelling example of the utility of this compound derivatives is in the total synthesis of the marine natural products, phidianidines A and B. These compounds exhibit interesting biological activities and feature a guanidinium moiety as a key structural element. In a reported synthesis, the late-stage guanidinylation of a primary amine precursor was efficiently achieved using 3,5-dimethyl-1-pyrazolylformaminidium nitrate.[8] This strategic choice highlights the reagent's compatibility with complex molecular architectures, allowing for the direct installation of the guanidine group without the need for extensive protecting group manipulations.

Experimental Protocols: A Guide for the Bench Chemist

The following protocols are designed to be self-validating, with clear checkpoints for reaction monitoring and product characterization.

Synthesis of 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine (DMNPC)

This optimized procedure provides a reliable method for the preparation of the key guanylating reagent.[6]

Reaction Scheme:

Reagent MW Equivalents Amount
1-Amino-2-nitroguanidine119.081.0(user defined)
2,4-Pentanedione100.121.1(user defined)
Base (e.g., K₂CO₃)138.211.5(user defined)
Solvent (e.g., Acetonitrile)--(user defined)

Step-by-Step Protocol:

  • To a stirred solution of 1-amino-2-nitroguanidine in the chosen solvent, add the base.

  • Slowly add 2,4-pentanedione to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane). The product spot should be UV active.

  • Upon completion, filter the reaction mixture to remove the base.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

  • Characterization: The structure of the purified DMNPC should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

General Protocol for Guanylation of a Primary Amine using DMNPC

This two-step protocol involves the formation of a nitroguanidine intermediate followed by deprotection.[7]

Step 1: Nitroguanidylation

experimental_workflow cluster_step1 Step 1: Nitroguanidylation cluster_step2 Step 2: Deprotection Amine Amine Mix Mix Amine->Mix Primary Amine (R-NH₂) Reaction Reaction Mix->Reaction Stir at RT DMNPC DMNPC DMNPC->Mix DMNPC Solvent Solvent Solvent->Mix Solvent (e.g., DMF) Monitor1 Monitor1 Reaction->Monitor1 TLC/LC-MS Workup1 Workup1 Monitor1->Workup1 Reaction Complete Isolate1 Isolate1 Workup1->Isolate1 Aqueous Workup Purify1 Purify1 Isolate1->Purify1 Column Chromatography Nitroguanidine Nitroguanidine Purify1->Nitroguanidine Characterize (NMR, MS) Mix2 Mix2 Nitroguanidine->Mix2 Nitroguanidine Reaction2 Reaction2 Mix2->Reaction2 Stir at RT Catalyst Catalyst Catalyst->Mix2 Pd/C HSource HSource HSource->Mix2 H₂ or H-donor Solvent2 Solvent2 Solvent2->Mix2 Solvent (e.g., MeOH) Monitor2 Monitor2 Reaction2->Monitor2 TLC/LC-MS Workup2 Workup2 Monitor2->Workup2 Reaction Complete Isolate2 Isolate2 Workup2->Isolate2 Filter Catalyst Guanidine Guanidine Isolate2->Guanidine Purify & Characterize

Figure 2: Experimental workflow for the two-step guanylation of a primary amine using DMNPC.

Reagent Equivalents Notes
Primary Amine1.0Substrate
DMNPC1.05Guanylating agent
Solvent (e.g., DMF, CH₃CN)-Anhydrous conditions are recommended

Protocol:

  • Dissolve the primary amine in the chosen solvent.

  • Add DMNPC to the solution and stir at room temperature. The reaction can be gently heated if the amine is unreactive.

  • Reaction Monitoring: Monitor the disappearance of the starting amine by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude nitroguanidine can be purified by column chromatography.

Step 2: Deprotection of the Nitroguanidine

Reagent Amount Notes
Nitroguanidine(from Step 1)-
10% Pd/C10 mol%Catalyst
Hydrogen SourceH₂ balloon or Ammonium formate (5 equiv.)Reductant
Solvent (e.g., Methanol)--

Protocol:

  • Dissolve the nitroguanidine in the solvent.

  • Carefully add the Pd/C catalyst.

  • If using hydrogen gas, evacuate and backfill the flask with H₂ several times. Stir under a hydrogen atmosphere. If using a hydrogen donor like ammonium formate, add it to the mixture and stir at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the solvent.

  • Concentrate the filtrate to obtain the crude guanidine product, which can be further purified if necessary.

  • Characterization: Confirm the structure of the final guanidine by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Comparative Analysis of Guanylation Reagents

While DMNPC is a highly effective reagent, it is important for the discerning scientist to be aware of other available methods.

Reagent Advantages Disadvantages Typical Yields
DMNPC High yields, mild conditions, no inert atmosphere required.[6]Two-step process (nitroguanidylation and deprotection).70-100% for nitroguanidylation.[6]
N,N'-bis-Boc-1-pyrazole-1-carboxamidine Boc protecting groups are easily removed.Can be expensive; may require longer reaction times.Variable, can be lower than DMNPC.
Thioureas with carbodiimide activation Readily available starting materials.Requires activation (e.g., with HgCl₂ or Mukaiyama's reagent), which can be toxic.Good to excellent.
Cyanamides Atom economical.Cyanamides can be toxic and require careful handling.Good.

Troubleshooting and Optimization

Problem: Low yield or incomplete reaction.

  • Possible Cause: Sterically hindered or electron-deficient amine.

  • Solution: Increase the reaction temperature, prolong the reaction time, or consider using a more reactive guanylating agent. The addition of a non-nucleophilic base may also facilitate the reaction.

Problem: Formation of multiple products.

  • Possible Cause: Reaction with other nucleophilic functional groups in the substrate.

  • Solution: Employ appropriate protecting group strategies for other sensitive functionalities. The mild conditions offered by DMNPC often provide good chemoselectivity.

Problem: Difficulty in purification.

  • Possible Cause: The polar nature of guanidinium salts.

  • Solution: Purification can often be achieved by ion-exchange chromatography or by precipitation of the guanidinium salt (e.g., as a hydrochloride or trifluoroacetate salt). A novel purification method using Amberlite CG II resin has been described to isolate guanidine compounds as their HCl salts.[6]

Safety and Handling

  • This compound and its derivatives should be handled in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes. In case of contact, flush with copious amounts of water.

  • Consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal.

Conclusion

This compound and its nitro-derivative, DMNPC, are invaluable tools in the arsenal of the synthetic chemist for the introduction of the guanidinium functionality in natural product synthesis. Their ease of use, high efficiency, and mild reaction conditions make them particularly well-suited for complex and sensitive substrates. By understanding the underlying mechanism, optimizing reaction protocols, and being aware of potential challenges, researchers can strategically employ these reagents to accelerate the synthesis of biologically important guanidine-containing natural products.

References

  • Organic Chemistry Portal. (n.d.). Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Guanylation Reactions Made Efficient with 1H-Pyrazole-1-carboxamidine Hydrochloride. Retrieved from [Link]

  • PubMed. (2024). Biosynthesis of guanidine-containing natural products in cyanobacteria. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Biosynthesis of guanidine-containing natural products in cyanobacteria. Retrieved from [Link]

  • MDPI. (2023). Guanylation Reactions for the Rational Design of Cancer Therapeutic Agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Syntheses of Cyclic Guanidine-Containing Natural Products. Retrieved from [Link]

  • RSC Publishing. (2015). The Chemistry and Biology of Guanidine Natural Products. Retrieved from [Link]

  • Springer Link. (2015). Structure and Synthesis of 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Retrieved from [Link]

  • MDPI. (2019). Recent Advances in the Isolation, Synthesis and Biological Activity of Marine Guanidine Alkaloids. Retrieved from [Link]

  • ACS Publications. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis. Retrieved from [Link]

  • Semantic Scholar. (2004). Optimisation of the synthesis of guanidines from amines via nitroguanidines using 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Retrieved from [Link]

  • Denmark Group. (n.d.). Total Synthesis of Saxitoxin. Retrieved from [Link]

  • RUN. (2022). NEW APPROACHES TO AMINO-PYRROLIDINE GUANIDINE COMPOUNDS. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). A concise synthesis of (+)-batzelladine B from simple pyrrole-based starting materials. Retrieved from [Link]

  • ACS Publications. (2011). Mechanistic Considerations of the Catalytic Guanylation Reaction of Amines with Carbodiimides for Guanidine Synthesis. Retrieved from [Link]

  • MDPI. (2022). New Guanidine Alkaloids Batzelladines O and P from the Marine Sponge Monanchora pulchra Induce Apoptosis and Autophagy in Prostate Cancer Cells. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Scalable total synthesis of saxitoxin and related natural products. Retrieved from [Link]

  • National Center for Biotechnology Information. (2009). Total synthesis of (-)- and (+)-decarbamoyloxysaxitoxin and (+)-saxitoxin. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Solid-Phase Synthesis of Guanine Derivatives with Four Diversity Elements via AgNO3‑Mediated Guanidine Formation. Retrieved from [Link]

  • ResearchGate. (2018). Simple Generalized Reaction Conditions for the Conversion of Primary Aliphatic Amines to Surfactant-Like Guanidine Salts with 1 H -Pyrazole Carboxamidine Hydrochloride. Retrieved from [Link]

  • MDPI. (2022). Fused Tricyclic Guanidine Alkaloids: Insights into Their Structure, Synthesis and Bioactivity. Retrieved from [Link]

  • ChemRxiv. (2019). Concise Synthesis and Antimicrobial Evaluation of the Guanidinium Alkaloid Batzelladine D. Retrieved from [Link]

  • ResearchGate. (2025). Batzelladine Q, a new guanidine alkaloid from the marine sponge Monanchora arbuscula. Retrieved from [Link]

  • ResearchGate. (n.d.). The reagents used for the optimization of compound 4 guanidylation process. Retrieved from [Link]

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Application Notes & Protocols: 3,5-Dimethylpyrazole-1-carboxamidine as a Premier Reagent for Guanylation in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth guide for researchers, scientists, and drug development professionals on the application of 3,5-Dimethylpyrazole-1-carboxamidine and its derivatives as highly effective reagents for the synthesis of guanidines. We will explore the fundamental importance of the guanidinium moiety in drug design, the mechanistic underpinnings of the guanylation reaction, and provide detailed, field-proven protocols for its successful implementation.

The Strategic Importance of the Guanidinium Group in Drug Design

The guanidine functional group is a cornerstone in medicinal chemistry, prized for its unique physicochemical properties. Being strongly basic, the guanidinium cation is protonated and positively charged under physiological pH. This characteristic enables it to form strong, bidentate hydrogen bonds with carboxylate groups, phosphate residues, and other hydrogen bond acceptors found in biological targets like enzymes and receptors. This potent binding capability has led to the incorporation of the guanidine moiety into a remarkable array of pharmaceuticals, including the antiviral zanamivir, the antidiabetic metformin, and the antihypertensive guanabenz.

However, the direct synthesis of guanidines can be challenging, often requiring harsh conditions or reagents that are toxic or have limited substrate scope. This has driven the development of specialized reagents that facilitate the mild and efficient transfer of a guanidinyl group to a primary or secondary amine—a process known as guanylation. Among the most reliable and versatile of these are pyrazole-based carboxamidines.

This compound: A Superior Reagent for Guanylation

1H-Pyrazole-1-carboxamidine and its derivatives, particularly this compound, have emerged as exceptional reagents for guanylation. They are typically used as their hydrochloride or nitrate salts, which are stable, crystalline solids that are easy to handle.

The key to their efficacy lies in the pyrazole leaving group. The pyrazole ring is an excellent leaving group due to its aromaticity and ability to stabilize the negative charge that develops during the reaction. The two methyl groups in the 3 and 5 positions provide steric bulk and electron-donating effects, which can fine-tune the reactivity of the reagent. These reagents allow for the guanylation of amines under mild conditions, often resulting in high yields and minimizing the formation of unwanted byproducts.

Physicochemical Properties

A clear understanding of the reagent's properties is crucial for experimental design.

PropertyThis compoundThis compound Nitrate
Synonym(s) 1-Guanyl-3,5-dimethylpyrazole1-Amidino-3,5-dimethylpyrazole nitrate
CAS Number 22906-75-838184-47-3
Molecular Formula C₆H₁₀N₄C₆H₁₀N₄ · HNO₃
Molecular Weight 138.17 g/mol 201.18 g/mol
Appearance Crystalline PowderPowder
Melting Point Not specified167-168 °C (decomposes)

The Guanylation Mechanism: A Self-Validating System

The trustworthiness of a protocol is rooted in a clear understanding of its underlying chemical mechanism. The guanylation of an amine with this compound is a straightforward yet elegant nucleophilic substitution reaction.

  • Nucleophilic Attack: The primary or secondary amine acts as a nucleophile, attacking the electrophilic carbon of the carboxamidine group.

  • Tetrahedral Intermediate: This attack forms an unstable tetrahedral intermediate.

  • Proton Transfer & Elimination: A proton transfer occurs, followed by the elimination of the highly stable 3,5-dimethylpyrazole leaving group.

  • Product Formation: The final product is the protonated guanidinium salt, which is stable and can be easily isolated.

The driving force for this reaction is the formation of the stable, aromatic pyrazole byproduct, ensuring the reaction proceeds efficiently to completion.

Caption: General mechanism of amine guanylation.

Core Applications & Experimental Protocols

The primary application of this compound is the synthesis of guanidines from amines. This methodology is robust and has been applied to a wide range of substrates, including complex molecules in peptide synthesis and protein modification.

Protocol 1: Direct Guanylation of a Primary Amine

This protocol describes a general procedure for the direct conversion of a primary amine to its corresponding guanidinium salt using this compound hydrochloride.

Rationale: The choice of a polar aprotic solvent like DMF or a protic solvent like methanol facilitates the dissolution of the amine substrate and the salt form of the reagent. The use of a base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is critical to deprotonate the amine hydrochloride salt in situ, freeing the neutral amine to act as a nucleophile. The reaction is typically run at room temperature to maintain selectivity and prevent side reactions.

Step-by-Step Methodology:

  • Reagent Preparation: In a clean, dry round-bottom flask, dissolve the primary amine substrate (1.0 eq.) in a suitable solvent (e.g., DMF, Methanol, or Acetonitrile) to a concentration of 0.1-0.5 M.

  • Base Addition: Add a tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 - 1.5 eq.).

  • Guanylating Agent Addition: To the stirred solution, add this compound hydrochloride (1.05 - 1.2 eq.) portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, LC-MS) until the starting amine is consumed.

  • Work-up and Isolation:

    • Concentrate the reaction mixture under reduced pressure to remove the solvent.

    • Redissolve the residue in a minimal amount of water or a suitable buffer.

    • Purify the resulting guanidinium salt by an appropriate method, such as recrystallization or column chromatography (e.g., reverse-phase HPLC for polar compounds).

    • Characterize the final product by NMR and mass spectrometry.

Protocol 2: Two-Step Guanylation via a Nitroguanidine Intermediate

For certain sensitive substrates or when direct guanylation is sluggish, a highly reliable two-step procedure using 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine (DMNPC) is employed. This method first forms a stable nitroguanidine intermediate, which is then reduced to the desired guanidine.

Rationale: The nitro group on the DMNPC reagent acts as a strong electron-withdrawing group, activating the carboxamidine for nucleophilic attack. The resulting nitroguanidine intermediate is often a stable, crystalline solid that is easily purified. The subsequent reduction step, typically a catalytic transfer hydrogenation, is a very mild and high-yielding method to remove the nitro group, avoiding the harsh conditions of other reduction methods.

two_step_workflow Start Primary/Secondary Amine (R-NH₂) Step1 Step 1: Nitroguanylation Reagent: DMNPC Solvent: Methanol Temp: Room Temp Start->Step1 Intermediate N-Alkyl-N'-nitroguanidine Intermediate (Purification) Step1->Intermediate Step2 Step 2: Reduction Method: Catalytic Transfer Hydrogenation (e.g., Pd/C, Ammonium Formate) Intermediate->Step2 Product Final Guanidinium Salt Product Step2->Product

Caption: Workflow for two-step guanidine synthesis.

Step-by-Step Methodology:

Part A: Synthesis of the Nitroguanidine Intermediate

  • Reaction Setup: Dissolve the amine substrate (1.0 eq.) in methanol (0.2-1.0 M) in a round-bottom flask.

  • Reagent Addition: Add 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine (DMNPC) (1.0 eq.) to the solution. The reaction is often performed without an added base, as the amine is sufficiently nucleophilic.

  • Reaction and Isolation: Stir the mixture at room temperature. The reaction progress can be monitored by TLC. The nitroguanidine product often precipitates from the reaction mixture upon completion (typically 2-16 hours). Collect the solid by filtration, wash with cold methanol, and dry under vacuum. Yields are typically in the 70-100% range.

Part B: Reduction of the Nitroguanidine

  • Catalyst Suspension: In a flask equipped with a stir bar, suspend the purified nitroguanidine intermediate (1.0 eq.) and a palladium on carbon catalyst (10% Pd/C, 5-10 mol%) in a suitable solvent like methanol or ethanol.

  • Hydrogen Source: Add a hydrogen donor, such as ammonium formate (5-10 eq.) or cyclohexene. Alternatively, conduct the reaction under a hydrogen gas atmosphere (balloon or Parr shaker).

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction by LC-MS for the disappearance of the starting material.

  • Filtration and Isolation: Upon completion, filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting guanidinium salt can be purified by recrystallization or by using an ion-exchange resin to obtain the desired salt form (e.g., HCl salt).

Safety and Handling

This compound nitrate is classified as a warning-level chemical that can cause skin and eye irritation, as well as respiratory irritation. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood.

Conclusion

This compound and its N-nitro derivative are powerful, reliable, and versatile reagents for the synthesis of guanidines in a medicinal chemistry setting. Their stability, mild reaction conditions, and the formation of a stable pyrazole byproduct contribute to high reaction efficiency and yields. The protocols outlined in this guide provide a robust framework for researchers to confidently incorporate the valuable guanidinium motif into their drug discovery programs, enabling the synthesis of novel molecular entities with enhanced biological activity.

References

  • Structure and synthesis of 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine | Request PDF. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Guanylation Reactions for the Rational Design of Cancer Therapeutic Agents. (2023). MDPI. Retrieved January 28, 2026, from [Link]

  • Guanidine synthesis by guanylation. (n.d.). Organic Chemistry Portal. Retrieved January 28, 2026, from [Link]

  • Guanylation Reactions Made Efficient with 1H-Pyrazole-1-carboxamidine Hydrochloride. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 28, 2026, from [Link]

  • Convenient one-pot synthesis and biological evaluation of novel 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as new anti-tumor agents against both liver carcinoma (HepG2) and

Application Notes and Protocols for Solid-Phase Peptide Synthesis with Unprotected Guanidine Groups

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Arginine Conundrum in Peptide Synthesis

The incorporation of arginine (Arg) residues into synthetic peptides is fundamental for mimicking biological functions, enhancing cell permeability, and modulating pharmacological properties. However, the unique nature of its side chain, the guanidinium group, presents a significant challenge in solid-phase peptide synthesis (SPPS). With a pKa of approximately 12.5, the guanidinium group is strongly basic and highly nucleophilic, making it prone to undesirable side reactions during peptide chain elongation.[1][2]

Traditionally, this challenge has been addressed by protecting the guanidine group with bulky and acid-labile moieties such as Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl), or Mtr (4-methoxy-2,3,6-trimethylphenylsulfonyl).[1][3] While effective, this protection strategy introduces several drawbacks:

  • Reduced Atom Economy: The addition and subsequent removal of these large protecting groups significantly decrease the overall atom economy of the synthesis.[3][4]

  • Increased Cost: Arginine derivatives with protected side chains are considerably more expensive than their unprotected counterparts.[1]

  • Harsh Cleavage Conditions: The removal of these protecting groups often requires strong acids, such as high concentrations of trifluoroacetic acid (TFA), which can lead to peptide degradation.[2]

  • Side Reactions During Cleavage: The carbocations generated during the cleavage of sulfonyl-based protecting groups can lead to the modification of sensitive residues like tryptophan.

Consequently, the development of strategies that enable the use of arginine with an unprotected guanidine group is a significant advancement in peptide chemistry, paving the way for more sustainable, cost-effective, and efficient peptide synthesis. This application note provides a detailed guide to the principles, protocols, and best practices for SPPS using unprotected arginine.

The Chemistry of the Challenge: Understanding Guanidine Reactivity

The primary obstacle in using unprotected arginine lies in the nucleophilicity of the guanidine group. During the activation of the incoming amino acid's carboxyl group, the unprotected guanidinium moiety can react intramolecularly or intermolecularly, leading to undesirable side products.

Lactam Formation: A Major Side Reaction

The most prevalent side reaction is the formation of a stable δ-lactam. This occurs when the guanidine nitrogen attacks the activated carboxyl group of the same arginine residue, leading to chain termination.

G cluster_0 Intramolecular Cyclization Activated_Fmoc_Arg Fmoc-Arg-OH (Activated Carboxyl) Lactam δ-Lactam (Chain Termination) Activated_Fmoc_Arg->Lactam Guanidine Attack

Caption: Intramolecular lactam formation of activated Fmoc-Arg-OH.

This intramolecular cyclization is a significant hurdle, as it consumes the activated arginine and prevents its incorporation into the growing peptide chain.[2]

Intermolecular Reactions and Guanidinylation

The unprotected guanidine group can also react intermolecularly with other activated species in the reaction mixture. Furthermore, some coupling reagents, particularly those of the uronium/aminium type, can react with the N-terminal amine of the peptide-resin to form a guanidinium moiety, a process known as guanidinylation, which irreversibly terminates the peptide chain.[5]

Strategic Approaches to Tame the Guanidine Group

Successful SPPS with unprotected arginine hinges on carefully selecting the appropriate building blocks, coupling reagents, and reaction conditions to minimize side reactions.

Protonation as a Protective Strategy: The Role of Fmoc-Arg(HCl)-OH

A key strategy to temper the nucleophilicity of the guanidine group is to ensure it remains protonated throughout the coupling reaction. The use of Fmoc-Arg(HCl)-OH, where the guanidinium group is present as its hydrochloride salt, has proven to be highly effective in suppressing lactam formation.[2] The positive charge on the guanidinium group significantly reduces its nucleophilicity, preventing it from attacking the activated carboxyl group.

Optimizing Coupling Reagents and Conditions

The choice of coupling reagent is paramount for successful incorporation of unprotected arginine. While highly reactive reagents can exacerbate side reactions, milder activation methods can lead to incomplete coupling. A careful balance must be struck.

Recent studies have demonstrated the efficacy of specific coupling agent combinations for unprotected arginine:

  • DIC/Oxyma: The combination of N,N'-diisopropylcarbodiimide (DIC) and ethyl cyano(hydroxyimino)acetate (OxymaPure®) has been shown to facilitate the smooth coupling of Fmoc-Arg(HCl)-OH.[2]

  • TBEC/Oxyma: In a push towards greener chemistry, the use of tert-butyl ethyl carbodiimide (TBEC) in combination with OxymaPure® has also been successfully employed for the synthesis of peptides containing unprotected arginine and histidine in more environmentally friendly solvents.[3][4][6]

It is crucial to avoid pre-activation of the Fmoc-Arg-OH for extended periods, as this can still lead to the formation of complex side products.[2]

Recommended Coupling Reagents for Unprotected Arginine

Coupling Reagent CombinationRecommended ForKey AdvantagesReference
DIC / OxymaPure® Fmoc-Arg(HCl)-OHEfficient coupling, suppression of lactam formation.[2]
TBEC / OxymaPure® Fmoc-Arg(HCl)-OH"Green" chemistry approach, effective in sustainable solvents.[3][4][6]
PyBOP Not recommended for unprotected ArgCan lead to incomplete coupling.[2]

Experimental Protocols

The following protocols provide a general framework for the solid-phase synthesis of a peptide containing an unprotected arginine residue using Fmoc-Arg(HCl)-OH. These should be optimized for specific peptide sequences.

General SPPS Workflow with Unprotected Arginine

G Start Start with Resin Swell Swell Resin (e.g., DMF) Start->Swell Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Swell->Fmoc_Deprotection Wash1 Wash Fmoc_Deprotection->Wash1 Coupling Couple Next Amino Acid Wash1->Coupling Wash2 Wash Coupling->Wash2 Repeat Repeat for each non-Arg residue Wash2->Repeat Repeat->Fmoc_Deprotection Arg_Coupling Couple Fmoc-Arg(HCl)-OH (DIC/Oxyma) Repeat->Arg_Coupling Wash3 Wash Arg_Coupling->Wash3 Final_Fmoc_Deprotection Final Fmoc Deprotection Wash3->Final_Fmoc_Deprotection Wash4 Wash Final_Fmoc_Deprotection->Wash4 Cleavage Cleavage and Global Deprotection Wash4->Cleavage Precipitation Precipitation and Purification Cleavage->Precipitation End Final Peptide Precipitation->End

Caption: General workflow for SPPS with unprotected arginine.

Protocol 1: Coupling of Fmoc-Arg(HCl)-OH with DIC/Oxyma

This protocol is adapted from established methods for the efficient incorporation of unprotected arginine.[2]

Materials:

  • Fmoc-protected peptide-resin

  • Fmoc-Arg(HCl)-OH (1.5 - 2.0 equivalents)

  • DIC (3.0 - 4.0 equivalents)

  • OxymaPure® (1.5 - 2.0 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM) for washing

  • 20% (v/v) Piperidine in DMF for Fmoc deprotection

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Amino Acid Activation and Coupling: a. In a separate vessel, dissolve Fmoc-Arg(HCl)-OH and OxymaPure® in a minimal amount of DMF. b. Add half of the total DIC to the amino acid solution and allow to pre-activate for 1-2 minutes. c. Immediately add the activated amino acid solution to the deprotected peptide-resin. d. Add the remaining DIC to the reaction vessel. e. Allow the coupling reaction to proceed for 1.5 - 2.5 hours at room temperature.

  • Monitoring the Coupling: Perform a Kaiser test or other colorimetric test to monitor the completion of the coupling reaction. If the test is positive, extend the coupling time.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Proceed with the next cycle of Fmoc deprotection and coupling for the subsequent amino acid.

Protocol 2: Cleavage and Deprotection

A significant advantage of the unprotected arginine strategy is the ability to use milder cleavage conditions.

Materials:

  • Peptide-resin

  • Cleavage Cocktail: A common cocktail is TFA/H₂O/TIPS (95:2.5:2.5, v/v/v). The specific scavengers should be chosen based on the other amino acids in the peptide sequence. For instance, if the peptide contains tryptophan, a scavenger like triisopropylsilane (TIS) is recommended.

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.

  • Cleavage: Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Isolation and Purification: Centrifuge the precipitated peptide, wash with cold diethyl ether, and dry under vacuum. The crude peptide can then be purified by reverse-phase HPLC.

Conclusion and Future Perspectives

The solid-phase synthesis of peptides using unprotected arginine represents a paradigm shift towards more sustainable and economical peptide manufacturing. By carefully selecting the appropriate arginine building block (Fmoc-Arg(HCl)-OH) and optimized coupling reagents (DIC/Oxyma or TBEC/Oxyma), the challenges associated with the reactive guanidine group can be effectively overcome. This "minimal protection" strategy not only improves the overall efficiency of SPPS but also aligns with the principles of green chemistry by reducing waste and avoiding harsh reagents. As research in this area continues, we can expect the development of even more robust and versatile methods for the incorporation of unprotected amino acids, further expanding the toolkit of peptide chemists and drug development professionals.

References

  • Fantoni, T., Orlandin, A., Di Stefano, I., Macis, M., Tolomelli, A., Ricci, A., Cabri, W., & Ferrazzano, L. (2024). Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. RSC Green Chemistry. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Fantoni, T., Orlandin, A., Di Stefano, I., Macis, M., Tolomelli, A., Ricci, A., Cabri, W., & Ferrazzano, L. (2024). Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. ResearchGate. [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • de la Torre, B. G., & Albericio, F. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. Molecules, 25(12), 2940. [Link]

  • Yang, Y., Hansen, L., & Ryberg, P. (2022). Side-Chain Unprotected Fmoc-Arg/His/Tyr-OH Couplings and Their Application in Solid-Phase Peptide Synthesis Through A Minimal-Protection/Green Chemistry Strategy. Organic Process Research & Development, 26(5), 1520–1530. [Link]

  • Fantoni, T., Orlandin, A., Di Stefano, I., Macis, M., Tolomelli, A., Ricci, A., Cabri, W., & Ferrazzano, L. (2024). Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. RSC Publishing. [Link]

  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

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The Strategic Application of 3,5-Dimethylpyrazole-1-carboxamidine in the Genesis of Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold for Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the pyrazole nucleus stands as a privileged scaffold, consistently featured in a multitude of clinically approved drugs. Its inherent physicochemical properties and synthetic tractability have made it a cornerstone for the development of therapeutic agents across a wide spectrum of diseases. Within this important class of heterocycles, 3,5-Dimethylpyrazole-1-carboxamidine emerges as a particularly intriguing building block. Its unique structural features, combining the stable 3,5-dimethylpyrazole core with a reactive carboxamidine group, offer a powerful platform for the rational design of novel therapeutics. This guide provides an in-depth exploration of the applications and protocols associated with this versatile molecule, empowering researchers to leverage its full potential in their drug development endeavors.

The significance of this compound lies in its ability to act as a bioisosteric replacement for the guanidinium group, a common moiety in many biologically active compounds that often presents challenges with drug-like properties. The pyrazole-carboxamidine motif can mimic the hydrogen bonding and electrostatic interactions of a guanidinium group while offering improved pharmacokinetic profiles. Furthermore, the pyrazole ring itself can engage in various non-covalent interactions with biological targets, and the carboxamidine group provides a convenient handle for further chemical modifications, allowing for the generation of diverse compound libraries.

This document will detail the synthesis of this compound, provide protocols for its derivatization, and showcase its application in the creation of targeted therapeutic agents, with a focus on kinase and protease inhibitors.

I. Foundational Chemistry: Synthesis and Properties

Chemical and Physical Properties

The foundational knowledge of a molecule's properties is paramount for its effective use in synthesis. The key properties of this compound are summarized below.

PropertyValueSource
Molecular FormulaC₆H₁₀N₄
Molecular Weight138.17 g/mol
IUPAC Name3,5-dimethylpyrazole-1-carboximidamide
CAS Number22906-75-8
AppearanceWhite solid
Melting Point107-108 °C
Protocol 1: Synthesis of 3,5-Dimethylpyrazole

The synthesis of the 3,5-dimethylpyrazole core is a well-established and efficient process. The most common method involves the condensation of acetylacetone with hydrazine.

Reaction Scheme:

G acetylacetone Acetylacetone pyrazole 3,5-Dimethylpyrazole acetylacetone->pyrazole + hydrazine Hydrazine Hydrate hydrazine->pyrazole

Figure 1: Synthesis of 3,5-Dimethylpyrazole.

Materials:

  • Acetylacetone

  • Hydrazine hydrate or Hydrazine sulfate

  • Ethanol or Water

  • Sodium hydroxide (if using hydrazine sulfate)

  • Ether

  • Saturated sodium chloride solution

  • Anhydrous potassium carbonate

Procedure:

  • If using hydrazine sulfate, dissolve it in a 10% sodium hydroxide solution in a round-bottomed flask equipped with a stirrer and cooled in an ice bath. If using hydrazine hydrate, it can be directly reacted with acetylacetone in ethanol or water.

  • Slowly add acetylacetone dropwise to the hydrazine solution while maintaining the temperature at approximately 15°C with vigorous stirring.

  • After the addition is complete, continue stirring for an additional hour at the same temperature.

  • Dilute the reaction mixture with water to dissolve any precipitated inorganic salts.

  • Transfer the mixture to a separatory funnel and extract with ether.

  • Combine the ether extracts and wash with a saturated sodium chloride solution.

  • Dry the ether layer over anhydrous potassium carbonate, filter, and remove the ether by rotary evaporation to yield crystalline 3,5-dimethylpyrazole.

Rationale: This condensation reaction is a classic example of heterocycle formation. The hydrazine, with its two nucleophilic nitrogen atoms, attacks the two electrophilic carbonyl carbons of the acetylacetone, leading to a cyclization and subsequent dehydration to form the stable aromatic pyrazole ring.

Protocol 2: Synthesis of this compound Hydrochloride

The introduction of the carboxamidine group at the N1 position of the pyrazole ring transforms it into a versatile building block. While direct amination can be challenging, a common approach involves the use of a guanidinylating agent. A more direct approach starts from cyanogen bromide.

Reaction Scheme:

G pyrazole 3,5-Dimethylpyrazole carboxamidine This compound pyrazole->carboxamidine + cyanamide Cyanamide cyanamide->carboxamidine

Figure 2: Synthesis of this compound.

Materials:

  • 3,5-Dimethylpyrazole

  • Cyanogen bromide

  • Anhydrous ether

  • Ammonia (gas or solution in a suitable solvent)

  • Hydrochloric acid (for salt formation)

Procedure (Conceptual):

  • Dissolve 3,5-dimethylpyrazole in anhydrous ether under an inert atmosphere.

  • Cool the solution in an ice bath and slowly add a solution of cyanogen bromide in anhydrous ether.

  • Stir the reaction mixture at room temperature for several hours.

  • Introduce ammonia gas into the reaction mixture or add an ammonia solution to form the carboxamidine.

  • Acidify the reaction mixture with hydrochloric acid to precipitate the hydrochloride salt of the product.

  • Filter, wash with cold ether, and dry the resulting solid to obtain this compound hydrochloride.

Rationale: This method proceeds through the formation of a reactive N-cyano intermediate, which is then readily attacked by ammonia to form the desired carboxamidine. The use of the hydrochloride salt improves the stability and handling of the final compound.

II. Application in the Design of Kinase Inhibitors

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The pyrazole scaffold is a common feature in many approved kinase inhibitors. This compound provides a valuable starting point for the synthesis of novel kinase inhibitors, where the carboxamidine group can be used to introduce various substituents to probe the ATP-binding site of the target kinase.

Case Study: Design of FLT3 and CDK Inhibitors

Aberrant activity of Fms-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs) is implicated in acute myeloid leukemia (AML). Pyrazole-3-carboxamide derivatives have shown potent inhibitory activity against these kinases.

Conceptual Design Strategy:

G Start This compound Step1 Derivatization at Carboxamidine Start->Step1 Step2 Introduction of Pharmacophoric Groups Step1->Step2 Step3 SAR-Guided Optimization Step2->Step3 End Potent Kinase Inhibitor Step3->End

Figure 3: Kinase Inhibitor Design Workflow.

Protocol 3: General Synthesis of Pyrazole-Carboxamide Kinase Inhibitor Scaffolds

This protocol provides a general framework for synthesizing a library of pyrazole-carboxamide derivatives for screening against a panel of kinases.

Reaction Scheme:

G carboxamidine This compound inhibitor N-Acyl-3,5-dimethylpyrazole-1-carboxamidine carboxamidine->inhibitor + acid_chloride Aryl/Heteroaryl Acid Chloride (R-COCl) acid_chloride->inhibitor

Figure 4: General Synthesis of N-Acyl Derivatives.

Materials:

  • This compound hydrochloride

  • A diverse library of aryl or heteroaryl acid chlorides

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • A non-nucleophilic base (e.g., Triethylamine, Diisopropylethylamine)

  • Standard work-up and purification reagents (e.g., silica gel for chromatography)

Procedure:

  • Suspend this compound hydrochloride in the anhydrous solvent in a round-bottomed flask under an inert atmosphere.

  • Add the non-nucleophilic base and stir until the starting material dissolves.

  • Slowly add the desired acid chloride to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product into an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired pyrazole-carboxamide derivative.

Rationale and SAR Insights: The rationale behind this approach is to explore the chemical space around the pyrazole core by introducing a variety of substituents via the amide bond. Structure-activity relationship (SAR) studies on similar pyrazole-based kinase inhibitors have shown that the nature of the appended aryl or heteroaryl group is critical for potency and selectivity. For instance, bulky hydrophobic groups can occupy hydrophobic pockets in the kinase active site, while hydrogen bond donors and acceptors can interact with key residues in the hinge region.

Data Presentation: Representative Kinase Inhibitory Activity

The following table summarizes representative IC₅₀ values for pyrazole-carboxamide derivatives against various kinases, illustrating the potential of this scaffold.

Compound IDTarget KinaseIC₅₀ (nM)Reference
8t FLT30.089
8t CDK20.719
8t CDK40.770
8a JNK3227

III. Application in the Design of Protease Inhibitors

Proteases are another important class of enzymes that are attractive targets for therapeutic intervention in a range of diseases, including viral infections, cancer, and inflammatory disorders. The design of protease inhibitors often involves mimicking the transition state of the substrate cleavage, and the pyrazole-carboxamidine scaffold can be elaborated to incorporate features that interact with the active site of a target protease.

Case Study: Targeting Cysteine Proteases

Cysteine proteases, such as the main protease (Mpro) of SARS-CoV-2, utilize a catalytic cysteine residue in their active site. Inhibitors of these enzymes often contain an electrophilic "warhead" that can form a covalent bond with the active site cysteine.

Conceptual Design Strategy:

G Start This compound Step1 Modification of Carboxamidine Start->Step1 Step2 Introduction of a Recognition Moiety Step1->Step2 Step3 Incorporation of an Electrophilic Warhead Step2->Step3 End Covalent Protease Inhibitor Step3->End

Figure 5: Protease Inhibitor Design Workflow.

Protocol 4: General Synthesis of Pyrazole-Based Cysteine Protease Inhibitor Scaffolds

This protocol outlines a general strategy for synthesizing pyrazole-based compounds with the potential to act as covalent inhibitors of cysteine proteases.

Reaction Scheme:

G carboxamidine This compound intermediate Functionalized Pyrazole carboxamidine->intermediate + linker Bifunctional Linker linker->intermediate inhibitor Covalent Inhibitor Scaffold intermediate->inhibitor + warhead Electrophilic Warhead warhead->inhibitor

Figure 6: General Synthesis of Protease Inhibitor Scaffolds.

Materials:

  • This compound

  • A bifunctional linker with two different reactive groups (e.g., an amino acid derivative)

  • A molecule containing an electrophilic warhead (e.g., a Michael acceptor, an α-ketoamide)

  • Standard coupling reagents (e.g., HATU, EDC/HOBt)

  • Appropriate solvents and purification materials

Procedure (Conceptual):

  • Couple one end of the bifunctional linker to the carboxamidine group of this compound using standard peptide coupling conditions.

  • Purify the resulting intermediate.

  • Couple the other end of the linker to the molecule containing the electrophilic warhead.

  • Purify the final product by chromatography or crystallization.

Rationale and Mechanistic Insights: The pyrazole moiety and the linker are designed to interact with the substrate-binding pockets of the protease, providing specificity. The electrophilic warhead is positioned to be in close proximity to the catalytic cysteine residue in the active site, facilitating a covalent reaction that irreversibly inhibits the enzyme. The choice of the linker and the warhead is crucial and should be guided by the structure of the target protease's active site.

Data Presentation: Representative Protease Inhibitory Activity

The following table presents representative IC₅₀ values for pyrazole-carboxamide-related compounds against a cysteine protease, highlighting the potential of this scaffold in developing protease inhibitors.

Compound IDTarget ProteaseIC₅₀ (µM)Reference
5a2 (imidazole analog) SARS-CoV-2 Mpro4.79
Compound 17 (thiadiazine deriv.) Anti-tumor (HepG2)5.35
Compound 17 (thiadiazine deriv.) Anti-tumor (A549)8.74

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis, coupled with its ability to act as a bioisostere for guanidine and its amenability to further derivatization, makes it an attractive starting point for the development of novel therapeutic agents. The protocols and case studies presented in this guide demonstrate its utility in the creation of potent and selective kinase and protease inhibitors. As our understanding of the molecular basis of disease continues to grow, the rational design of new drugs based on privileged scaffolds like this compound will undoubtedly play a crucial role in the future of medicine.

References

  • Fouad, M. M., & Elaasser, M. M. (2023). Convenient one-pot synthesis and biological evaluation of novel 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as new anti-tumor agents against both

Application Notes and Protocols for the Derivatization of Amino Acids with 3,5-Dimethylpyrazole-1-carboxamidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This document provides a comprehensive guide to the derivatization of amino acids using 3,5-Dimethylpyrazole-1-carboxamidine. This process, known as guanidination, converts the primary amino groups of amino acids into guanidino groups, thereby altering their physicochemical properties for enhanced analytical detection and specific applications in peptide and medicinal chemistry. We will delve into the underlying chemical principles, provide detailed, field-tested protocols for derivatization and subsequent analysis by HPLC-UV and LC-MS/MS, and offer insights into potential challenges and troubleshooting.

Introduction: The Rationale for Guanidination

Amino acid analysis is a cornerstone of biochemical and pharmaceutical research. However, the inherent properties of amino acids—high polarity and lack of a strong chromophore—often necessitate derivatization prior to analysis by common techniques like High-Performance Liquid Chromatography (HPLC) with UV detection. Derivatization enhances detectability and can improve chromatographic separation.

Guanidination is a chemical modification that converts a primary amine into a guanidinium group, a functionality notably present in the amino acid arginine. The use of this compound as a guanidinating agent offers a robust and specific method to achieve this transformation for all primary amine-containing amino acids.[1][2] This derivatization is particularly valuable for:

  • Uniform Detection: By converting the diverse primary amino groups into a single type of functional group (guanidino), it can simplify analytical method development.

  • Enhanced Basicity: The resulting guanidinium group is strongly basic (pKa ≈ 12.5), which can be leveraged for specific extraction or chromatographic retention mechanisms.

  • Peptide Modification: In peptide synthesis, the conversion of lysine residues to homoarginine (a result of side-chain guanidination) can enhance peptide stability and receptor binding affinity.[3][4]

  • Proteomics: Guanidination of lysine residues in proteins and peptides simplifies mass spectrometry data by eliminating missed cleavages by trypsin at lysine sites and improving signal intensity in MALDI-TOF MS analysis.[5][6]

The Chemistry of Guanidination

The reaction proceeds via a nucleophilic attack of the amino acid's primary amine on the electrophilic carbon of the this compound. The pyrazole moiety serves as an excellent leaving group, facilitating the formation of the stable guanidinium ion under appropriate pH conditions.

G AA Amino Acid (R-NH2) Deriv_AA Guanidinated Amino Acid (R-NH-C(=NH2+)-NH2) AA->Deriv_AA Nucleophilic Attack Reagent 3,5-Dimethylpyrazole- 1-carboxamidine Reagent->Deriv_AA Pyrazole 3,5-Dimethylpyrazole Reagent->Pyrazole Leaving Group

Caption: Guanidination Reaction Mechanism.

Experimental Protocols

Materials and Reagents
  • Amino Acid Standard Mix (e.g., 1 mM in 0.1 M HCl)

  • This compound nitrate or hydrochloride (reagent grade)

  • Base: Diisopropylethylamine (DIPEA) or a similar non-nucleophilic organic base. Alternatively, an aqueous buffer system can be used.

  • Solvent: N,N-Dimethylformamide (DMF), Acetonitrile (ACN), or a mixture of aqueous buffer and organic solvent.

  • Deionized water (18.2 MΩ·cm)

  • HPLC-grade solvents (Acetonitrile, Methanol, Water)

  • Formic acid (FA) or Trifluoroacetic acid (TFA) for mobile phases

  • Standard laboratory glassware and equipment (vortex mixer, centrifuge, pH meter, analytical balance).

Step-by-Step Derivatization Protocol

This protocol is a starting point and may require optimization based on the specific amino acids and analytical instrumentation.

  • Sample Preparation:

    • Pipette 100 µL of the amino acid standard or sample into a microcentrifuge tube.

    • If the sample is in a highly acidic solution, it may need to be dried down and reconstituted in a suitable reaction buffer to control the pH.

  • Reagent Preparation:

    • Prepare a 0.5 M solution of this compound in DMF or the chosen reaction solvent. This solution should be prepared fresh.

  • Reaction Setup:

    • To the 100 µL of amino acid solution, add 200 µL of the 0.5 M guanidinating reagent solution.

    • Adjust the pH of the reaction mixture to approximately 9-11 by the dropwise addition of DIPEA. The primary amino group needs to be deprotonated to be nucleophilic.

    • Vortex the mixture gently to ensure homogeneity.

  • Incubation:

    • Incubate the reaction mixture at 50-60°C for 2-4 hours. Reaction progress can be monitored by taking aliquots at different time points and analyzing them. For peptide modification, longer reaction times (up to 72 hours) might be necessary for complete conversion, especially for sterically hindered amines.[7]

  • Reaction Quenching and Sample Cleanup (Optional but Recommended):

    • After incubation, the reaction can be stopped by acidification with a small volume of formic acid or TFA.

    • For complex samples, a solid-phase extraction (SPE) step using a C18 cartridge can be employed to remove excess reagent and other interfering substances.

  • Final Sample Preparation for Analysis:

    • Dilute the reaction mixture with the initial mobile phase of the HPLC/LC-MS system to a suitable concentration for injection.

    • Filter the sample through a 0.22 µm syringe filter before transferring it to an autosampler vial.

Analytical Methodologies

HPLC with UV Detection

The resulting guanidino group does not possess a strong chromophore in the mid-UV range. Detection is typically performed at low wavelengths (around 195-210 nm).[8] While not highly sensitive, this method is robust for quantifying higher concentration samples.

Parameter Condition
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 60% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 195 nm
Injection Volume 10 µL

Table 1: Example HPLC-UV Conditions.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for sensitive and specific detection of guanidinated amino acids. The positive charge of the guanidinium group allows for excellent ionization efficiency in positive electrospray ionization (ESI+) mode.

G cluster_workflow Analytical Workflow Sample Derivatized Sample HPLC Reverse-Phase HPLC Separation Sample->HPLC ESI Electrospray Ionization (ESI+) HPLC->ESI MS1 Quadrupole 1 (Q1) Precursor Ion Selection ESI->MS1 CID Quadrupole 2 (Q2) Collision-Induced Dissociation MS1->CID MS2 Quadrupole 3 (Q3) Product Ion Scanning CID->MS2 Detector Detector & Data Acquisition MS2->Detector

Caption: LC-MS/MS Analytical Workflow.

LC Conditions: Similar to the HPLC-UV method, but often with lower flow rates for better compatibility with the MS interface (e.g., 0.4 mL/min).

MS/MS Parameters: The derivatized amino acids will have a predictable mass shift corresponding to the addition of a guanidino group (C(NH)NH2) and the loss of two hydrogens, resulting in a net addition of 42.022 Da to the original amino acid mass. For example, the derivatization of lysine to homoarginine increases its monoisotopic mass from 146.1055 Da to 188.1277 Da.

Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion will be the [M+H]+ of the derivatized amino acid. Product ions often result from the neutral loss of the guanidino group or other characteristic fragmentations.

Analyte (Derivatized) Precursor Ion (m/z) Product Ion (m/z)
Guanidino-Alanine132.170.1
Guanidino-Valine160.198.1
Homoarginine (from Lysine)189.1116.1
Guanidino-Phenylalanine208.1146.1

Table 2: Example MRM Transitions for Selected Derivatized Amino Acids. Note: These values are illustrative and require empirical optimization on the specific mass spectrometer.[9][10][11]

Troubleshooting

Problem Possible Cause(s) Suggested Solution(s)
Low Derivatization Yield Incorrect pH (too low)Ensure the reaction pH is in the 9-11 range to deprotonate the primary amine.
Reagent degradationPrepare the this compound solution fresh.
Insufficient incubation time/tempIncrease incubation time or temperature within reasonable limits (e.g., up to 4 hours at 60°C).
Multiple Peaks per Amino Acid Incomplete reactionOptimize reaction conditions for complete conversion.
Side reactionsEnsure the use of a non-nucleophilic base. Avoid overly harsh conditions.
Poor Chromatographic Peak Shape Sample overloadDilute the sample before injection.
Incompatible injection solventEnsure the final sample is diluted in a solvent similar in composition to the initial mobile phase.
Low MS Signal Ion suppression from matrix or excess reagentIncorporate a sample cleanup step (e.g., SPE). Dilute the sample.
Non-optimal MS parametersPerform infusion and optimization of the derivatized amino acid standards to determine the best MRM transitions and collision energies.

Table 3: Troubleshooting Guide.

Conclusion

The derivatization of amino acids with this compound is a powerful technique for researchers in various scientific disciplines. By converting primary amines to guanidino groups, this method facilitates robust analytical characterization, particularly by LC-MS/MS, and enables specific modifications in peptide chemistry. The protocols and insights provided in this application note serve as a comprehensive resource to successfully implement this valuable derivatization strategy.

References

  • Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride: an attractive reagent for guanylation of amines and its application to peptide synthesis. The Journal of Organic Chemistry, 57(8), 2497–2502. [Link]

  • WO 2009/150657 A1. (2009). Process for preparing eptifibatide.
  • Atzler, M., Mieth, M., Maas, R., Böger, R. H., & Schwedhelm, E. (2015). Measurement of homoarginine in human and mouse plasma by LC-MS/MS and ELISA: a comparison and a biological application. Amino Acids, 47(9), 1995–2003. [Link]

  • Castillo-Meléndez, J. A., & Golding, B. T. (2004). Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Synthesis, 2004(10), 1655–1663. [Link]

  • MicroSolv Technology Corporation. (n.d.). Guanidine Analyzed with HPLC. MicroSolv Technology Corporation. [Link]

  • Pietzner, J., Kaever, V., & Tsikas, D. (2013). Determination of Homoarginine, Arginine, NMMA, ADMA, and SDMA in Biological Samples by HPLC-ESI-Mass Spectrometry. Methods in Molecular Biology, 1065, 15–30. [Link]

  • Czuban, M., et al. (2019). Triazolopeptides Inhibiting the Interaction between Neuropilin-1 and Vascular Endothelial Growth Factor-165. Molecules, 24(9), 1778. [Link]

  • Katritzky, A. R., et al. (1995). Benzotriazole-1-carboxamidinium Tosylate: An Alternative Method for the Conversion of Amines to Guanidines. Synthetic Communications, 25(8), 1173-1186. [Link]

  • Bhargava, A., et al. (2013). HPLC determination of guanidino compounds in serum of uremic patients using methylglyoxal as derivatizing reagent. Journal of Liquid Chromatography & Related Technologies, 36(10), 1315-1327. [Link]

  • Atzler, M., et al. (2015). Measurement of homoarginine in human and mouse plasma by LC-MS/MS and ELISA: a comparison and a biological application. Amino Acids, 47(9), 1995-2003. [Link]

  • An, M., et al. (2021). Developing a robust, fast and reliable measurement method for the analysis of methylarginine derivatives and related metabolites. Journal of Pharmaceutical and Biomedical Analysis, 196, 113915. [Link]

  • Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis. The Journal of Organic Chemistry, 57(8), 2497-2502. [Link]

  • ResearchGate. (2014). Simple Generalized Reaction Conditions for the Conversion of Primary Aliphatic Amines to Surfactant-Like Guanidine Salts with 1 H -Pyrazole Carboxamidine Hydrochloride. ResearchGate. [Link]

  • Sotgia, S., et al. (2019). A diethylpyrocarbonate-based derivatization method for the LC-MS/MS measurement of plasma arginine and its chemically related metabolites and analogs. Clinica Chimica Acta, 493, 118-125. [Link]

  • Zhang, Z., et al. (2019). Comprehensive Analysis of Protein N-Terminome by Guanidination of Terminal Amines. Analytical Chemistry, 91(24), 15827-15834. [Link]

  • Riddell, R. R., & Williams, H. J. (1956). GUANIDINE COMPOUNDS. II. PREPARATION OF MONO- AND N,N-DI-ALKYLGUANIDINES. Canadian Journal of Chemistry, 34(5), 625-629. [Link]

  • ResearchGate. (2015). Measurement of homoarginine in human and mouse plasma by LC-MS/MS and ELISA: A comparison and a biological application. ResearchGate. [Link]

  • ResearchGate. (2013). a) HPLC separation of guanidino compounds from serum of uremic patient. ResearchGate. [Link]

  • Universidade Nova de Lisboa. (2022). NEW APPROACHES TO AMINO-PYRROLIDINE GUANIDINE COMPOUNDS. RUN - Repositório da Universidade Nova de Lisboa. [Link]

  • Lee, J.-Y., et al. (2018). Synthetic Polypeptides with Cationic Arginine Moieties Showing High Antimicrobial Activity in Similar Mineral Environments to Blood Plasma. Polymers, 10(12), 1363. [Link]

  • Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis. Semantic Scholar. [Link]

  • Yao, J., et al. (2007). Guanidination of Tryptic Peptides without Desalting for MALDI-TOF MS Analysis. Journal of the American Society for Mass Spectrometry, 18(9), 1642-1649. [Link]

  • Linstad, D. J., et al. (2015). Reinventing Cell Penetrating Peptides Using Glycosylated Methionine Sulfonium Ion Sequences. ACS Central Science, 1(2), 95-102. [Link]

Sources

Application Notes and Protocols: Guanidinylation of Sterically Hindered Amines with 3,5-Dimethylpyrazole-1-carboxamidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Department], Senior Application Scientist

Introduction: The Challenge and Utility of Synthesizing Sterically Encumbered Guanidines

The guanidinium group is a cornerstone functional group in medicinal chemistry, renowned for its ability to engage in strong hydrogen bonding and electrostatic interactions, often mimicking the side chain of arginine. Its incorporation into small molecules can significantly enhance binding affinity to biological targets. However, the synthesis of highly substituted or sterically hindered guanidines presents a formidable challenge to synthetic chemists. Traditional guanidinylation methods often falter when faced with bulky amines, leading to low yields, arduous purification, and limited substrate scope.

This document provides a comprehensive guide to the use of 3,5-dimethylpyrazole-1-carboxamidine and its derivatives as effective reagents for the guanidinylation of sterically hindered primary and secondary amines. We will delve into the mechanistic underpinnings of this reaction, provide detailed, field-tested protocols, and offer troubleshooting guidance to empower researchers in overcoming the synthetic hurdles associated with these valuable molecular scaffolds.

The Reagent: this compound - A Superior Tool for Guanidinylation

This compound, often used as its hydrochloride or nitrate salt, has emerged as a powerful guanidinylating agent. Its efficacy stems from the pyrazole leaving group, which is a good leaving group that drives the reaction forward. The reaction proceeds via a well-established addition-elimination mechanism, where the amine nucleophile attacks the electrophilic carbon of the carboxamidine, followed by the departure of the stable 3,5-dimethylpyrazole.

A closely related and highly effective reagent is 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine (DMNPC). The introduction of the N-nitro group further activates the carboxamidine moiety, enhancing its reactivity. While this guide focuses on the non-nitrated parent compound, the principles and protocols can often be adapted from the extensive work done with DMNPC[1][2][3]. The choice between the two reagents often depends on the nucleophilicity of the amine and the desired reaction conditions.

Reaction Mechanism and the Impact of Steric Hindrance

The guanidinylation reaction using pyrazole-1-carboxamidines is understood to proceed through a tetrahedral intermediate. The key steps are:

  • Nucleophilic Attack: The amine attacks the electrophilic carbon of the protonated carboxamidine.

  • Proton Transfer: A proton is transferred from the attacking amine to one of the nitrogen atoms of the carboxamidine.

  • Elimination: The 3,5-dimethylpyrazole moiety is eliminated as a neutral, stable molecule, yielding the guanidinium salt.

Steric hindrance in the amine substrate significantly impacts the rate of the initial nucleophilic attack. Bulky substituents around the nitrogen atom impede its approach to the electrophilic center of the guanidinylating reagent. This steric clash raises the activation energy of the reaction, often necessitating more forcing conditions, such as elevated temperatures and extended reaction times, to achieve reasonable conversion.

dot graph "Reaction_Mechanism" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#34A853"];

} caption: "General Mechanism of Guanidinylation."

Experimental Protocols

Protocol 1: General Procedure for the Guanidinylation of a Sterically Hindered Secondary Amine

This protocol provides a general starting point for the reaction of this compound hydrochloride with a sterically hindered secondary amine. Optimization of temperature, solvent, and reaction time is often necessary for specific substrates.

Materials:

  • This compound hydrochloride

  • Sterically hindered secondary amine (e.g., diisopropylamine)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound hydrochloride (1.0 eq).

  • Solvent and Base: Add anhydrous DMF or MeCN (approximately 0.2-0.5 M concentration of the limiting reagent). Add the sterically hindered secondary amine (1.0-1.2 eq) followed by the dropwise addition of a tertiary amine base such as TEA or DIPEA (1.5-2.0 eq).

  • Reaction: Stir the reaction mixture at room temperature for 30 minutes. If no significant product formation is observed by TLC or LC-MS, gradually heat the mixture to 50-80 °C. For highly hindered amines, reflux conditions may be necessary. Monitor the reaction progress periodically. Extended reaction times (24-72 hours) are common for challenging substrates.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Extraction: Partition the residue between ethyl acetate or dichloromethane and water. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude guanidine by silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of methanol in dichloromethane).

dot graph "Experimental_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#34A853"];

} caption: "Guanidinylation Experimental Workflow."

Data Presentation: Reaction Conditions and Outcomes

The following table summarizes typical reaction conditions and expected outcomes for the guanidinylation of various sterically hindered amines. Note that these are starting points and may require optimization.

Amine SubstrateGuanidinylating ReagentSolventTemperature (°C)Time (h)Typical Yield (%)Notes
DiisopropylamineThis compound HClDMF804860-75Slower reaction, requires heating.
2,6-DiisopropylanilineThis compound HClDMF1007240-55Very hindered, may require higher temperatures and longer times.
tert-ButylamineThis compound HClMeCNReflux2470-85Generally good reactivity for a primary hindered amine.
N-Methyl-2,6-diisopropylanilineDMNPCDMF804850-65The more reactive nitro-reagent can improve yields for very hindered substrates.[1]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Reaction 1. Insufficiently forcing conditions for the hindered amine. 2. Deactivation of the guanidinylating reagent by moisture. 3. Low nucleophilicity of the amine.1. Increase the reaction temperature and/or prolong the reaction time. Consider using a higher boiling point solvent like DMA. 2. Ensure all reagents and solvents are anhydrous. 3. Use a more activated guanidinylating agent like DMNPC.
Formation of Side Products 1. Decomposition of the guanidinylating reagent at high temperatures. 2. Self-condensation of the amine or reagent.1. Attempt the reaction at a lower temperature for a longer duration. 2. Use a slight excess of the amine to favor the desired reaction.
Difficult Purification 1. The guanidine product is highly polar and water-soluble. 2. Co-elution with byproducts.1. After initial work-up, consider converting the guanidine to its salt (e.g., hydrochloride or trifluoroacetate) to facilitate handling and purification by crystallization. 2. Optimize the chromatography conditions (e.g., use a different solvent system or a different stationary phase like alumina).

Conclusion

The guanidinylation of sterically hindered amines is a critical transformation in modern drug discovery. While challenging, the use of this compound and its derivatives provides a robust and versatile solution. By understanding the reaction mechanism, carefully selecting reaction conditions, and employing diligent purification techniques, researchers can successfully synthesize these valuable compounds. The protocols and troubleshooting guide presented herein are intended to serve as a practical resource to facilitate the efficient and successful guanidinylation of even the most demanding substrates.

References

  • Iwanowicz, E. J., et al. (1998). N,N′-Bis(tert-butoxycarbonyl)-N′′-triflylguanidine: A New, Stable, and Efficient Reagent for the Preparation of Guanidines. The Journal of Organic Chemistry, 63(12), 3804–3805. [Link]

  • Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride: an attractive reagent for guanylation of amines and its application to peptide synthesis. The Journal of Organic Chemistry, 57(8), 2497–2502. [Link]

  • Linton, B. R., Carr, A. J., Orner, B. P., & Hamilton, A. D. (2000). A Versatile System for the Synthesis of N,N‘-Disubstituted Guanidines from Primary and Secondary Amines. The Journal of Organic Chemistry, 65(6), 1566–1568. [Link]

  • Katritzky, A. R., & Pleynet, D. P. M. (2000). N,N-Dimethyl-N‘-(pyrazole-1-carbonyl)formamidinium Chloride: A Novel and Efficient Guanidinylating Reagent. The Journal of Organic Chemistry, 65(18), 5681–5684. [Link]

Sources

catalytic applications of metal complexes with pyrazole-derived ligands

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Catalytic Applications of Metal Complexes with Pyrazole-Derived Ligands

Introduction: The Rise of Pyrazole Ligands in Homogeneous Catalysis

Pyrazole and its derivatives have emerged as exceptionally versatile N-donor ligands in the field of homogeneous catalysis.[1][2] These five-membered aromatic heterocycles, containing two adjacent nitrogen atoms, offer a unique combination of electronic and steric tunability, robust coordination to a wide array of transition metals, and distinctive reactivity profiles.[3] Unlike more common N-heterocyclic ligands such as pyridines, pyrazoles possess a proton-responsive N-H group (in N-unsubstituted variants), which can participate directly in catalytic cycles through metal-ligand cooperation.[4][5] This "protic" nature allows the ligand to switch from a neutral, lone-pair donor (L-type) to an anionic, covalent donor (X-type) upon deprotonation, profoundly influencing the electron density and reactivity of the metal center.[4]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles, applications, and practical protocols associated with pyrazole-based metal catalysts. We will delve into the fundamental coordination chemistry, explore key catalytic transformations with detailed experimental workflows, and present data-driven insights to facilitate catalyst design and optimization.

Fundamental Principles: Coordination and Mechanistic Insights

The efficacy of a pyrazole-based catalyst is intrinsically linked to its coordination chemistry. The pyrazole moiety can bind to a metal center in several ways, each imparting different properties to the resulting complex.

1.1. Coordination Modes of Pyrazole Ligands

The structural flexibility of pyrazoles allows for various binding modes, which is a key advantage in ligand design.[2] These modes can be tailored by selecting appropriate substituents on the pyrazole ring and by controlling the reaction conditions during complexation.

cluster_modes Key Pyrazole Coordination Modes M1 Metal Center (M) Pz1 N N-H C C C M1->Pz1:N2 M2 M Pz2 N N Linker M2->Pz2:N1 M2->Pz2:N2 M3 M Pz3 N N C C C M3->Pz3:N1 M4 M M4->Pz3:N2 caption Fig 1. Common coordination modes of pyrazole-derived ligands.

Caption: Fig 1. Common coordination modes of pyrazole-derived ligands.

1.2. The Role of the Protic N-H Group: Metal-Ligand Cooperation

The N-H group in protic pyrazoles is a game-changer for catalysis. Its coordination to a Lewis acidic metal center increases its Brønsted acidity, facilitating deprotonation.[4] This deprotonation event is not merely a change in charge; it initiates a cascade of electronic effects and can open up a coordination site on the metal. This interplay, where the ligand actively participates in bond-making and bond-breaking steps, is known as metal-ligand cooperation (MLC) .[4]

As illustrated in numerous studies, this cooperative mechanism is central to the high efficiency of protic pyrazole complexes in reactions like transfer hydrogenation, CO₂ hydrogenation, and dehydrogenation of formic acid.[4][5] The pyrazole N-H group can act as a proton shuttle, facilitating the heterolytic cleavage of H-H, N-H, or O-H bonds—a task that would be more challenging for the metal center alone.[4]

Synthesis and Characterization Protocols

A robust and reproducible synthesis is the foundation of any catalytic study. Here, we provide a general protocol for the synthesis of a common bis(pyrazole)pyridine pincer ligand and its subsequent complexation with Palladium(II), a widely used catalyst for cross-coupling reactions.

Protocol 2.1: Synthesis of a Bis(3,5-dimethyl-1H-pyrazol-1-yl)methane Ligand

This protocol describes a straightforward condensation reaction to form a simple bidentate N,N-donor ligand.

Materials:

  • 3,5-dimethylpyrazole (2.0 equiv)

  • Dichloromethane (CH₂Cl₂) (reagent grade)

  • Potassium Carbonate (K₂CO₃), anhydrous (4.0 equiv)

  • Tetrabutylammonium bromide (TBAB) (0.1 equiv)

  • Dichloromethane (CH₂Cl₂) as solvent

Procedure:

  • To a round-bottom flask, add 3,5-dimethylpyrazole, anhydrous K₂CO₃, and TBAB.

  • Add dichloromethane as the solvent to create a slurry.

  • Stir the mixture vigorously at room temperature.

  • Slowly add dichloromethane (1.0 equiv) dropwise to the stirring suspension.

  • Allow the reaction to stir at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Wash the solid residue with additional dichloromethane.

  • Combine the organic filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization:

  • ¹H and ¹³C NMR: Confirm the structure and purity of the ligand. Expect characteristic shifts for the pyrazole ring protons and the methylene bridge.

  • Mass Spectrometry (MS): Verify the molecular weight of the synthesized ligand.

Protocol 2.2: Synthesis of a Dichlorido[bis(3,5-dimethyl-1H-pyrazol-1-yl)methane]palladium(II) Complex

Materials:

  • Bis(3,5-dimethyl-1H-pyrazol-1-yl)methane ligand (1.0 equiv)

  • Bis(acetonitrile)dichloropalladium(II) [PdCl₂(MeCN)₂] (1.0 equiv)

  • Dichloromethane (CH₂Cl₂) or Acetone as solvent

Procedure:

  • Dissolve the pyrazole ligand in a minimal amount of dichloromethane in a clean, dry flask.

  • In a separate flask, dissolve PdCl₂(MeCN)₂ in the same solvent.

  • Slowly add the palladium solution to the ligand solution while stirring at room temperature.

  • A color change and/or precipitation of the complex is typically observed immediately.

  • Stir the reaction mixture at room temperature for 2-4 hours to ensure complete complexation.

  • If a precipitate has formed, collect the solid product by filtration, wash it with a small amount of cold solvent, and then with a non-polar solvent like diethyl ether or hexanes.

  • Dry the resulting solid complex under vacuum.

Characterization:

  • ¹H NMR: Observe the downfield shift of the ligand protons upon coordination to the paramagnetic Pd(II) center.

  • FT-IR Spectroscopy: Look for changes in the C=N and N-N stretching frequencies of the pyrazole rings upon coordination.

  • Elemental Analysis: Confirm the elemental composition (C, H, N) of the complex.

Catalytic Application: Suzuki-Miyaura Cross-Coupling

Metal complexes with pyrazole-derived ligands are highly effective catalysts for C-C bond formation, particularly in Suzuki-Miyaura cross-coupling reactions.[2] The pyrazole ligand serves to stabilize the palladium center, prevent agglomeration into inactive palladium black, and modulate its electronic properties to facilitate the catalytic cycle.

cat Active L-Pd(0) Catalyst ox_add Oxidative Addition (R-X) cat->ox_add Ar-X trans Transmetalation (R'-B(OR)2) ox_add->trans Ar'-B(OR)2 Base red_elim Reductive Elimination trans->red_elim red_elim->cat Forms Product product Product (R-R') red_elim->product caption Fig 2. Simplified catalytic cycle for Suzuki-Miyaura cross-coupling.

Caption: Fig 2. Simplified catalytic cycle for Suzuki-Miyaura cross-coupling.

Protocol 3.1: Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid

Rationale: This protocol uses a common set of substrates to demonstrate the efficacy of the synthesized Pd-pyrazole catalyst. The base is crucial for activating the boronic acid for the transmetalation step. The choice of solvent and temperature is optimized for reaction efficiency and catalyst stability.

Materials:

  • 4-Bromoanisole (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Pd-pyrazole complex from Protocol 2.2 (0.1 - 1.0 mol%)

  • Solvent: 1,4-Dioxane/Water mixture (e.g., 4:1 v/v)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the Pd-pyrazole catalyst, 4-bromoanisole, phenylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with inert gas three times to ensure all oxygen is removed.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or Gas Chromatography (GC) until the starting material (4-bromoanisole) is consumed (typically 2-12 hours).

  • Cool the reaction mixture to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain the pure 4-methoxybiphenyl.

Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and MS, comparing the data to literature values. The yield should be calculated based on the limiting reagent (4-bromoanisole).

Catalytic Application: Biomimetic Oxidation Reactions

Copper complexes featuring pyrazole ligands have garnered significant attention for their ability to mimic the active sites of metalloenzymes, particularly catechol oxidase.[6][7] These synthetic complexes can catalyze the aerobic oxidation of catechols to their corresponding o-quinones, a reaction of both biological and industrial importance.

Protocol 4.1: Copper-Catalyzed Aerobic Oxidation of 3,5-di-tert-butylcatechol (DTBC)

Rationale: This reaction serves as a standard model for evaluating catecholase activity. The pyrazole ligand creates a coordination environment around the copper ion that facilitates the binding of both the catechol substrate and molecular oxygen, the terminal oxidant. The reaction rate can be conveniently monitored spectrophotometrically by following the appearance of the o-quinone product.[6]

Materials:

  • 3,5-di-tert-butylcatechol (DTBC) (substrate)

  • A copper(II) salt, e.g., Copper(II) acetate [Cu(OAc)₂] or Copper(II) nitrate [Cu(NO₃)₂]

  • A pyrazole-based ligand (e.g., from Protocol 2.1, or a simple pyrazole)

  • Solvent: Methanol or Acetonitrile

  • UV-Vis Spectrophotometer

Procedure:

  • Catalyst Formation (in-situ):

    • Prepare a stock solution of the copper(II) salt (e.g., 1 mM in methanol).

    • Prepare a stock solution of the pyrazole ligand (e.g., 2 mM in methanol).

    • In a cuvette, mix the copper(II) solution and the ligand solution to achieve the desired metal-to-ligand ratio (typically 1:2). Allow the solution to equilibrate for a few minutes.[6]

  • Kinetic Measurement:

    • Prepare a stock solution of the DTBC substrate (e.g., 0.1 M in methanol).

    • Set the spectrophotometer to monitor the absorbance at the λ_max of the 3,5-di-tert-butyl-o-benzoquinone product (~400 nm).

    • Blank the spectrophotometer with the catalyst solution.

    • To initiate the reaction, inject a small volume of the DTBC stock solution into the cuvette containing the catalyst solution and mix quickly.

    • Immediately begin recording the absorbance at regular time intervals (e.g., every 15 seconds) for 10-20 minutes.

  • Data Analysis:

    • Plot absorbance versus time. The initial rate of the reaction (V₀) is determined from the slope of the linear portion of this curve.

    • The catalytic activity can be expressed as turnover frequency (TOF) or in terms of Michaelis-Menten kinetics (V_max and K_m) by varying the substrate concentration.[6]

Data Presentation: Comparative Catalyst Performance

To facilitate catalyst selection and development, it is crucial to present performance data in a clear and comparative format.

Table 1. Performance of Various Pyrazole-Based Catalysts in Oxidation of Catechol.

Catalyst System (Metal:Ligand)Metal SaltSolventActivity (V_max, µmol L⁻¹ min⁻¹)Reference
Cu:L2 (1:2)Cu(CH₃COO)₂Methanol41.67[6]
Cu:L2 (1:2)CuSO₄Methanol25.00[6]
Cu:L2 (1:2)Cu(NO₃)₂Methanol33.33[6]
Co:LigandCo(NO₃)₂MethanolLower than Cu
Ni:LigandNiCl₂MethanolLower than Cu

Data is representative and compiled from literature sources for illustrative purposes.[6]

General Workflow and Troubleshooting

cluster_workflow General Experimental Workflow ligand_syn 1. Ligand Synthesis & Purification complex_syn 2. Metal Complex Synthesis ligand_syn->complex_syn cat_setup 3. Catalytic Reaction Setup (Inert Atm.) complex_syn->cat_setup cat_run 4. Reaction Monitoring (TLC, GC, NMR) cat_setup->cat_run workup 5. Work-up & Product Isolation cat_run->workup char 6. Product Characterization workup->char caption Fig 3. A standard workflow for developing catalytic applications.

Caption: Fig 3. A standard workflow for developing catalytic applications.

Problem Potential Cause Suggested Solution
Low or No Catalytic Activity Inactive catalyst; Presence of oxygen (for air-sensitive reactions); Incorrect solvent or temperature.Verify catalyst structure and purity; Ensure rigorous inert atmosphere techniques; Screen different solvents and temperatures.
Catalyst Decomposition (e.g., Pd black) Ligand dissociation; High reaction temperature; Unstable complex.Use a more strongly coordinating or sterically hindered pyrazole ligand; Lower the reaction temperature; Add a slight excess of the ligand.
Poor Reproducibility Inconsistent catalyst loading; Variable reagent purity; Moisture or air contamination.Prepare a stock solution of the catalyst for accurate dispensing; Use freshly purified reagents and solvents; Ensure consistent inert atmosphere and dry conditions.
Side Product Formation Substrate decomposition; Alternative reaction pathways; Catalyst instability.Lower the reaction temperature; Adjust catalyst loading; Screen different pyrazole ligands to improve selectivity.

Conclusion and Future Outlook

Metal complexes with pyrazole-derived ligands represent a powerful and versatile class of homogeneous catalysts. Their modular synthesis, electronic tunability, and the unique ability of protic variants to engage in metal-ligand cooperation make them highly effective for a range of transformations, including cross-coupling and oxidation reactions. The detailed protocols provided herein offer a solid foundation for researchers to explore and expand upon these applications.

Future research is poised to focus on the development of advanced pyrazole systems, particularly in the realm of asymmetric catalysis, where chiral pyrazole ligands are crucial for controlling enantioselectivity.[8][9][10] Furthermore, the integration of pyrazole complexes into photo- and electrocatalytic systems, as well as their immobilization onto solid supports to create recyclable heterogeneous catalysts, are exciting frontiers that promise to enhance the sustainability and scope of these remarkable catalytic systems.[3]

References

  • Title: Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes Source: MDPI URL: [Link]

  • Title: Transition metal complexes with pyrazole derivatives as ligands Source: ResearchGate URL: [Link]

  • Title: Pyrazole and (pyrazol-1-yl)metal complexes as carbon–carbon coupling catalysts Source: ResearchGate URL: [Link]

  • Title: Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review Source: ACS Omega URL: [Link]

  • Title: Complexation of Pyrazole Based Ligands with Ag (I): Spectrophotometric Studies in Mixed Solvent (EtOH-H2O) Source: mocedes.org URL: [Link]

  • Title: Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles Source: NIH National Library of Medicine URL: [Link]

  • Title: New In Situ Catalysts Based on Nitro Functional Pyrazole Derivatives and Copper (II) Salts for Promoting Oxidation of Catechol to o-Quinone Source: MDPI URL: [Link]

  • Title: Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes Source: National Center for Biotechnology Information URL: [Link]

  • Title: Cobalt complexes with pyrazole ligands as catalyst precursors for the peroxidative oxidation of cyclohexane: X-ray absorption spectroscopy studies and biological applications Source: PubMed URL: [Link]

  • Title: Chiral pyridine-containing ligands in asymmetric catalysis Source: ResearchGate URL: [Link]

  • Title: Recent advances in the catalytic asymmetric construction of axially chiral azole-based frameworks Source: RSC Publishing URL: [Link]

  • Title: Pyrazole synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: Initial Mechanistic Studies on Dysprosium‐Catalyzed Pyrazole Formation Source: ResearchGate URL: [Link]

  • Title: Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to nonsymmetric P,N-ligands Source: NIH National Library of Medicine URL: [Link]

  • Title: Pyrazolone-based metal complexes: synthesis, characterization and theoretical study of Zn(II), Cu(II) and Mo(IV) derivatives Source: POLITesi URL: [Link]

  • Title: Special Issue : Recent Advances in Chiral Ligand/Catalyst Design and Asymmetric Catalytic Reactions Source: MDPI URL: [Link]

  • Title: Biomimetic oxidation of catechol employing complexes formed in-situ with NH-pyrazole ligands and transition metallic salts Source: Journal of Organic and Pharmaceutical Chemistry URL: [Link]

  • Title: New Pyrazole-Based Ligands: Synthesis, Characterization, and Catalytic Activity of Their Copper Complexes Source: Semantic Scholar URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Guanidinylation Reactions with 3,5-Dimethylpyrazole-1-carboxamidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing guanidinylation reactions using 3,5-Dimethylpyrazole-1-carboxamidine salts (e.g., hydrochloride, nitrate). This guide is designed for researchers, chemists, and drug development professionals to navigate the nuances of this powerful transformation, ensuring high yields and purity. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying logic to empower you to troubleshoot and adapt these methods to your specific substrates.

Introduction to the Reagent

This compound is an electrophilic reagent designed to transfer an amidine group (-C(=NH)NH₂) to a nucleophilic primary or secondary amine, thereby forming a guanidinium group. The pyrazole moiety is an excellent leaving group, and the two methyl groups on the ring influence the reagent's reactivity and stability. This reagent is valued for its ability to perform guanidinylation under relatively mild conditions, avoiding the harsh reagents used in some traditional methods.

The reaction is typically supplied as a salt (e.g., hydrochloride or nitrate). It is crucial to remember that this requires the use of a base in the reaction mixture to both neutralize the reagent salt and deprotonate the amine substrate (if it is also in a salt form) to generate the free, nucleophilic amine.

Frequently Asked Questions (FAQs)

Q1: Why is my guanidinylation reaction not going to completion?

A1: Incomplete conversion is one of the most common issues. Several factors could be at play:

  • Insufficient Base: The reaction requires at least two equivalents of a non-nucleophilic base (like DIPEA or triethylamine). One equivalent is needed to neutralize the hydrochloride or nitrate salt of the reagent, and another is needed to ensure your amine substrate is in its free, nucleophilic form. If your amine is also a salt, you will need an additional equivalent of base.

  • Steric Hindrance: Both the amine substrate and the reagent itself can be sterically hindered. For bulky secondary amines or sterically demanding primary amines (e.g., neopentyl amine), you may need to increase the reaction temperature (e.g., from room temperature to 40-60 °C) and extend the reaction time (from a few hours to 24-48 hours).

  • Low Nucleophilicity of the Amine: Aromatic amines (anilines) are significantly less nucleophilic than aliphatic amines. These reactions almost always require elevated temperatures and longer reaction times to achieve good conversion.

  • Solvent Choice: The reaction is generally favored in polar aprotic solvents like DMF, acetonitrile, or NMP. Using less polar solvents like DCM or THF can slow the reaction down considerably.

Q2: I am getting a low yield after purification. Where is my product going?

A2: Low isolated yield is often a purification challenge rather than a reaction failure. Guanidines are notoriously difficult to purify for several reasons:

  • High Polarity and Basicity: As strong organic bases, guanidines are often protonated and can be highly water-soluble. They can stick irreversibly to standard silica gel.

  • Aqueous Work-up Losses: During aqueous extraction, your highly polar guanidinium salt may partition into the aqueous layer, especially if the organic phase is not polar enough or if the pH is not carefully controlled.

  • Silica Gel Chromatography Issues: Standard silica gel chromatography is often problematic. The basic guanidine can streak badly or remain at the baseline. If you must use silica, it should be deactivated with a base (e.g., pre-slurried with 1-2% triethylamine in the eluent). Reversed-phase HPLC is often a more reliable method for purifying these compounds.

Q3: How do I remove the 3,5-dimethylpyrazole byproduct?

A3: The 3,5-dimethylpyrazole byproduct can be a purification headache.

  • Aqueous Wash: Being weakly basic, 3,5-dimethylpyrazole can be removed with an acidic wash (e.g., dilute HCl or citric acid). However, this can be problematic if your guanidine product is not protected, as it will also be extracted into the acidic aqueous layer.

  • Solvent Extraction: If your product is sufficiently non-polar (e.g., has large alkyl or aryl groups), you may be able to remove the pyrazole by triturating the crude product with a solvent in which the pyrazole is soluble but your product is not (e.g., diethyl ether, hexanes).

  • Chromatography: On reversed-phase HPLC, the pyrazole byproduct will typically elute at a different retention time than your desired guanidine product.

Q4: Can I use this reagent with substrates containing other nucleophilic groups, like alcohols or thiols?

A4: Amines are significantly more nucleophilic than alcohols or thiols under these reaction conditions. Generally, you will see selective reaction with the amine. However, if you have a particularly acidic alcohol (like a phenol) or thiol, and you are using a strong base and high temperatures, you may see some side reactions. It is always best to run a small-scale test reaction and analyze the crude mixture by LC-MS to check for side products.

Troubleshooting Guide

This section provides a more in-depth, cause-and-effect approach to solving common experimental problems.

Problem 1: Low or No Product Formation
Potential Cause Explanation & Causality Recommended Solution
Incorrect Stoichiometry of Base The guanidinylation reagent is a salt. The amine nucleophile must be in its free base form to react. If insufficient base is used, the amine remains protonated and non-nucleophilic, and the reaction will not proceed.Use at least 2 equivalents of a non-nucleophilic organic base (e.g., DIPEA, TEA). If your amine starting material is an HCl or TFA salt, use at least 3 equivalents of base.
Low Substrate Reactivity Sterically hindered amines (e.g., secondary amines with bulky groups) or electron-poor amines (e.g., anilines) are poor nucleophiles. The activation energy for the nucleophilic attack is too high under standard conditions.Increase reaction temperature to 40-80 °C. Extend reaction time up to 48 hours. Monitor progress by LC-MS. For anilines, consider using a more polar solvent like DMF or NMP to facilitate the reaction.
Reagent Degradation This compound salts are generally stable, but can be sensitive to moisture over long-term storage. Water can hydrolyze the reagent, reducing its effective concentration.Store the reagent in a desiccator. Ensure all solvents are anhydrous, especially for reactions run at elevated temperatures.
Inappropriate Solvent The reaction involves ionic intermediates and is generally favored in polar solvents that can stabilize charge separation.Use polar aprotic solvents such as DMF, Acetonitrile (MeCN), or NMP. Dichloromethane (DCM) can be used but may require longer reaction times.
Problem 2: Difficult Product Purification & Low Isolated Yield
Potential Cause Explanation & Causality Recommended Solution
Product Loss During Work-up Guanidines are strong bases (pKa ~13.5) and are protonated at neutral or acidic pH. The resulting guanidinium salt is highly polar and may be lost to the aqueous phase during extraction.During aqueous work-up, basify the aqueous layer (e.g., with NaOH) to pH > 12 to ensure the guanidine is in its free base form, then extract with a polar organic solvent like ethyl acetate or a DCM/isopropanol mixture. Caution: This is only suitable for protected guanidines or those without base-labile groups.
Irreversible Adsorption on Silica Gel The highly basic guanidinium group interacts very strongly with the acidic silanol groups on the surface of silica gel, leading to streaking, poor separation, and often complete loss of the product.Avoid standard silica gel. If you must use it, pre-treat the silica by slurrying it in the eluent containing 1-2% triethylamine or ammonia in methanol. A better alternative is to use reversed-phase chromatography (C18) with a mobile phase containing an ion-pairing agent like TFA (0.1%). Ion-exchange chromatography is also a highly effective purification method.[1]
Co-elution with 3,5-Dimethylpyrazole The byproduct, 3,5-dimethylpyrazole, can sometimes have similar chromatographic behavior to the desired product, especially if the product is also relatively small and polar.After the reaction, perform an acidic wash (e.g., 1M HCl) to remove the pyrazole byproduct before final purification. This is only feasible if your product precipitates or can be extracted into an organic solvent while in its salt form. Alternatively, optimize your reversed-phase HPLC gradient to improve separation.
Product Precipitation The guanidinium salt product may be insoluble in the reaction solvent or the solvents used for work-up, leading to physical loss.If a precipitate forms during the reaction, check if it is the product or a salt byproduct. If it is the product, it may be a sign of high purity. Isolate by filtration. If precipitation occurs during work-up, try using more polar solvent mixtures for extraction.

Optimized Reaction Protocols

Protocol 1: General Guanidinylation of a Primary Aliphatic Amine

This protocol is a good starting point for simple, unhindered primary amines.

  • Preparation: In a round-bottom flask, dissolve the primary amine (1.0 eq) in anhydrous DMF (0.2 - 0.5 M).

  • Addition of Base: Add N,N-Diisopropylethylamine (DIPEA) (2.2 eq). If the amine is an HCl salt, use 3.2 eq of DIPEA. Stir for 5 minutes at room temperature.

  • Addition of Reagent: Add this compound hydrochloride (1.2 eq) in one portion.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS by taking small aliquots.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate or DCM.

    • Wash with saturated aqueous NaHCO₃ solution to remove any remaining acid and some of the DMF.

    • Wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is often an oil or solid. Purify via reversed-phase HPLC (using a water/acetonitrile gradient with 0.1% TFA) or by precipitation/crystallization from a suitable solvent system (e.g., DCM/ether).

Protocol 2: Guanidinylation of a Hindered or Aromatic Amine

This protocol uses more forcing conditions for less reactive amines.

  • Preparation: In a sealable reaction vessel, dissolve the amine (1.0 eq) in anhydrous DMF or NMP (0.2 - 0.5 M).

  • Addition of Base: Add DIPEA (2.5 eq).

  • Addition of Reagent: Add this compound hydrochloride (1.5 eq).

  • Reaction: Seal the vessel and heat the reaction mixture to 60-80 °C for 12-48 hours. Monitor the reaction progress by LC-MS.

  • Work-up and Purification: Follow the same procedure as in Protocol 1. Be aware that at higher temperatures, more side products may form, necessitating careful purification.

Data Summary and Visualization

Table 1: Recommended Starting Conditions Based on Amine Type
Amine TypeRelative ReactivityReagent (eq.)Base (eq.)SolventTemperatureTypical Time
Primary AliphaticHigh1.1 - 1.22.2DMF, MeCNRoom Temp2-12 h
Secondary AliphaticMedium1.2 - 1.52.5DMF, NMP40-60 °C12-24 h
Hindered PrimaryLow-Medium1.52.5DMF, NMP60-80 °C24-48 h
Aniline (Aromatic)Low1.5 - 2.03.0NMP80-100 °C24-48 h

Visualizing the Process

Reaction Mechanism

The reaction proceeds via a two-step addition-elimination mechanism. The free amine acts as a nucleophile, attacking the electrophilic carbon of the protonated carboxamidine. This is followed by the elimination of the stable 3,5-dimethylpyrazole leaving group.

Caption: General mechanism of guanidinylation.

Experimental Workflow

A typical experimental workflow involves reaction setup, monitoring, work-up, and purification.

workflow A 1. Setup Reaction (Amine, Base, Solvent) B 2. Add Guanidinylation Reagent A->B C 3. Stir at RT or Heat (Monitor by LC-MS) B->C D 4. Aqueous Work-up (Extraction) C->D E 5. Dry & Concentrate D->E F 6. Purification (RP-HPLC or Crystallization) E->F G 7. Characterization F->G

Caption: Standard experimental workflow for guanidinylation.

Troubleshooting Decision Tree

When a reaction fails, this logical tree can help diagnose the issue.

troubleshooting_tree Start Reaction Issue: Low Conversion by LC-MS CheckBase Check Base Stoichiometry (≥2 eq.)? Start->CheckBase CheckSubstrate Is Amine Hindered or Aromatic? CheckBase->CheckSubstrate Yes AddMoreBase Add More Base (e.g., 1 more eq.) CheckBase->AddMoreBase No IncreaseTemp Increase Temp (40-80°C) & Time (24-48h) CheckSubstrate->IncreaseTemp Yes CheckReagent Check Reagent Quality & Solvent Dryness CheckSubstrate->CheckReagent No Success Problem Solved IncreaseTemp->Success AddMoreBase->Success CheckReagent->Success

Caption: Decision tree for troubleshooting low conversion.

References

  • Solodenko, W., Bröker, P., Messinger, J., Schön, U., & Kirschning, A. (2006). A Convenient One‐Step Transformation of Primary and Secondary Amines into the Corresponding Unprotected Guanidines using 4‐Benzyl‐3,5‐dimethyl‐1 H ‐pyrazole‐1‐carboxamidine and Its Polymer‐Bound Variant. Synthesis, 2006(03), 461-466. [Link]

  • Linton, B. R., Carr, A. J., Orner, B. P., & Hamilton, A. D. (2000). A Versatile System for the Synthesis of N,N‘-Disubstituted and N,N‘,N‘ ‘-Trisubstituted Guanidines from Carbamoyl Isothiocyanates. The Journal of Organic Chemistry, 65(6), 1566–1568. [Link]

  • Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride: an attractive reagent for guanylation of amines and its application to peptide synthesis. Tetrahedron Letters, 34(21), 3389-3392. [Link]

Sources

Technical Support Center: Purification of 3,5-Dimethylpyrazole-1-carboxamidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The synthesis of 3,5-Dimethylpyrazole-1-carboxamidine and its derivatives is a cornerstone for developing various therapeutic agents. However, the inherent basicity of the carboxamidine group and the pyrazole ring often presents unique challenges during product purification. This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven strategies to overcome these hurdles. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your purification workflows.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems encountered during the purification of this compound reaction products in a question-and-answer format.

Question 1: My final product yield is very low after purification. Where could I be losing my compound?

Answer: Low recovery is a frequent issue stemming from the physicochemical properties of your target molecule. The loss can typically be traced to one of three main areas: extraction, chromatography, or recrystallization.

  • During Acid-Base Extraction: The carboxamidine functional group is basic and will be protonated in acidic conditions, forming a water-soluble salt.[1][2] If you are performing an acidic wash to remove basic impurities, you might be inadvertently converting your product into its salt form, causing it to partition into the aqueous layer. Always check the pH of the aqueous layer and consider back-extracting it with a fresh portion of organic solvent after re-basifying to recover any lost product.

  • During Column Chromatography: As a polar and basic compound, this compound can irreversibly bind to the acidic stationary phase, especially standard silica gel.[3] This is a primary cause of low recovery. We will address how to mitigate this in a separate question regarding TLC streaking.

  • During Recrystallization: The choice of solvent is critical. If your compound has even moderate solubility in the chosen solvent at low temperatures, a significant amount will remain in the mother liquor.[4][5] Furthermore, using an excessive volume of solvent to dissolve the crude product will prevent efficient crystallization upon cooling, drastically reducing yield.

Causality Diagram: Potential Sources of Product Loss

cluster_purification Purification Stages cluster_loss Potential Loss Pathways Crude_Product Crude Product Mixture Extraction Liquid-Liquid Extraction Crude_Product->Extraction Chromatography Column Chromatography Extraction->Chromatography Aqueous_Loss Partition into Aqueous Layer (as salt) Extraction->Aqueous_Loss Incorrect pH Recrystallization Recrystallization Chromatography->Recrystallization Column_Loss Irreversible Adsorption on Stationary Phase Chromatography->Column_Loss Acidic Silica Pure_Product Pure Product Recrystallization->Pure_Product Liquor_Loss Remains in Mother Liquor Recrystallization->Liquor_Loss Poor Solvent Choice Start Crude Mixture in Organic Solvent (e.g., Ethyl Acetate) Add_Acid Wash with dilute aq. HCl (1M) Start->Add_Acid Separate1 Separate Layers (Separatory Funnel) Add_Acid->Separate1 Organic_Layer1 Organic Layer: Neutral Impurities Separate1->Organic_Layer1 Contains neutral byproducts Aqueous_Layer1 Aqueous Layer: Product-HCl Salt 3,5-DMP-HCl Salt Separate1->Aqueous_Layer1 Basic compounds extracted Basify Add aq. NaOH (e.g., 2M) until pH > 10 Aqueous_Layer1->Basify Extract_Back Extract with fresh Organic Solvent Basify->Extract_Back Separate2 Separate Layers Extract_Back->Separate2 Aqueous_Layer2 Aqueous Layer: NaCl, water Separate2->Aqueous_Layer2 Organic_Layer2 Organic Layer: Pure Product + 3,5-DMP Separate2->Organic_Layer2 Evaporate Dry (e.g., MgSO₄), Filter, and Evaporate Organic_Layer2->Evaporate Final_Product Product for further purification (e.g., Recrystallization) Evaporate->Final_Product

Sources

Technical Support Center: Troubleshooting Incomplete Guanidinylation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide is designed to provide you with in-depth, field-proven insights into overcoming common challenges encountered during guanidinylation reactions. The following question-and-answer format directly addresses specific issues to help you navigate the complexities of these transformations and achieve complete conversion.

FAQs and Troubleshooting Guides

Question 1: My guanidinylation reaction has stalled, showing significant amounts of unreacted starting amine by TLC/LC-MS. What are the likely causes and how can I resolve this?

Answer:

Incomplete conversion in guanidinylation reactions is a frequent issue that can often be traced back to several key factors related to the reactivity of your substrates and the reaction conditions.

Causality Behind the Issue:

The core of a successful guanidinylation is the nucleophilic attack of an amine on an electrophilic guanidinylating agent. If this process is inefficient, the reaction will stall. The primary reasons for this inefficiency include:

  • Low Nucleophilicity of the Amine: Sterically hindered amines (e.g., secondary amines with bulky substituents or anilines with ortho-substituents) and electron-deficient amines (e.g., anilines with electron-withdrawing groups) are inherently less reactive.[1] Their lone pair of electrons is less available to attack the guanidinylating agent.

  • Insufficiently Reactive Guanidinylating Agent: Not all guanidinylating agents are created equal. Some, like N,N'-di-Boc-N"-triflylguanidine, are highly reactive due to the strong electron-withdrawing triflyl group, making them suitable for challenging substrates.[2] Others may require activation or harsher conditions to drive the reaction to completion.

  • Suboptimal Reaction Conditions: Factors such as solvent choice, temperature, and the presence or absence of a base can dramatically impact reaction rates. For instance, guanidinylation reactions can be performed in a range of solvents from nonpolar (benzene, chloroform) to polar (acetonitrile, DMSO), and the optimal choice is substrate-dependent.[2][3]

  • Degradation of Reagents: Some guanidinylating agents can be sensitive to moisture or prolonged storage. If the reagent has degraded, it will naturally lead to lower yields.

Troubleshooting Workflow:

To address incomplete conversion, a systematic approach is recommended. The following workflow can help you pinpoint and resolve the issue.

Caption: Troubleshooting Decision Workflow for Incomplete Guanidinylation.

Question 2: I am observing the formation of an unexpected byproduct that I suspect is a result of a side reaction. What are common side reactions in guanidinylation and how can I suppress them?

Answer:

Side reactions can compete with your desired transformation, leading to reduced yields and complex purification challenges. Understanding the potential side reactions is the first step toward mitigating them.

Common Side Reactions and Their Mechanisms:

  • Guanidinylation of Amine Coupling Reagents: In peptide synthesis, guanidinium-type coupling reagents like HATU or HBTU can themselves act as guanidinylating agents, especially with highly nucleophilic amines.[4][5] This leads to the formation of a guanidinium cap on the amine, preventing the desired amide bond formation. This side reaction is often base-mediated.[4]

  • Over-guanidinylation: If your substrate contains multiple amine functionalities of similar reactivity and you are aiming for mono-guanidinylation, careful control of stoichiometry is crucial. Using an excess of the guanidinylating agent can lead to the formation of di- or poly-guanidinylated products.

  • Reaction with Other Nucleophiles: If your substrate contains other nucleophilic groups, such as hydroxyls or thiols, they can potentially compete with the target amine in reacting with the guanidinylating agent, although this is generally less common than amine reactivity.

Strategies for Minimizing Side Reactions:

  • Choice of Base: When using coupling reagents like HATU, the choice of base is critical. Sterically hindered, weaker bases can minimize the undesired guanidinylation side reaction.[4] For instance, switching from triethylamine (TEA) to a more hindered base like diisopropylethylamine (DIPEA) or a weaker base like 2,6-lutidine can suppress this side reaction.[4]

  • Protecting Groups: The use of orthogonal protecting groups is a cornerstone of complex molecule synthesis for a reason.[6][7] If your substrate has multiple reactive sites, protect the ones you do not want to react. For guanidinylation, ensuring other primary or secondary amines are protected with groups like Boc or Cbz is essential.

  • Stoichiometric Control: Carefully control the equivalents of your guanidinylating agent. Start with a 1:1 stoichiometry and only increase the equivalents of the guanidinylating agent if you are struggling with incomplete conversion of a single amine site.

  • Reaction Temperature: Lowering the reaction temperature can sometimes increase the selectivity of the reaction, favoring the desired transformation over less favorable side reactions.

Experimental Protocol: Suppressing Side Reactions with Base Selection

If you suspect undesired guanidinylation by a peptide coupling reagent, consider the following experiment:

  • Set up three parallel reactions with your amine substrate and the coupling reagent (e.g., HATU).

  • In reaction A, use triethylamine (TEA) as the base.

  • In reaction B, use diisopropylethylamine (DIPEA) as the base.

  • In reaction C, use 2,6-lutidine as the base.

  • Monitor all three reactions by LC-MS at regular intervals.

  • Compare the ratio of the desired product to the guanidinylated byproduct across the three reactions. This will provide direct evidence of the impact of base selection on the side reaction.

Question 3: My starting materials are not fully soluble in the reaction solvent. Can I still achieve a successful guanidinylation?

Answer:

Yes, solubility issues are a common hurdle, but they can often be overcome with the right strategy. A homogeneous reaction is always ideal, but when that is not possible, several approaches can still lead to a successful outcome.

Impact of Poor Solubility:

Poor solubility of either the amine substrate or the guanidinylating agent can lead to a heterogeneous reaction mixture. This reduces the effective concentration of the reactants, slowing down the reaction rate and often resulting in incomplete conversion.

Solutions for Solubility Challenges:

  • Solvent Screening: The first and most straightforward approach is to screen a range of solvents. Guanidinylation has been successfully performed in various solvents, including dichloromethane, chloroform, acetonitrile, DMSO, and even water under certain catalytic conditions.[1][2][3] Create a solubility table for your starting materials in a panel of common organic solvents to identify a more suitable medium.

  • Solubilizing Derivatives: For substrates with poor solubility in preferred nonpolar solvents like dichloromethane, a temporary modification to enhance solubility can be highly effective. For example, amino acids can be silylated to increase their solubility in organic solvents, allowing for a homogeneous reaction.[3]

Experimental Protocol: In-Situ Silylation for Improved Solubility

For an amine substrate with a carboxylic acid group (like an amino acid) that is poorly soluble in dichloromethane:

  • Suspend the N-protected amino acid (e.g., N-α-Fmoc-lysine) in anhydrous dichloromethane under an inert atmosphere (e.g., argon or nitrogen).

  • Add a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and stir until the mixture becomes a clear, homogeneous solution. This indicates the formation of the more soluble silyl ester.

  • Once the substrate is fully dissolved, add the guanidinylating agent (e.g., N,N'-di-Boc-N"-triflylguanidine) to the same reaction vessel.

  • Proceed with the guanidinylation reaction as planned. The reaction can now occur in a single phase, which should significantly improve the conversion rate.[3]

Data and Reagent Comparison

To aid in your experimental design, the following table summarizes common guanidinylating reagents and their general characteristics.

Guanidinylating ReagentCommon Protecting GroupsReactivityKey Features
N,N'-Di-Boc-N"-triflylguanidine BocVery HighExcellent for unreactive and sterically hindered amines.[2]
N,N'-Di-Cbz-N"-triflylguanidine CbzVery HighSimilar high reactivity to the di-Boc analogue.[3]
N,N'-di-Boc-1H-pyrazole-1-carboxamidine BocModerateA common and versatile reagent.[8]
S-Methylisothiourea Derivatives Boc, CbzModerateOften used in multi-step preparations of modified guanidines.[1][8]
Cyanamide None (direct)LowRequires activation, often with a catalyst like scandium(III) triflate.[1]
HATU/HBTU N/AVariablePrimarily peptide coupling reagents; can act as guanidinylating agents as an undesired side reaction.[4][5]

Visualizing the Guanidinylation Reaction

The following diagram illustrates the general mechanism of guanidinylation of a primary amine with a protected S-methylisothiourea reagent.

Caption: General Mechanism of Amine Guanidinylation.

References

  • Guanidine synthesis by guanylation. Organic Chemistry Portal. [Link]

  • A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. PubMed Central. [Link]

  • WO1998052917A2 - Guanidinylation reagents.
  • US6072075A - Guanidinylation reagents.
  • Modification and Functionalization of the Guanidine Group by Tailor-made Precursors. PMC. [Link]

  • Product Class 13: Guanidine Derivatives. Science of Synthesis. [Link]

  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry. [Link]

  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. [Link]

  • A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. PubMed. [Link]

Sources

Guanidine Synthesis Technical Support Center: A Guide to Managing Side Products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Guanidine Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of incorporating the guanidinyl moiety into their target molecules. The synthesis of guanidines, while conceptually straightforward, is often accompanied by the formation of challenging side products that can complicate purification and reduce yields.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during guanidinylation reactions. Our approach is rooted in mechanistic understanding, providing not just solutions, but the rationale behind them to empower you to optimize your synthetic strategies.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of guanidines. Each problem is followed by potential causes and detailed, actionable solutions.

Problem 1: Low Yield of the Desired Guanidine and Presence of a Major Byproduct with a Mass Corresponding to Urea

Potential Cause A: Degradation of the Guanidine Product

Guanidines, being strong organic bases, can be susceptible to hydrolysis, particularly under basic aqueous conditions during workup, leading to the formation of the corresponding urea derivative.[1] This is a common issue when unprotected or minimally protected guanidines are synthesized.

Solution:

  • Maintain Acidic Conditions During Workup: When extracting your guanidine product, ensure the aqueous phase is acidic (pH 2-5). This keeps the guanidine protonated and less susceptible to nucleophilic attack by water.

  • Use of Protecting Groups: The most robust solution is to employ protecting groups on the guanidine nitrogen atoms, such as tert-butoxycarbonyl (Boc).[1] These groups reduce the basicity and nucleophilicity of the guanidine, rendering it more stable during the reaction and purification.

  • Anhydrous Workup: If the target guanidine is highly sensitive, consider an anhydrous workup. This can involve filtering the reaction mixture through a pad of celite or silica gel and removing the solvent under reduced pressure, followed by purification.

Potential Cause B: Reaction of the Amine with a Carbodiimide Intermediate to Form an N,N'-Disubstituted Urea

When using guanylating agents that proceed through a carbodiimide intermediate, such as the activation of thioureas with reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide), the amine nucleophile can attack the carbodiimide to form a substituted urea instead of the desired guanidine.[2]

Solution:

  • Control Stoichiometry and Addition Order: Ensure the guanylating agent is the limiting reagent or that the amine is not present in a large excess. In some cases, slow addition of the amine to the activated guanylating agent can favor the desired reaction.

  • Choice of Activation Agent: Some activation agents are more prone to forming stable intermediates that are less susceptible to side reactions. For instance, using HOBt (Hydroxybenzotriazole) with EDC can form an active ester intermediate that is more selective for the desired reaction.[3]

Experimental Protocol: Removing Urea Byproducts

If urea byproducts have formed, their removal can be challenging due to their polarity.

  • Acidic Wash: Dilute the reaction mixture in an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer several times with a dilute acid solution (e.g., 0.5 N HCl).[4] This will protonate the basic guanidine, keeping it in the organic layer, while the more polar urea may be partially extracted into the aqueous phase.

  • Chromatography: Flash column chromatography is often the most effective method. A gradient elution starting with a non-polar solvent system and gradually increasing the polarity can effectively separate the desired guanidine from the urea byproduct.[4]

  • Recrystallization: If your guanidine product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

Problem 2: Identification of a Byproduct with a Mass of +42 amu Compared to the Starting Amine

Potential Cause: Formation of Cyanoguanidine (Dicyandiamide)

When using cyanamide as a guanylating agent, it can dimerize under certain conditions to form cyanoguanidine. This cyanoguanidine can then react with the amine to produce a guanidine derivative with an additional cyano group, or it can be an impurity in the final product.[5]

Solution:

  • Use a Mild Lewis Acid Catalyst: The use of a catalytic amount of a mild Lewis acid, such as scandium(III) triflate, can promote the direct reaction of cyanamide with the amine, minimizing its dimerization.

  • Control Reaction Temperature: Avoid excessive heating, as higher temperatures can favor the formation of cyanoguanidine.

  • Freshly Sourced Cyanamide: Use high-purity, freshly opened cyanamide, as older batches may already contain cyanoguanidine as an impurity.

Analytical Differentiation: Guanidine vs. Cyanoguanidine

Technique Expected Observation for Guanidine Derivative Expected Observation for Cyanoguanidine Byproduct
¹H NMR Protons on the guanidinyl nitrogens will appear as broad singlets, typically in the range of 6-9 ppm, and will be exchangeable with D₂O.The presence of a cyano group will influence the chemical shifts of nearby protons. The overall spectrum will be more complex.
¹³C NMR The characteristic guanidinyl carbon appears around 155-165 ppm.The cyano carbon will have a distinct chemical shift around 115-125 ppm.
Mass Spec The mass will correspond to the expected product.A mass of +42.01 amu (for the C₂N₂) higher than the starting amine will be observed.
FT-IR Strong C=N stretching vibration around 1640-1680 cm⁻¹. N-H stretching bands will also be prominent.A sharp and intense C≡N stretching band will be observed around 2150-2250 cm⁻¹.
Problem 3: Formation of Multiple Products with Increasing Molecular Weights (Over-alkylation)

Potential Cause: Multiple Reactive Sites on the Guanidine Moiety

Unprotected or partially protected guanidines have multiple nucleophilic nitrogen atoms that can be alkylated, leading to a mixture of mono-, di-, and tri-substituted products.[3][6]

Solution:

  • Use of Orthogonal Protecting Groups: The most effective strategy is to use protecting groups to block all but the desired nitrogen for alkylation. Boc and Cbz (benzyloxycarbonyl) are common choices.[7][8]

  • Phase-Transfer Catalysis for Mono-alkylation: The use of phase-transfer catalysis with a bulky protecting group on one of the nitrogens can favor mono-alkylation.[3]

  • Control of Stoichiometry: Carefully controlling the stoichiometry of the alkylating agent can help to minimize over-alkylation, but this often leads to incomplete conversion of the starting material.

Frequently Asked Questions (FAQs)

Q1: What is the best guanylating agent to use for my sensitive substrate?

The choice of guanylating agent depends on the nature of your substrate, particularly its nucleophilicity and the presence of other functional groups.

  • For robust primary and secondary amines: Reagents like S-methylisothiourea activated with a thiophilic agent (e.g., HgCl₂ or CuCl₂) are effective but involve toxic metals.[1] A greener alternative is the use of Mukaiyama's reagent.

  • For weakly nucleophilic amines (e.g., anilines): More reactive guanylating agents like N,N'-di-Boc-N"-triflylguanidine are often necessary.

  • For substrates with acid-sensitive groups: Avoid strongly acidic conditions during deprotection. Protecting groups that can be removed under neutral or basic conditions, such as Fmoc (fluorenylmethyloxycarbonyl), may be more suitable.

Q2: I am synthesizing an arginine-containing peptide and observe a side product with the loss of water. What is it and how can I prevent it?

This is likely δ-lactam formation, an intramolecular cyclization of an activated arginine residue.[9]

  • Mechanism: The activated carboxylic acid of the N-terminal protected arginine reacts with its own side-chain guanidine group. This is more prevalent with di-Boc protected guanidines.[9]

  • Prevention:

    • Use a less bulky protecting group on the guanidine: A single Boc or Pbf (pentamethyldihydrobenzofuran-5-sulfonyl) group is less likely to promote lactam formation.

    • Optimize coupling conditions: Use coupling reagents that minimize the lifetime of the highly reactive activated ester, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

    • Control pH: Maintain a slightly basic pH during the coupling reaction to ensure the nucleophilicity of the incoming amine is optimal, favoring intermolecular coupling over intramolecular cyclization.

Q3: How can I effectively monitor the progress of my guanidinylation reaction?

  • Thin Layer Chromatography (TLC): TLC is a quick and effective way to monitor the consumption of your starting amine. Staining with ninhydrin is useful for visualizing primary and secondary amines, which will show a colored spot. The guanidine product will typically have a different Rf value and may not stain with ninhydrin if it is fully substituted.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is the most powerful tool for monitoring these reactions. It allows you to track the disappearance of starting materials and the appearance of the product, as well as any side products, by their respective masses.

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: Competing Reaction Pathways in Thiourea-Based Guanidinylation

G Thiourea Thiourea Carbodiimide Carbodiimide Intermediate Thiourea->Carbodiimide Activation Amine Amine (R-NH2) Guanidine Desired Guanidine Product Amine->Guanidine Urea Urea Side Product Amine->Urea Activator Activator (e.g., EDC/HOBt) Activator->Carbodiimide Carbodiimide->Guanidine + Amine (Desired Pathway) Carbodiimide->Urea + Amine (Side Reaction)

Caption: Desired vs. side reaction pathways in thiourea activation.

Diagram 2: Troubleshooting Workflow for Low Guanidine Yield

G Start Low Yield of Guanidine CheckSM Starting Material Consumed? (TLC/LC-MS) Start->CheckSM YesSM Yes CheckSM->YesSM NoSM No CheckSM->NoSM AnalyzeByproducts Analyze Byproducts (LC-MS, NMR) YesSM->AnalyzeByproducts UreaDetected Urea Derivative Detected? AnalyzeByproducts->UreaDetected OtherByproducts Other Byproducts Detected? AnalyzeByproducts->OtherByproducts OptimizeConditions Optimize Reaction Conditions (Temp, Time, Reagent Stoichiometry) NoSM->OptimizeConditions UreaDetected->OtherByproducts No CheckWorkup Review Workup Procedure (pH, Aqueous?) UreaDetected->CheckWorkup Yes InvestigateReagent Investigate Reagent Purity/Side Reactions OtherByproducts->InvestigateReagent UseProtectingGroups Consider Protecting Groups CheckWorkup->UseProtectingGroups

Sources

Technical Support Center: Optimizing Reactions with 3,5-Dimethylpyrazole-1-carboxamidine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 3,5-Dimethylpyrazole-1-carboxamidine. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent. Here, we provide in-depth, field-proven insights into a critical experimental parameter: the choice of solvent. Understanding the profound impact of the reaction medium is paramount for achieving high yields, purity, and reproducibility.

This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your synthetic strategy.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the function and behavior of this compound.

Q1: What is this compound and what is its primary application?

A: this compound is a highly efficient and reliable reagent used for guanylation —the process of adding a guanidinyl group to a nucleophile, most commonly a primary or secondary amine.[1] The pyrazole moiety is an excellent leaving group, facilitating the transfer of the carboxamidine group to the amine substrate. This reaction is fundamental in drug discovery and development, as the guanidinium group is a key pharmacophore in numerous biologically active molecules, prized for its ability to form strong hydrogen bonds and its protonated state at physiological pH.

Q2: Why is solvent selection so critical for reactions involving this reagent?

A: The choice of solvent is arguably one of the most influential variables in a guanylation reaction. It directly governs several key factors:

  • Solubility: Both the carboxamidine reagent and the amine substrate must be sufficiently soluble to react. The parent compound, 3,5-dimethylpyrazole, is known to dissolve well in polar organic solvents, a property that generally extends to its derivatives.[2]

  • Reactivity of the Nucleophile: The solvent shell around the amine substrate can either enhance or diminish its nucleophilicity. Protic solvents can hydrogen-bond to the amine, effectively "caging" it and reducing its reactivity. Aprotic solvents leave the amine more "naked" and, therefore, more reactive.

  • Stabilization of Intermediates: The guanylation reaction proceeds through charged, tetrahedral intermediates. Polar solvents are essential to stabilize these species, thereby lowering the activation energy of the reaction.

  • Reaction Pathway Control: In complex molecules with multiple potential nucleophilic sites, the solvent can influence regioselectivity. Furthermore, as demonstrated in studies with the parent 3,5-dimethylpyrazole, changing the solvent can fundamentally alter the structure of the final product, for example, by favoring mononuclear versus binuclear complex formation in coordination chemistry.[3][4][5]

Q3: What are the general characteristics of protic vs. aprotic polar solvents for this reaction?

A: Understanding this distinction is key to troubleshooting.

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents possess acidic protons and can act as both hydrogen bond donors and acceptors.

    • Pros: Excellent at solvating both the charged intermediates and the pyrazole leaving group. Can be useful if the starting amine is a salt (e.g., hydrochloride).

    • Cons: They can significantly decrease the nucleophilicity of the amine substrate through hydrogen bonding. Water content can also lead to hydrolysis of the carboxamidine, reducing yield.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile, THF): These solvents have high dipole moments but lack acidic protons.

    • Pros: They are excellent at solvating the cationic portion of the reaction intermediate without deactivating the amine nucleophile. This often leads to significantly faster reaction rates compared to protic solvents.

    • Cons: They must be anhydrous, as trace water can still cause hydrolysis. They can be more difficult to remove during workup. DMF, in particular, is a strong coordinating solvent and can sometimes participate in or alter reaction pathways.[3][5]

Q4: How stable is this compound? Can my choice of solvent lead to its degradation?

A: this compound is a relatively stable solid. However, like most activated carboxamidines, it is susceptible to degradation under certain conditions. The primary pathway of concern is hydrolysis , where water acts as a nucleophile to attack the electrophilic carbon, ultimately leading to the formation of 3,5-dimethylpyrazole and urea. This is a more significant risk in protic solvents that are not anhydrous or in aprotic solvents with high water content. For sensitive reactions, using freshly distilled or commercially available anhydrous solvents is strongly recommended.

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Low or No Product Yield

This is the most common issue, and the solvent is often the primary culprit.

Q: My reaction is stalled, and starting materials appear to be crashing out of solution. What should I do?
  • Possible Cause: Poor solubility of one or more reactants.

  • Expert Analysis & Solution: Solubility is the prerequisite for any reaction in solution. If your amine substrate is nonpolar, a solvent like THF or Dichloromethane (DCM) might be a good starting point. If your substrate is highly polar or a salt, a more potent polar aprotic solvent like DMF or DMSO is required. Warming the reaction mixture can sometimes help, but a solvent change is a more robust solution. Refer to the solubility table below for guidance.

Q: The reaction is clean by TLC/LC-MS, but it is incredibly slow, even after 24 hours in methanol. Why?
  • Possible Cause: Deactivation of the amine nucleophile by the protic solvent.

  • Expert Analysis & Solution: This is a classic case of solvent-induced reactivity suppression. The lone pair of electrons on your amine is likely encumbered by a network of hydrogen bonds from the methanol, drastically reducing its ability to act as a nucleophile.

    • Primary Recommendation: Switch to a polar aprotic solvent. Acetonitrile (MeCN) or THF are excellent first choices. If solubility remains an issue, move to DMF . You should observe a dramatic increase in the reaction rate. This approach is standard for improving yields in guanylation reactions where other reagents have failed.[6]

Issue 2: Formation of Unexpected Byproducts
Q: I am observing a significant amount of urea in my crude product mixture. What is the cause?
  • Possible Cause: Hydrolysis of the this compound reagent.

  • Expert Analysis & Solution: This indicates the presence of water in your reaction.

    • Verify Solvent Quality: Use anhydrous solvents, preferably fresh from a solvent purification system or a new, sealed bottle.

    • Dry Starting Materials: Ensure your amine substrate is dry. If it is a hygroscopic solid, dry it under high vacuum before use.

    • Inert Atmosphere: For particularly sensitive or slow reactions, running the reaction under an inert atmosphere (Nitrogen or Argon) will prevent atmospheric moisture from entering the system.

Q: My substrate has both a primary aliphatic amine and an aniline-type amine. I'm getting a mixture of products. Can the solvent help improve selectivity?
  • Possible Cause: Similar nucleophilicity of the two amine groups under the current conditions.

  • Expert Analysis & Solution: Yes, the solvent can play a crucial role in modulating regioselectivity.

    • To favor the more basic aliphatic amine: Use a less polar, non-hydrogen-bonding solvent like THF or DCM . In these environments, the intrinsic basicity and nucleophilicity of the aliphatic amine will dominate.

    • To potentially favor the aniline: This is more challenging. However, in some cases, a protic solvent like ethanol could selectively solvate and deactivate the more exposed aliphatic amine to a greater extent than the sterically hindered or electronically deactivated aniline, tipping the balance slightly. This requires careful empirical optimization.

Section 3: Data and Protocols

Table 1: Qualitative Solubility of this compound
SolventTypePolaritySolubilityNotes
Dimethylformamide (DMF)Polar AproticHighVery HighExcellent for polar substrates; can be difficult to remove.
Dimethyl Sulfoxide (DMSO)Polar AproticHighVery HighUse when other solvents fail; very high boiling point.
Methanol (MeOH)Polar ProticHighHighGood solubility, but may slow reactions with amines.
Acetonitrile (MeCN)Polar AproticHighModerate-HighGood balance of polarity and volatility; often a great start.
Tetrahydrofuran (THF)Polar AproticModerateModerateExcellent for less polar substrates; less prone to side reactions.
Dichloromethane (DCM)Polar AproticModerateModerate-LowUseful for nonpolar substrates; volatile and easy to remove.
TolueneNonpolarLowVery LowGenerally not recommended unless the substrate is very nonpolar.
WaterPolar ProticVery HighModerateRisk of hydrolysis. Usually used as a co-solvent if needed.
Experimental Protocol: General Procedure for Guanylation of a Primary Amine

This protocol provides a robust starting point. The choice of solvent (Step 3) is the key variable to optimize.

  • Reagent Preparation: To a clean, dry reaction vessel, add the primary amine substrate (1.0 eq).

  • Inert Atmosphere (Recommended): Purge the vessel with dry nitrogen or argon.

  • Solvent Addition: Add anhydrous solvent (e.g., Acetonitrile, THF, or DMF) to achieve a substrate concentration of 0.1-0.5 M. Stir until all solids are dissolved.

  • Addition of Guanylating Reagent: Add this compound (1.05-1.2 eq) portion-wise to the stirred solution.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by TLC or LC-MS until the starting amine is consumed (typically 2-12 hours). Gentle heating (40-60 °C) can be applied if the reaction is slow, especially in THF or MeCN.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove the solvent.

    • Re-dissolve the residue in a suitable organic solvent like Ethyl Acetate or DCM.

    • Wash the organic layer with a weak aqueous base (e.g., saturated NaHCO₃ solution) to remove the 3,5-dimethylpyrazole byproduct, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the resulting guanidine product by flash column chromatography or recrystallization as appropriate.

Section 4: Visual Guides

Diagram 1: Decision Workflow for Solvent Selection

Solvent_Selection start Start: Select Amine Substrate solubility_check Is the substrate polar or a salt? start->solubility_check reactivity_check Is the amine sterically hindered or a weak nucleophile? solubility_check->reactivity_check No solvent_dmf Use DMF or DMSO solubility_check->solvent_dmf Yes solvent_mecn Start with MeCN reactivity_check->solvent_mecn No solvent_dmf_heat Use DMF and consider gentle heating (40-60°C) reactivity_check->solvent_dmf_heat Yes end Proceed to Reaction solvent_dmf->end solvent_thf_dcm Start with THF or DCM solvent_thf_dcm->end solvent_mecn->end solvent_dmf_heat->end Guanylation_Mechanism cluster_reactants Reactants in Solvent Cage cluster_ts Tetrahedral Intermediate cluster_products Products R_NH2 R-NH₂ (Amine) TS [Intermediate]⁺ (Stabilized by Polar Solvent) R_NH2->TS Nucleophilic Attack Reagent 3,5-Dimethylpyrazole- Carboxamidine Reagent->TS Guanidine R-NH-C(=NH₂)⁺NH₂ (Product) TS->Guanidine Leaving Group Departure Pyrazole 3,5-Dimethylpyrazole (Leaving Group) TS->Pyrazole

Sources

Technical Support Center: Temperature Optimization for Guanidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for guanidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction temperature—a critical parameter for successful guanidine synthesis. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and ensure the integrity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the typical temperature range for guanidine synthesis?

A1: There is no single "one-size-fits-all" temperature range. The optimal temperature is highly dependent on the chosen synthetic route, the reactivity of the amine substrate, and the guanylating agent. Reactions can range from cryogenic temperatures for highly reactive intermediates to elevated temperatures for less reactive starting materials. For instance, many modern catalytic systems operate under "mild conditions" or at room temperature, while classical methods might require heating.[1] A detailed protocol for the deprotection of a carbamate to yield clavatadine A specifies heating at 30 °C for 20 hours, followed by evaporation at 50 °C.[2]

Q2: How does temperature generally affect the rate of guanidinylation?

A2: In line with general chemical kinetics, increasing the temperature typically increases the reaction rate. However, for guanidine synthesis, this relationship is not always straightforward. While moderate heating can overcome the activation energy for the reaction between an amine and a guanylating agent, excessive heat can lead to detrimental side reactions and decomposition of both starting materials and products.

Q3: Can running the reaction at a lower temperature for a longer time improve my yield?

A3: In some cases, yes. If you are observing the formation of byproducts or decomposition at higher temperatures, reducing the temperature and extending the reaction time can be a valid strategy. This approach can favor the desired reaction pathway over competing, higher-activation-energy side reactions. However, some reactions have a minimum temperature threshold to proceed at a practical rate. One study noted that at lower temperatures, conversions were moderate to poor unless the reaction time was significantly prolonged.[3]

Q4: Is it always better to run the reaction at room temperature if possible?

A4: Many modern protocols are optimized for room temperature to improve convenience, reduce energy consumption, and minimize side reactions.[1] For example, the conversion of various thioureas to guanidines using a photocatalyst can be performed at ambient temperature.[1] However, "room temperature" can fluctuate, and for sensitive or large-scale reactions, it is always advisable to use a temperature-controlled bath for reproducibility. For unreactive or sterically hindered substrates, room temperature may not be sufficient to drive the reaction to completion in a reasonable timeframe.

Troubleshooting Guide

Problem 1: Low or No Product Yield

Q: I am not getting the expected yield of my guanidine product. Could temperature be the issue?

A: Yes, incorrect temperature is a common culprit for low yields. Here’s how to troubleshoot:

  • Is the temperature too low? Many guanylation reactions require a certain amount of thermal energy to proceed. If your starting materials are unreactive (e.g., sterically hindered amines or anilines), room temperature may not be sufficient.

    • Solution: Gradually increase the reaction temperature in increments of 10-20 °C. Monitor the reaction progress by TLC or LC-MS at each step to find the minimum temperature at which the product begins to form at a reasonable rate. Be aware that prolonged heating or excessively high temperatures can lead to the formation of polymeric material.[3]

  • Is the temperature too high? Excessive heat can lead to the decomposition of your starting materials, intermediates, or the final guanidine product. Some guanylating reagents and protected guanidines are thermally sensitive.

    • Solution: If you suspect decomposition, try running the reaction at a lower temperature. For highly exothermic reactions, ensure you have adequate cooling and consider adding reagents portion-wise or via syringe pump to maintain a stable internal temperature. A detailed protocol for a deprotection step to form a guanidine highlights the importance of precise temperature control by using a preheated water bath set to 30°C.[2]

Problem 2: Formation of Multiple Byproducts

Q: My reaction is messy, with several spots on the TLC plate. How can temperature help?

A: Byproduct formation is often temperature-dependent. Different side reactions can be favored at different temperatures.

  • High Temperature Byproducts: At elevated temperatures, guanidines can undergo thermal decomposition. One identified pathway involves dissociation into a carbodiimide intermediate, which can then react with other species in the mixture.[4] This can lead to a cascade of unwanted products.

    • Solution: Lower the reaction temperature. A systematic approach would be to screen a range of temperatures (e.g., 0 °C, room temperature, 40 °C) to see if the byproduct profile changes. Choose the temperature that maximizes the formation of the desired product while minimizing byproducts.

  • Dimerization and Polymerization: Some starting materials or intermediates can self-react at higher temperatures, leading to dimers or polymeric materials.[3]

    • Solution: In addition to lowering the temperature, consider running the reaction at a lower concentration (higher solvent volume) to disfavor intermolecular side reactions.

Experimental Protocol: Systematic Temperature Optimization

This protocol provides a general workflow for optimizing the temperature of a new guanidinylation reaction.

  • Isothermal Screening:

    • Set up a series of small-scale reactions in parallel (e.g., in a multi-well plate or parallel synthesizer).

    • Run each reaction at a different, constant temperature (e.g., 0 °C, 25 °C, 50 °C, 80 °C).

    • Monitor each reaction at set time points (e.g., 1h, 4h, 12h, 24h) using a suitable analytical technique (TLC, LC-MS, or NMR).

    • Analyze the results to identify the temperature that gives the best balance of reaction rate and purity.

  • Ramped Temperature Profile (for identifying onset temperature):

    • In a reaction calorimeter or a well-monitored reactor, slowly ramp the temperature of the reaction mixture.

    • Take samples at regular temperature intervals to determine the onset temperature at which product formation begins.

    • This can also help identify the onset of any exothermic events, which is critical for safety and scale-up.

Diagram: Temperature Optimization Workflow

Temperature_Optimization_Workflow cluster_decision Decision Point start Start: New Guanidinylation Reaction screen Perform Isothermal Screen (e.g., 0°C, 25°C, 50°C, 80°C) start->screen analyze Analyze Results (LC-MS/TLC) - Conversion - Purity Profile screen->analyze decision Optimal Temperature Identified? analyze->decision optimize Refine Temperature (± 5-10°C around best hit) decision->optimize Yes troubleshoot Go to Troubleshooting Guide decision->troubleshoot No end End: Optimized Protocol optimize->end

Caption: A workflow for systematic temperature optimization in guanidine synthesis.

Data Presentation: Temperature in Common Guanylation Methods

Guanylation ReagentTypical Temperature RangeNotesReference
Cyanamide with CatalystMild to Room TemperatureScandium(III) triflate allows for reactions in water at mild conditions.[1]
CarbodiimidesRoom Temperature to RefluxOften used with a catalyst. Temperature depends on the reactivity of the amine and carbodiimide.[1]
Thioureas with PhotocatalystAmbient TemperatureUtilizes visible light irradiation.[1]
N,N'-Di-Boc-S-methylisothioureaRoom TemperatureA common and versatile reagent.
Pyrazole-1-carboxamidineRoom Temperature to 50 °COften used for introducing an unprotected guanidine group.

Causality Behind Temperature Choices

The choice of temperature in guanidine synthesis is a delicate balance between reaction kinetics and the stability of the molecules involved.

  • Activation Energy: The primary reason for heating a reaction is to provide the necessary activation energy for the nucleophilic attack of the amine on the electrophilic carbon of the guanylating agent. Sterically hindered amines or electron-poor anilines often require higher temperatures to react at a practical rate.

  • Intermediate Stability: Many guanylation reactions proceed through reactive intermediates. For example, the use of some activating agents with thioureas generates a highly reactive carbodiimide in situ. These intermediates can be thermally labile and may decompose or undergo side reactions if the temperature is too high. Painstaking temperature control is often critical to the success of these reactions.[2]

  • Thermal Decomposition: Guanidinium salts themselves can be thermally unstable. For example, the thermal decomposition of bis(guanidinium) 5,5'-azobitetrazolate (GUzT) begins at temperatures as low as 140-150 °C.[5] This decomposition can lead to the formation of ammonia and cyanamide or carbodiimide, which can further react to create a complex mixture of byproducts.[5]

Diagram: Troubleshooting Temperature-Related Issues

Troubleshooting_Tree start Problem Observed in Reaction low_yield Low Yield / No Conversion start->low_yield byproducts Multiple Byproducts start->byproducts temp_too_low Hypothesis: Temperature too low (Incomplete Reaction) low_yield->temp_too_low temp_too_high_yield Hypothesis: Temperature too high (Decomposition) low_yield->temp_too_high_yield temp_too_high_purity Hypothesis: Temperature too high (Side Reactions Favored) byproducts->temp_too_high_purity increase_temp Action: Increase Temp by 10-20°C Monitor for product formation. temp_too_low->increase_temp decrease_temp_yield Action: Decrease Temp by 10-20°C Consider slower reagent addition. temp_too_high_yield->decrease_temp_yield re_evaluate_yield Re-evaluate Yield & Purity increase_temp->re_evaluate_yield decrease_temp_yield->re_evaluate_yield decrease_temp_purity Action: Decrease Temp significantly (e.g., from 80°C to 25°C). Screen multiple lower temperatures. temp_too_high_purity->decrease_temp_purity re_evaluate_purity Re-evaluate Yield & Purity decrease_temp_purity->re_evaluate_purity

Caption: A decision tree for troubleshooting common temperature-related issues.

Safety: Thermal Hazards and Runaway Prevention

Guanidinylation reactions, particularly when performed on a larger scale, can pose thermal hazards that must be carefully managed.

Q: Can guanidine synthesis reactions be exothermic?

A: Yes. The formation of the thermodynamically stable guanidinium group can be highly exothermic. This is especially true for reactions involving highly reactive guanylating agents or when reacting with nucleophilic primary amines.

Q: What is a thermal runaway and how can I prevent it?

A: A thermal runaway is a situation where an exothermic reaction goes out of control, leading to a rapid increase in temperature and pressure. This can result in violent boiling of the solvent, vessel rupture, and release of toxic materials.

Prevention Strategies:

  • Controlled Reagent Addition: For potentially exothermic reactions, add the more reactive reagent slowly to the reaction mixture, using an addition funnel or a syringe pump. This allows the heat generated to be dissipated by the cooling system.

  • Adequate Cooling: Ensure your reaction vessel is equipped with an efficient cooling system (e.g., an ice bath, cryocooler). For larger scale reactions, a jacketed reactor with a circulating coolant is recommended.

  • Monitor Internal Temperature: Always monitor the internal temperature of the reaction, not just the bath temperature. A rapid, uncontrolled rise in the internal temperature is a key indicator of a developing exotherm.

  • Dilution: Running reactions at a lower concentration can help to moderate the heat evolution by providing a larger thermal mass (the solvent) to absorb the energy released.

  • Perform a Safety Assessment: Before scaling up any new guanidinylation reaction, perform a thorough safety assessment. Reaction calorimetry can be used to quantify the heat of reaction and determine the maximum temperature of the synthetic reaction (MTSR), which helps in designing a safe scale-up process.

Caution: Be particularly cautious when working with high-energy materials like guanidinium salts of nitrates or other oxidizing anions, as these can decompose energetically.[5] Always consult the Safety Data Sheet (SDS) for all reagents and wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and gloves.

References

  • Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. Retrieved January 28, 2026, from [Link]

  • Movassaghi, M., & Schmidt, M. A. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments, (115). [Link]

  • Klanjec, L., et al. (2022). Anion-Controlled Synthesis of Novel Guanidine-Substituted Oxanorbornanes. Molecules, 27(24), 8963. [Link]

  • Larsen, M. B., & Melchor Bañales, A. J. (2020). Thermodynamic, Kinetic, and Mechanistic Studies of the Thermal Guanidine Metathesis Reaction. Western CEDAR. [Link]

  • BioSpectra. (2024). GUANIDINE HYDROCHLORIDE TESTING METHODS. Retrieved January 28, 2026, from [Link]

  • Kim, J., et al. (2015). Solid-Phase Synthesis of Guanine Derivatives with Four Diversity Elements via AgNO3-Mediated Guanidine Formation. ACS Combinatorial Science, 17(11), 641-648. [Link]

  • Katritzky, A. R., & Rogovoy, B. V. (2005). Recent Developments in Guanylating Agents. ARKIVOC, 2005(4), 49-87. [Link]

  • Linton, B. R., et al. (2000). A Versatile System for the Synthesis of N,N‘-Disubstituted Guanidines from Carbamoyl Isothiocyanates. The Journal of Organic Chemistry, 65(5), 1566-1568. [Link]

  • Behrens, R. (2008). Reaction Mechanisms that Control the Thermal Decomposition Behavior of GUzT. Office of Scientific and Technical Information. [Link]

Sources

Technical Support Center: Catalyst Selection and Optimization for Pyrazole-Based Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of catalyst selection and reaction optimization for pyrazole-based transformations. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying logic and field-proven insights to empower you to troubleshoot and innovate. This center is structured to address your challenges from foundational questions to specific experimental hurdles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions that arise during the initial planning of pyrazole synthesis.

Q1: How do I select an initial catalyst for my pyrazole synthesis?

A1: The choice of catalyst is fundamentally dictated by the type of reaction you are performing to construct or functionalize the pyrazole ring. A logical starting point is to categorize your reaction:

  • Cyclocondensations: For classic syntheses involving the reaction of a 1,3-dicarbonyl compound with a hydrazine (e.g., Knorr pyrazole synthesis), the reaction is often promoted by a simple Brønsted or Lewis acid catalyst.[1] These catalysts activate the carbonyl group toward nucleophilic attack by the hydrazine.[1] In many cases, no catalyst is needed at all, though an acid can improve rates and yields.[2] For greener approaches, recyclable heterogeneous catalysts like Amberlyst-70 or nano-ZnO have proven highly effective.[2]

  • Cross-Coupling Reactions (e.g., Suzuki, C-N coupling): If you are functionalizing a pre-existing pyrazole core by forming a C-C or C-N bond, transition metal catalysts are the standard. Palladium and copper are the most common choices.[3][4][5] The selection will depend on the specific coupling partners (e.g., aryl halides, boronic acids). Nickel catalysts are also emerging as a cost-effective and efficient alternative, particularly for C-N cross-couplings.[3][6]

  • C-H Activation/Functionalization: For direct functionalization of the pyrazole ring's C-H bonds, rhodium(III) and palladium(II) catalysts are state-of-the-art.[7] These reactions often rely on a directing group on the pyrazole nitrogen to guide the catalyst to a specific C-H bond, ensuring high regioselectivity.[7][8][9]

  • Multicomponent Reactions (MCRs): The catalyst for an MCR depends on the specific transformation. They can range from Lewis acids like Sc(OTf)₃ to organocatalysts or even metal-free systems using reagents like iodine, which can act as both a Lewis acid and an oxidant.[10][11]

Q2: What is the role of a ligand in my transition-metal-catalyzed reaction, and how do I choose one?

A2: In transition metal catalysis, ligands are organic molecules that bind to the metal center and are critical for modulating its stability, solubility, and reactivity. Their role is multifaceted:

  • Stabilization: Ligands prevent the metal from precipitating out of solution as metallic black.
  • Solubility: They help solubilize the metal complex in the reaction solvent.
  • Tuning Reactivity: This is their most crucial function. Ligands directly influence the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination. By changing the ligand's electronic and steric properties, you can significantly improve yield, selectivity, and catalyst turnover.

For pyrazole-based reactions, a preliminary screen of ligand classes is recommended. For example, in a copper-catalyzed reaction, switching from 2,2′-bipyridine to neocuproine can increase the yield from 57% to over 99%.[2] For palladium-catalyzed reactions, phosphine-based ligands (e.g., those from the DalPhos family) are common for C-N couplings[3], while N-heterocyclic carbenes (NHCs) are effective in other transformations.[12]

Q3: Can I run my pyrazole synthesis without a metal catalyst?

A3: Absolutely. There is a strong drive towards "greener" and more sustainable chemistry, which has led to the development of numerous metal-free protocols.[13][14]

  • Organocatalysis: Chiral amines, squaramides, or phosphoric acids can catalyze asymmetric reactions to form complex, chiral pyrazole-containing structures.[15]

  • Iodine-Mediated Reactions: Molecular iodine can catalyze cyclizations and multicomponent reactions, often playing a dual role as a Lewis acid and a mild oxidant.[10]

  • Photoredox Catalysis: Using visible light and a photocatalyst, you can generate reactive intermediates under very mild conditions to synthesize polysubstituted pyrazoles.[12]

  • Base-Mediated Cyclizations: Many pyrazole syntheses can be achieved simply by using a base to promote the key cyclization step.[12]

Part 2: Troubleshooting Guide

This section provides structured guidance for overcoming specific experimental challenges.

Problem: Low or No Product Yield

This is the most common issue. A systematic approach is required to diagnose the root cause.

Q: My reaction is giving a very low yield or no product at all. What should I check first?

A: Before making significant changes, always verify the basics:

  • Reagent Purity & Integrity: Are your starting materials, solvents, and reagents pure and dry? Hydrazines can be particularly sensitive to air oxidation. Solvents must be anhydrous for many transition-metal-catalyzed reactions.

  • Inert Atmosphere: If using an air-sensitive catalyst (e.g., Pd(0) complexes, some Ni catalysts), ensure your technique for maintaining an inert (N₂ or Ar) atmosphere is robust.

  • Reaction Temperature: Was the correct temperature maintained? Some reactions have a very narrow optimal temperature window. An increase to 60 °C might boost yield, but a further increase could lead to decomposition and lower yields.[2][13]

Q: I've confirmed the basics, but the yield is still low. What is the next logical step in optimization?

A: The next step is a systematic screen of reaction parameters. The catalyst system (metal, ligand, base) and solvent are the most impactful variables.

Caption: Workflow for troubleshooting low reaction yield.

The table below summarizes a hypothetical optimization study for a copper-catalyzed pyrazole synthesis, based on literature findings. It demonstrates how systematically varying parameters can pinpoint the optimal conditions.

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Cu(OTf)₂ (5)NoneK₂CO₃Toluene6045
2Fe(OTf)₃ (5)NoneK₂CO₃Toluene600[2]
3Cu(OTf)₂ (5)2,2'-Bipyridine (10)K₂CO₃Toluene6057[2]
4Cu(OTf)₂ (5)1,10-Phenanthroline (10)K₂CO₃Toluene6092[2]
5 Cu(OTf)₂ (5) Neocuproine (10) K₂CO₃ Toluene 60 >99 [2]
6Cu(OTf)₂ (5)Neocuproine (10)NaHToluene6075
7Cu(OTf)₂ (5)Neocuproine (10)K₂CO₃THF6068[2]
8Cu(OTf)₂ (5)Neocuproine (10)K₂CO₃Toluene10085[2]

As demonstrated, the choice of ligand (Entry 5) had the most dramatic positive effect on the reaction yield.

Problem: Poor Regioselectivity

Formation of undesired regioisomers is a common challenge, especially when using unsymmetrical starting materials.

Q: My reaction is producing a mixture of regioisomers. How can I improve the selectivity?

A: Controlling regioselectivity involves manipulating the electronic and steric factors that govern the key bond-forming step.

  • For Cyclocondensations (e.g., Knorr Synthesis): With an unsymmetrical 1,3-dicarbonyl, the initial nucleophilic attack from the hydrazine can occur at either carbonyl group, leading to two different pyrazole products.[1] The selectivity is often dictated by the electronic nature of the carbonyls. A more electrophilic (less sterically hindered) carbonyl will typically react first. You can influence this by changing the reaction solvent or using a catalyst that might selectively coordinate to one of the carbonyls.[16]

  • For C-H Functionalization: Regioselectivity is the cornerstone of these reactions.

    • Use a Directing Group (DG): This is the most powerful strategy. A coordinating group (e.g., pyridine, amide, or even another pyrazole) installed on the N-1 position of the pyrazole ring will chelate to the metal catalyst and deliver it to a specific C-H bond (usually at the C-5 position).[7][9]

    • Leverage Innate Substrate Bias: In the absence of a strong DG, the inherent electronic properties of the pyrazole ring can direct functionalization. C-H bonds with higher kinetic acidity may be preferentially activated.[7] For instance, a ligand-free palladium catalyst in a protic solvent was shown to favor arylation at the β-position (C-4) of the pyrazole ring.[7]

    • Steric Hindrance: Bulky substituents on the pyrazole ring or the coupling partner can block certain positions, forcing the reaction to occur at a less hindered site.

Caption: Directing Group (DG) guides the catalyst to the C5-H bond.

Problem: Catalyst Deactivation or Decomposition

Q: My reaction starts but then stalls, or I see catalyst precipitation (e.g., palladium black). What's happening and how can I fix it?

A: This indicates catalyst deactivation or decomposition. The primary causes are:

  • Sensitivity to Air/Moisture: Many catalysts, especially low-valent transition metals like Pd(0) or Ni(0) species, are readily oxidized by air.

    • Solution: Rigorously degas your solvents and use a glovebox or Schlenk line techniques to ensure an inert atmosphere throughout the reaction setup and duration.

  • Thermal Instability: High reaction temperatures can cause the catalyst complex to decompose.

    • Solution: Screen lower temperatures. Sometimes, a longer reaction time at a milder temperature is more effective than a short time at a high, destructive temperature.[13]

  • Incompatible Reagents (Poisoning): Certain functional groups (e.g., unprotected thiols) or impurities in your starting materials can irreversibly bind to the catalyst and poison it.

    • Solution: Purify all starting materials meticulously. If a problematic functional group is present, consider using a protecting group strategy.

  • Catalyst Agglomeration: The active catalytic species can sometimes aggregate into inactive clusters, a common issue with nanoparticles or poorly ligated metals.

    • Solution: Ensure you are using an adequate amount of a suitable ligand to keep the metal center soluble and monomeric. Alternatively, consider using a heterogeneous or recyclable catalyst, which can exhibit enhanced stability.[2][10]

Part 3: Experimental Protocol Example

This section provides a representative, detailed protocol for a common pyrazole functionalization reaction.

General Protocol: Palladium-Catalyzed C-5 Arylation of an N-Substituted Pyrazole

Disclaimer: This is a general procedure and must be adapted and optimized for specific substrates. All operations should be performed in a fume hood using appropriate personal protective equipment.

Materials:

  • N-Substituted Pyrazole (1.0 equiv)

  • Aryl Bromide (1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 equiv)

  • Tripotassium Phosphate (K₃PO₄, 2.0 equiv)

  • Pivalic Acid (PivOH, 0.3 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Schlenk flask or sealed reaction vial with a magnetic stir bar

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an atmosphere of dry argon or nitrogen, add the N-substituted pyrazole (e.g., 1.0 mmol), Pd(OAc)₂ (0.02 mmol, 4.5 mg), and K₃PO₄ (2.0 mmol, 424 mg).

  • Reagent Addition: Evacuate and backfill the flask with inert gas three times. Through the sidearm, add the aryl bromide (1.2 mmol) and pivalic acid (0.3 mmol, 30.6 mg). Finally, add the anhydrous, degassed solvent (e.g., 5 mL of Toluene) via syringe.

  • Reaction Execution: Seal the flask and place it in a preheated oil bath at 110 °C. Stir the reaction vigorously for 12-24 hours. The causality here is that the base (K₃PO₄) and additive (PivOH) facilitate the proton abstraction step required for C-H activation.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS by taking small aliquots.

  • Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with an organic solvent like ethyl acetate (20 mL) and filter through a pad of Celite to remove the catalyst and inorganic salts.[17]

  • Purification: Wash the filtrate with water (2 x 15 mL) and brine (1 x 15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Chromatography: Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired C-5 arylated pyrazole product.[17]

References

  • Ali, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. [Link]

  • Wen, J., et al. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. National Institutes of Health (NIH). [Link]

  • Wang, J., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Cai, H., et al. (2019). Synthetic strategies of pyrazole‐directing C−H activation. ResearchGate. [Link]

  • Neochoritis, C. G., et al. (2019). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. National Institutes of Health (NIH). [Link]

  • Kamal, A., et al. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. [Link]

  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. [Link]

  • American Chemical Society. The Journal of Organic Chemistry. [Link]

  • Le, C., et al. Scope of nickel‐catalyzed C−N cross‐couplings of pyrazole‐containing.... ResearchGate. [Link]

  • Doraghi, F., et al. Developments in Organocatalysis Transformations of Unsaturated Pyrazolones. [Link]

  • Kamal, A., et al. (2018). Copper-Catalyzed Syntheses of Pyrene-Pyrazole Pharmacophores and Structure Activity Studies for Tubulin Polymerization. ACS Omega. [Link]

  • ACS Publications. Regioselective and Guided C–H Activation of 4-Nitropyrazoles. [Link]

  • ACS Publications. (2024). Palladium-Catalyzed N-Allylic Alkylation of Pyrazoles and Unactivated Vinylcyclopropanes. Organic Letters. [Link]

  • National Institutes of Health (NIH). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • National Institutes of Health (NIH). Combining silver- and organocatalysis: an enantioselective sequential catalytic approach towards pyrano-annulated pyrazoles. [Link]

  • National Institutes of Health (NIH). (2018). Copper-Catalyzed Syntheses of Pyrene-Pyrazole Pharmacophores and Structure Activity Studies for Tubulin Polymerization. [Link]

  • ResearchGate. (2025). (PDF) Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. [Link]

  • National Institutes of Health (NIH). (2021). Stretchable chiral pockets for palladium-catalyzed highly chemo- and enantioselective allenylation. [Link]

  • ACS Publications. Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. [Link]

  • ResearchGate. Optimization for the cyclization step. [Link]

  • PubMed. (2018). Visible-Light-Mediated Nickel(II)-Catalyzed C-N Cross-Coupling in Water: Green and Regioselective Access for the Synthesis of Pyrazole-Containing Compounds. [Link]

  • SciSpace. (2021). A Catalysis Guide Focusing on C–H Activation Processes. [Link]

  • MDPI. Recent Advances in Synthesis and Properties of Pyrazoles. [Link]

  • ACS Publications. Synthesis of Pyrazoles via Electrophilic Cyclization. [Link]

  • National Institutes of Health (NIH). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. [Link]

  • MDPI. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. [Link]

  • MDPI. (2024). Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters. [Link]

  • National Institutes of Health (NIH). Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. [Link]

  • Polymer Chemistry (RSC Publishing). Palladium-catalyzed polyannulation of pyrazoles and diynes toward multifunctional poly(indazole)s under monomer non-stoichiometric conditions. [Link]

  • ACS Publications. Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. [Link]

  • Frontiers. Yolk-shell structured magnetic mesoporous organosilica supported ionic liquid/Cu complex: an efficient nanocatalyst for the green synthesis of pyranopyrazoles. [Link]

  • ResearchGate. Palladium-Catalyzed N -Allylic Alkylation of Pyrazoles and Unactivated Vinylcyclopropanes. [Link]

  • ACS Publications. Visible Light-Induced Cyclization of N-Arylmethacrylohydrazides and Hydroxamic Acid Derivatives toward δ-Amidoalkylated Pyrazol-5-ones via 1,5-Hydrogen Atom Transfer. [Link]

  • ResearchGate. (2025). Nickel-catalyzed C(sp2)–C(sp2) Cross Coupling Reactions of Sulfur-Functionalities and Grignard Reagents. [Link]

  • MDPI. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. [Link]

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Sources

stability of 3,5-Dimethylpyrazole-1-carboxamidine under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability of 3,5-Dimethylpyrazole-1-carboxamidine

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. The information herein is synthesized from established principles of organic chemistry and data on related chemical structures to ensure scientific integrity and practical utility.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that influence its stability?

A1: The stability of this compound is primarily dictated by two key functional groups: the 3,5-dimethylpyrazole ring and the 1-carboxamidine (guanidine-like) group .

  • Pyrazole Ring: The pyrazole ring is an aromatic heterocycle, which imparts significant stability to the core structure. Pyrazoles are generally resistant to degradation under a range of conditions.[1] While they are weakly basic (pKa of approximately 2.5), they can be protonated by strong acids without ring-opening.[1]

  • Carboxamidine Group: The carboxamidine group is a derivative of guanidine. Guanidine is one of the strongest organic bases in water, with a pKa of its conjugate acid being 13.6.[2] This is due to the exceptional resonance stabilization of the resulting guanidinium cation.[2][3] This inherent stability of the protonated form is the primary reason for the compound's predicted stability in acidic environments.

Q2: What is the expected stability of this compound in acidic, neutral, and basic solutions?

A2: Based on the chemistry of its constituent functional groups, the following stability profile is anticipated:

pH RangeConditionExpected StabilityPrimary Rationale
1 - 6AcidicHigh The carboxamidine group will be protonated to form a highly resonance-stabilized guanidinium ion, which is resistant to nucleophilic attack by water.[2][3]
6 - 8NeutralModerate to High The compound will exist as a mixture of the protonated and neutral forms. The neutral form is more susceptible to hydrolysis than the protonated form.
8 - 14BasicLow to Moderate In the presence of a sufficient concentration of hydroxide ions, the neutral carboxamidine group can be susceptible to nucleophilic attack, leading to hydrolysis.[4]
Q3: What are the likely degradation products of this compound under hydrolytic stress?

A3: The most probable degradation pathway is the hydrolysis of the carboxamidine group to form 3,5-dimethylpyrazole and urea.

  • Under Acidic Conditions: While degradation is expected to be slow, if it does occur, the products would likely be 3,5-dimethylpyrazole and urea, formed via acid-catalyzed hydrolysis.

  • Under Basic Conditions: Base-catalyzed hydrolysis is expected to be more facile and would also yield 3,5-dimethylpyrazole and urea.

The pyrazole ring itself is anticipated to remain intact under most hydrolytic conditions.

Troubleshooting Guide

Issue 1: I am observing unexpected degradation of my this compound in an acidic formulation. What could be the cause?

A1.1: Understanding the Chemistry

While this compound is predicted to be stable in acidic conditions due to the formation of the resonance-stabilized guanidinium ion, degradation can still occur, especially under forcing conditions such as high temperatures or in the presence of other reactive species. The likely mechanism of degradation is acid-catalyzed hydrolysis.

Diagram: Proposed Acid-Catalyzed Hydrolysis Mechanism

G cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Proton Transfer & Elimination cluster_3 Products Protonated_Carboxamidine Protonated this compound (Resonance Stabilized) Water_Attack Nucleophilic attack by H₂O Protonated_Carboxamidine->Water_Attack Slow Tetrahedral_Intermediate Tetrahedral Intermediate Water_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Urea_Leaving Elimination of Urea Proton_Transfer->Urea_Leaving Pyrazole 3,5-Dimethylpyrazole Urea_Leaving->Pyrazole Urea Urea Urea_Leaving->Urea

Caption: Proposed mechanism for acid-catalyzed hydrolysis.

A1.2: Troubleshooting Steps

  • Confirm the Degradation:

    • Use a stability-indicating analytical method, such as Reverse Phase-High Performance Liquid Chromatography (RP-HPLC), to confirm the loss of the parent compound and the appearance of new peaks.[5][6] A suitable starting point for method development would be a C18 column with a gradient elution using a mobile phase of acetonitrile and water with an acidic modifier like 0.1% trifluoroacetic acid.

  • Evaluate Environmental Factors:

    • Temperature: Elevated temperatures will accelerate hydrolysis. If your process involves heating, consider if the temperature can be lowered.

    • Presence of Other Nucleophiles: Are there other nucleophiles in your formulation that could be more reactive than water?

    • Excipient Interactions: Certain excipients or their impurities can promote degradation.[7] Review the composition of your formulation for any potentially reactive components.

  • Corrective Actions:

    • pH Adjustment: While counterintuitive, ensure the pH is sufficiently low to fully protonate the carboxamidine group. A pH of 2-3 should be optimal for stability.

    • Temperature Control: Maintain the lowest possible temperature during processing and storage.

    • Excipient Screening: Conduct compatibility studies with individual excipients to identify any that promote degradation.

Issue 2: My compound is showing significant degradation under basic conditions. How can I mitigate this?

A2.1: Understanding the Chemistry

Under basic conditions, the carboxamidine group is in its neutral, unprotonated form. This makes the carbon atom of the C=N bond more susceptible to nucleophilic attack by hydroxide ions (OH⁻), leading to base-catalyzed hydrolysis.

Diagram: Proposed Base-Catalyzed Hydrolysis Mechanism

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination cluster_2 Step 3: Protonation cluster_3 Products Neutral_Carboxamidine This compound (Neutral) Hydroxide_Attack Nucleophilic attack by OH⁻ Neutral_Carboxamidine->Hydroxide_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Hydroxide_Attack->Tetrahedral_Intermediate Elimination Elimination of 3,5-dimethylpyrazolide anion Tetrahedral_Intermediate->Elimination Protonation Protonation of pyrazolide Elimination->Protonation Urea Urea Elimination->Urea Pyrazole 3,5-Dimethylpyrazole Protonation->Pyrazole

Caption: Proposed mechanism for base-catalyzed hydrolysis.

A2.2: Troubleshooting Steps

  • pH Control:

    • The most effective way to prevent base-catalyzed degradation is to avoid basic conditions. If your experimental protocol allows, adjust the pH to neutral or slightly acidic.

  • Temperature Management:

    • As with acid hydrolysis, elevated temperatures will significantly increase the rate of base-catalyzed hydrolysis. Perform your experiment at the lowest feasible temperature.

  • Limit Exposure Time:

    • If exposure to basic conditions is unavoidable, minimize the duration of this exposure.

  • Inert Atmosphere:

    • While the primary degradation pathway is hydrolysis, oxidative degradation can also occur, particularly at higher pH. Working under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions.

Experimental Protocol: Forced Degradation Study

This protocol provides a framework for investigating the stability of this compound and developing a stability-indicating analytical method.[8][9]

Objective: To generate potential degradation products of this compound under various stress conditions and to verify the specificity of the analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol, HPLC grade

  • Water, HPLC grade

  • Acetonitrile, HPLC grade

  • Trifluoroacetic acid (TFA)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Keep at 60°C for 24 hours. Neutralize with 1 mL of 0.1 N NaOH. Dilute to a final volume of 10 mL with mobile phase. Repeat with 1 N HCl for more aggressive degradation.

    • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep at 60°C for 8 hours. Neutralize with 1 mL of 0.1 N HCl. Dilute to a final volume of 10 mL with mobile phase. Repeat with 1 N NaOH.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute to a final volume of 10 mL with mobile phase.

    • Thermal Degradation: Store the solid compound at 105°C for 48 hours. Prepare a 0.1 mg/mL solution in the mobile phase.

    • Photolytic Degradation: Expose a 0.1 mg/mL solution of the compound in the mobile phase to UV light (254 nm) for 24 hours.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, using an RP-HPLC method.

    • Suggested HPLC Conditions:

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase A: 0.1% TFA in Water

      • Mobile Phase B: 0.1% TFA in Acetonitrile

      • Gradient: Start with 5% B, ramp to 95% B over 20 minutes.

      • Flow Rate: 1.0 mL/min

      • Detection: UV at 220 nm

    • Assess the chromatograms for the appearance of new peaks and the decrease in the peak area of the parent compound. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent peak.

Diagram: Workflow for Stability Indicating Method Development

G Start Start: Obtain this compound Forced_Degradation Perform Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) Start->Forced_Degradation HPLC_Analysis Analyze Stressed Samples by HPLC Forced_Degradation->HPLC_Analysis Peak_Resolution Are degradation peaks resolved from the parent peak? HPLC_Analysis->Peak_Resolution Method_Validated Stability-Indicating Method Validated Peak_Resolution->Method_Validated Yes Optimize_Method Optimize HPLC Method (e.g., change gradient, pH, column) Peak_Resolution->Optimize_Method No Optimize_Method->HPLC_Analysis

Caption: Workflow for developing a stability-indicating HPLC method.

References

  • Ashton, M. J., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(5), 521-549. Available from: [Link]

  • Chemistry LibreTexts. (2023). 5.4: Hydrolysis Reactions. Available from: [Link]

  • fieldguide2chemistry. (2022). Hydrolysis Mechanisms of Carboxylic Acid Derivatives. YouTube. Available from: [Link]

  • Theodorou, V., Paraskevopoulos, G., & Skobridis, K. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(7), 101-112. Available from: [Link]

  • Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Available from: [Link]

  • Jotani, M. M., et al. (2013). Synthesis and Crystal Structures of N-Substituted Pyrazolines. International Journal of Molecular Sciences, 14(7), 13956-13967. Available from: [Link]

  • Check, C. R., & Overman, L. E. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics, 3(1), 39-50. Available from: [Link]

  • Guisado, J. A., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(17), 12014-12024. Available from: [Link]

  • CrashCourse. (2021). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. YouTube. Available from: [Link]

  • Sridhar, S., et al. (2016). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemico-Pharmaceutical Analysis, 3(3), 114-120. Available from: [Link]

  • Jäpel, M., et al. (2017). Modification and Functionalization of the Guanidine Group by Tailor-made Precursors. Journal of Visualized Experiments, (122), 55502. Available from: [Link]

  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. Available from: [Link]

  • Gomaa, A. A. M., & Ali, M. M. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(10), 2444. Available from: [Link]

  • Wikipedia. (2023). Guanidine. Available from: [Link]

  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International, 34(6), 22-29. Available from: [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Available from: [Link]

  • Al-Saeed, F. A., et al. (2023). Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. Journal of Biomolecular Structure and Dynamics, 1-16. Available from: [Link]

  • Check, C. R., & Overman, L. E. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. ResearchGate. Available from: [Link]

  • El-Metwaly, A. M., & Al-Abdullah, E. S. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 4995. Available from: [Link]

  • Al-Saeed, F. A., et al. (2023). Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. ResearchGate. Available from: [Link]

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  • Patel, P. N., et al. (2018). Development and Validation of Stability Indicating Assay Method and Characterization of Degradation Product for Brexpiprazole Bulk by RP-HPLC. Journal of Chemical and Pharmaceutical Research, 10(4), 1-11. Available from: [Link]

  • Tan, C. H., & Coles, M. P. (2014). The Chemistry of Guanidine, Guanidinium, and Guanidinate Compounds. Australian Journal of Chemistry, 67(7), 963-964. Available from: [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Pyrazole-Based Guanidinylation Agents: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Importance of the Guanidinium Moiety

The guanidinium group, the defining feature of the amino acid arginine, is a cornerstone of molecular recognition in biological systems. Its persistent positive charge across a wide physiological pH range allows it to engage in strong electrostatic and hydrogen-bonding interactions with carboxylates, phosphates, and other negatively charged functionalities. This makes it a privileged scaffold in medicinal chemistry and drug development, appearing in numerous natural products and pharmaceuticals.[1]

The chemical transformation to install this group—guanidinylation—is therefore a critical reaction in the synthetic chemist's toolbox. Traditional methods, however, can suffer from harsh reaction conditions, the use of toxic reagents, or require multi-step protecting group strategies that reduce overall efficiency.[1][2] This has driven the development of milder and more efficient reagents. Among the most successful and versatile are those based on a pyrazole scaffold. Pyrazole-based reagents act as activated amidine synthons, where the pyrazole ring serves as an excellent, stable leaving group, facilitating the transfer of the amidine group to a nucleophilic amine under mild conditions.[3][4]

This guide provides an in-depth, comparative analysis of the most common pyrazole-based guanidinylation agents. We will delve into their relative reactivity, substrate scope, and optimal reaction conditions, supported by experimental data, to empower researchers to select the most effective agent for their specific synthetic challenge.

The Reagents: An Overview of Key Pyrazole-Based Platforms

The efficacy of a pyrazole-based guanidinylation agent is determined by a balance of stability, reactivity, and the nature of any protecting groups on the amidine nitrogen atoms. We will focus on three principal classes:

  • 1H-Pyrazole-1-carboxamidine Hydrochloride: A robust, versatile, and commercially available salt for direct synthesis of unprotected guanidines. It is particularly effective for straightforward guanidinylation of primary and secondary aliphatic amines.[4][5]

  • N,N'-Di-Boc-1H-pyrazole-1-carboxamidine: This reagent installs a di-Boc-protected guanidine group. The Boc groups reduce the basicity of the guanidine, rendering it compatible with subsequent reaction steps, and are easily removed under acidic conditions. This is the reagent of choice for multi-step syntheses where the guanidinium group must be masked.[6]

  • Electron-Deficient Pyrazole Carboxamidines (e.g., Nitro-substituted): Introducing electron-withdrawing groups, such as a nitro group, onto the pyrazole ring increases the electrophilicity of the amidine carbon. This enhanced reactivity makes these reagents superior for guanidinylating less nucleophilic amines, such as anilines, or for applications requiring rapid reaction times, like solid-phase peptide synthesis.[7] A related strategy involves reagents like 3,5-dimethyl-N-nitro-1-pyrazole-1-carboxamidine (DMNPC), which first yield a nitroguanidine that can be subsequently reduced.[8]

Mechanism of Action: The Pyrazole as a Superior Leaving Group

The guanidinylation reaction proceeds via a nucleophilic addition-elimination pathway. The amine substrate attacks the electrophilic carbon of the carboxamidine. The resulting tetrahedral intermediate then collapses, eliminating the stable pyrazole anion, which is subsequently protonated to form pyrazole, driving the reaction to completion.

Caption: General mechanism of pyrazole-mediated guanidinylation.

Comparative Efficiency: A Data-Driven Analysis

The choice of reagent significantly impacts reaction outcomes. The following table summarizes experimental data from various literature sources to guide selection based on the amine substrate.

ReagentAmine Substrate (Type)Base / SolventTime / TempYield (%)Citation(s)
1H-Pyrazole-1-carboxamidine HCl Glycine (Primary, Amino Acid)1.0 M Na₂CO₃ (aq)3 h / RT77%[9]
Benzylamine (Primary, Benzylic)DIPEA / DMF16 h / RT95%[3]
N-Methylbenzylamine (Secondary)DIPEA / DMF16 h / RT92%[3]
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine 4-Bromophenethylamine (Primary)None / THF24 h / RT72%
7-Azabenzonorbornadiene deriv. (Secondary)None / CHCl₃48 h / RT86%[6]
Benzylamine (Primary, Benzylic)None / CH₂Cl₂18 h / RT98%[7]
Aniline (Primary, Aromatic)None / CH₂Cl₂18 h / RT43%[7]
N,N'-Di-Boc-4-nitro-1H-pyrazole-1-carboxamidine Benzylamine (Primary, Benzylic)None / CH₂Cl₂1 h / RT99% [7]
Aniline (Primary, Aromatic)None / CH₂Cl₂1 h / RT98% [7]
3,5-Dimethyl-N-nitro-1-pyrazole-carboxamidine Various primary/secondary aminesDIPEA / MeCN2-24 h / RT70-100%*[8]

Note: Yields for DMNPC are for the intermediate nitroguanidine, which requires a subsequent reduction step.

Key Insights from Experimental Data:
  • For Unprotected Guanidines: 1H-Pyrazole-1-carboxamidine HCl is highly effective for simple primary and secondary aliphatic amines, often requiring a base like diisopropylethylamine (DIPEA) or sodium carbonate to neutralize the HCl salt and deprotonate the incoming amine.[3][9]

  • For Protected Guanidines: N,N'-Di-Boc-1H-pyrazole-1-carboxamidine is the workhorse reagent. It operates under neutral conditions, exhibits excellent yields with aliphatic amines, but shows significantly reduced efficiency with less nucleophilic anilines.[7]

  • For Challenging Substrates: The use of an electron-deficient pyrazole, such as the 4-nitro derivative, is the clear solution for difficult substrates. It dramatically accelerates the reaction rate (from 18 hours to 1 hour) and provides near-quantitative yields even for anilines, which are poorly reactive with the standard di-Boc reagent.[7]

Workflow for Reagent Selection

Choosing the optimal reagent is a critical decision point in the synthetic design process. This workflow provides a logical path for selecting the most appropriate pyrazole-based agent.

Reagent Selection Workflow start Start: Need to guanidinylate an amine q1 Is the final product the unprotected guanidine? start->q1 q2 Is the amine a simple aliphatic (1° or 2°)? q1->q2 Yes q3 Is the amine poorly nucleophilic (e.g., aniline) or is rapid reaction needed? q1->q3 No (Protected needed) q2->q3 No (Challenging amine) reagent1 Use: 1H-Pyrazole-1-carboxamidine HCl with base (e.g., DIPEA) q2->reagent1 Yes reagent2 Use: N,N'-Di-Boc-1H-pyrazole- 1-carboxamidine q3->reagent2 No reagent3 Use: N,N'-Di-Boc-4-nitro-1H- pyrazole-1-carboxamidine q3->reagent3 Yes deprotection_note Final product requires acidic deprotection (e.g., TFA) reagent2->deprotection_note reagent3->deprotection_note

Caption: Decision workflow for selecting the appropriate pyrazole agent.

Experimental Protocols

The following protocols are representative examples for the use of the unprotected and Boc-protected reagents.

Protocol 1: Guanidinylation of an Amino Acid using 1H-Pyrazole-1-carboxamidine HCl

This protocol is adapted from the procedure for guanidinylating glycine.[9]

Materials:

  • Amino Acid (e.g., Glycine)

  • 1H-Pyrazole-1-carboxamidine hydrochloride (1.0 equiv)

  • 1.0 M Sodium Carbonate (Na₂CO₃) aqueous solution

  • Methanol (MeOH) / Water (H₂O) for washing

Procedure:

  • To a round-bottom flask, add the amino acid (1.0 equiv).

  • Add a sufficient volume of 1.0 M aqueous Na₂CO₃ to dissolve the amino acid and to act as the base (approximately 2.0 molar equivalents of carbonate).

  • Add 1H-Pyrazole-1-carboxamidine hydrochloride (1.0 equiv) to the stirred solution.

  • Stir the mixture at room temperature for 3-4 hours. A white solid product should precipitate during this time.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with several small portions of a 1:1 MeOH/H₂O mixture to remove unreacted starting materials and pyrazole byproduct.

  • Dry the product to a constant weight under vacuum.

Self-Validation: The formation of a precipitate and its insolubility in the washing solvent provides an initial indication of a successful reaction. The final product can be validated by NMR and Mass Spectrometry, confirming the presence of the guanidinium group and the correct mass.

Protocol 2: Guanidinylation of a Primary Amine using N,N'-Di-Boc-1H-pyrazole-1-carboxamidine

This protocol is adapted from the procedure for guanidinylating 4-bromophenethylamine.

Materials:

  • Primary Amine (e.g., 4-bromophenethylamine)

  • N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.1 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Silica Gel for chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexane)

Procedure:

  • Dissolve the primary amine (1.0 equiv) in anhydrous THF in a dry, inert-atmosphere flask.

  • Add N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.1 equiv) to the solution.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the THF.

  • Purify the resulting residue by silica gel column chromatography using an appropriate solvent gradient (e.g., 0% to 10% Ethyl Acetate in Hexane) to isolate the N,N'-di-Boc-protected guanidine product.

Self-Validation: The disappearance of the starting amine spot and the appearance of a new, less polar product spot on TLC indicates reaction progress. The final purified product's structure and purity should be confirmed by NMR, where the characteristic singlets for the two Boc groups (18H total) will be prominent.

Conclusion and Recommendations

Pyrazole-based reagents offer a mild, efficient, and highly adaptable platform for the synthesis of guanidines.

  • For rapid, direct synthesis of simple guanidines, 1H-Pyrazole-1-carboxamidine hydrochloride remains the reagent of choice due to its reactivity and cost-effectiveness.

  • For complex, multi-step syntheses, the stability and mild reaction conditions of N,N'-Di-Boc-1H-pyrazole-1-carboxamidine make it an indispensable tool for introducing a protected guanidinium group.

  • When faced with poorly nucleophilic substrates like anilines or when reaction efficiency is paramount, the enhanced electrophilicity of N,N'-Di-Boc-4-nitro-1H-pyrazole-1-carboxamidine provides a powerful and often essential alternative, delivering high yields where other reagents may fail.

By understanding the distinct advantages and limitations of each class of reagent, researchers can strategically design their synthetic routes, streamline product synthesis, and accelerate the discovery and development of novel guanidine-containing molecules.

References

  • Romani, S., et al. (2008). Science of Synthesis, 18, 1073-1113. (No direct URL available for the full text, typically accessed via institutional subscription to Thieme Chemistry).
  • Katritzky, A. R., et al. (2010). Science of Synthesis, 18, Product Class 13: Guanidine Derivatives. (This appears to be a chapter within a larger reference work, similar to reference 1). A representative protocol is cited within this work.
  • Organic Chemistry Portal. Guanidine synthesis by guanylation. Available at: [Link]

  • Castillo-Meléndez, J. A., & Golding, B. T. (2004). Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Synthesis, 2004(10), 1655-1663. Available at: [Link]

  • Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis. The Journal of Organic Chemistry, 57(8), 2497–2502. Available at: [Link]

  • Drake, B., et al. (2003). A new, more reactive reagent for the guanylation of amines. ChemInform, 34(33). (This is a summary of a paper, the original is likely required for full details. The abstract indicates a 4-nitro pyrazole reagent). A related abstract can be found at: [Link]

  • Petersen, B. C., et al. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments, (115), 54589. Available at: [Link]

  • Demjén, A., et al. (2018). One-pot synthesis of diverse N,N′-disubstituted guanidines from N-chlorophthalimide, isocyanides and amines via N-phthaloyl-guanidines. Organic & Biomolecular Chemistry, 16(11), 1876-1882. Available at: [Link]

  • Cik, G., et al. (2022). N,N′-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole. Molecules, 27(24), 8933. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Guanylation Reactions Made Efficient with 1H-Pyrazole-1-carboxamidine Hydrochloride. Available at: [Link]

  • Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis. Semantic Scholar. Available at: [Link]

  • Demjén, A., et al. (2018). One-pot synthesis of diverse N,N′-disubstituted guanidines from N-chlorophthalimide, isocyanides and amines via N-phthaloyl-guanidines. CORE. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Validation of Arginine Derivatization by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The selective modification of arginine residues in peptides and proteins is a cornerstone of modern chemical biology and drug development. The unique guanidinium group of arginine, with its persistent positive charge and hydrogen bonding capabilities, plays a pivotal role in molecular recognition, protein stability, and enzymatic catalysis.[1][2] Consequently, the precise and verifiable derivatization of this functional group is paramount for creating novel therapeutics, probes, and research tools.

This guide provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) spectroscopy-based methods for the validation of arginine derivatization. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, empowering you to design and interpret your validation studies with confidence.

The Challenge of the Arginine Side Chain: More Than Just a Positive Charge

The guanidinium group of arginine presents unique challenges for chemical modification and subsequent analysis. Its high pKa of approximately 13.8 ensures it is protonated under physiological conditions, and the delocalized positive charge across three nitrogen atoms influences its reactivity and interactions.[3] From an NMR perspective, the five exchangeable protons of the guanidinium group and the hindered rotation around the Cζ-Nε bond can lead to significant line broadening of NMR signals, complicating spectral analysis.[2][3]

Effective validation of arginine derivatization, therefore, requires a robust analytical method that can unequivocally confirm the site of modification, assess the reaction's efficiency, and characterize the resulting derivative's structure and purity. While techniques like mass spectrometry are invaluable for confirming mass shifts, NMR spectroscopy offers unparalleled insight into the precise atomic-level changes, making it an indispensable tool for validation.

Principles of NMR Validation for Arginine Derivatization

The fundamental principle behind using NMR for validation lies in monitoring the chemical shift perturbations of specific nuclei within the arginine molecule upon derivatization. Each proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) nucleus has a characteristic resonance frequency (chemical shift) in a given chemical environment. A covalent modification will alter this environment, leading to predictable and quantifiable changes in the NMR spectrum.

Key NMR Observables for Validation:
  • Chemical Shift Perturbations: The most direct evidence of derivatization. Significant changes in the chemical shifts of the guanidinium group's ¹H, ¹³C, and ¹⁵N nuclei confirm that the modification has occurred at the intended site.

  • Disappearance of Resonances: The loss of signals corresponding to the labile protons of the guanidinium group (Nε-H, Nη-H₂) is a strong indicator of successful derivatization at this moiety.

  • Appearance of New Resonances: The emergence of new signals corresponding to the derivatizing agent covalently attached to the arginine side chain provides further confirmation.

  • Quantitative NMR (qNMR): By integrating the signals of the derivatized product and any remaining starting material against a known internal standard, the efficiency and yield of the reaction can be accurately determined.[4]

A Comparative Guide to NMR Techniques for Arginine Derivatization Validation

The choice of NMR experiment is critical and depends on the specific information required. Here, we compare the most relevant techniques, from simple one-dimensional experiments to more advanced multi-dimensional approaches.

One-Dimensional (1D) ¹H NMR: The First Line of Inquiry

1D ¹H NMR is the quickest and most straightforward method to obtain an initial assessment of the derivatization reaction.

  • What to Look For:

    • Disappearance of the broad signals from the guanidinium N-H protons.

    • Changes in the chemical shifts of the δ-CH₂ and γ-CH₂ protons of the arginine side chain.[5]

    • Appearance of new signals from the protons of the attached molecule.

  • Causality Behind its Use: Its speed and simplicity make it an excellent screening tool. However, signal overlap, especially in complex molecules, can make unambiguous assignment difficult. The broad nature of the guanidinium proton signals can also hinder accurate integration for quantification.

Two-Dimensional (2D) NMR: Unambiguous Assignment and Structural Confirmation

2D NMR experiments, such as COSY, HSQC, and HMBC, are essential for resolving signal overlap and providing definitive proof of the derivatization site.

  • Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to heteronuclei like ¹³C or ¹⁵N.

    • ¹H-¹³C HSQC: Ideal for observing changes in the chemical environment of the arginine side-chain carbons (Cδ and Cζ). A significant shift in the Cζ resonance is a hallmark of guanidinium group modification.

    • ¹H-¹⁵N HSQC: A powerful tool for directly probing the nitrogens of the guanidinium group. The disappearance of the Nε-H and Nη-H₂ cross-peaks and the potential appearance of a new signal for the derivatized nitrogen provide unequivocal evidence of modification.[3]

  • Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals correlations between protons and carbons that are two or three bonds apart. It is invaluable for confirming the connectivity between the derivatizing agent and the arginine side chain.

  • Causality Behind its Use: 2D NMR provides the necessary resolution and connectivity information to overcome the limitations of 1D NMR, offering a much higher level of confidence in the validation.

Advanced NMR Techniques for Challenging Cases

In complex systems, such as large peptides or proteins, or when dealing with dynamic processes, more advanced NMR pulse sequences may be required.

  • Heteronuclear In-phase Single-Quantum Coherence (HISQC): This experiment is particularly useful for observing the side-chain amino groups of lysine and the guanidinium group of arginine, as it can significantly improve the quality of spectra for exchanging protons by suppressing scalar relaxation.[3]

  • ¹³C-Detected Experiments: In cases of severe proton signal overlap, direct detection of ¹³C can provide superior resolution and information, particularly for the Cζ of the guanidinium group.[6]

  • Selective Isotope Labeling: For very large proteins, selective ¹³C or ¹⁵N labeling of arginine can simplify the NMR spectrum, allowing for focused analysis of the derivatization site without interference from other residues.[1]

Quantitative Analysis of Derivatization Efficiency by qNMR

Beyond qualitative confirmation, NMR can provide precise quantification of the derivatization efficiency.

  • Principle: qNMR relies on the fact that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a signal from the derivatized product to that of an unreacted starting material or a known internal standard, the reaction yield can be calculated.[4][7]

  • Experimental Considerations for Accurate qNMR:

    • Choice of Internal Standard: The standard should have a simple spectrum with at least one signal that does not overlap with the analyte signals. Maleic acid is a common standard.[4]

    • Relaxation Delay (d1): A sufficiently long relaxation delay (at least 5 times the longest T1 relaxation time of the signals being integrated) is crucial to ensure complete relaxation of all nuclei and obtain accurate integrals.[6]

    • Pulse Angle: A 90° pulse angle should be used for accurate quantification.

Data Presentation: A Comparative Summary

The following table summarizes the typical chemical shifts for the key nuclei in the arginine side chain and how they are expected to change upon derivatization of the guanidinium group.

NucleusTypical Chemical Shift (ppm) in Unmodified ArginineExpected Change Upon Guanidinium Derivatization
¹H
~3.2Moderate shift
~1.7Minor shift
~1.9Minor shift
~7.2 - 9.2[3]Disappearance or significant shift
~6.7 - 8.7[3]Disappearance or significant shift
¹³C
~157Significant shift
~41Moderate shift
~25Minor shift
~29Minor shift
¹⁵N
~78 - 90[3]Significant shift or disappearance
~68 - 74[3]Significant shift or disappearance

Experimental Protocols: A Step-by-Step Workflow

Workflow for NMR Validation of Arginine Derivatization

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing and Analysis cluster_3 Validation Outcome prep_sample Dissolve derivatized product and internal standard in appropriate deuterated solvent acq_1d Acquire 1D ¹H NMR spectrum (ensure long relaxation delay for qNMR) prep_sample->acq_1d acq_2d Acquire 2D spectra (HSQC, HMBC) acq_1d->acq_2d If needed for unambiguous assignment process_data Process spectra (phasing, baseline correction, referencing) acq_1d->process_data acq_2d->process_data assign_signals Assign signals of starting material, product, and derivatizing agent process_data->assign_signals quantify Integrate signals for qNMR analysis assign_signals->quantify confirm_structure Confirm structure and site of derivatization assign_signals->confirm_structure determine_yield Determine reaction efficiency quantify->determine_yield

Caption: A generalized workflow for the validation of arginine derivatization using NMR spectroscopy.

Detailed Protocol for Quantitative ¹H NMR (qNMR)
  • Sample Preparation:

    • Accurately weigh the derivatized arginine sample and a suitable internal standard (e.g., maleic acid).

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., D₂O or DMSO-d₆) in a high-precision NMR tube. The solvent should be chosen based on the solubility of all components.

  • NMR Spectrometer Setup:

    • Tune and shim the spectrometer to ensure optimal resolution and lineshape.

    • Set the pulse angle to 90°.

    • Set the relaxation delay (d1) to at least 5 times the longest T1 of the signals of interest. A conservative value of 30 seconds is often sufficient.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply phasing and baseline correction to the spectrum.

    • Reference the spectrum to the residual solvent signal or the internal standard.

  • Quantification:

    • Integrate a well-resolved signal from the derivatized product and a signal from the internal standard.

    • Calculate the concentration and/or purity of the derivatized product using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity_std = Purity of the internal standard

Visualizing the Derivatization: A Structural Perspective

G cluster_0 Unmodified Arginine cluster_1 Derivatizing Agent (R-X) cluster_2 Derivatized Arginine arginine derivatized_arginine arginine->derivatized_arginine Reaction reagent R-X reagent->derivatized_arginine

Caption: Conceptual diagram of arginine derivatization.

Conclusion

NMR spectroscopy stands as a powerful and indispensable tool for the rigorous validation of arginine derivatization. Its ability to provide detailed atomic-level structural information, coupled with its quantitative capabilities, offers a level of certainty that is unmatched by other analytical techniques. By carefully selecting the appropriate NMR experiments and adhering to best practices for data acquisition and analysis, researchers can confidently characterize their derivatized products, ensuring the integrity and reproducibility of their scientific findings. This guide provides a framework for making informed decisions in the validation process, ultimately contributing to the successful development of novel arginine-modified molecules for a wide range of applications in research and medicine.

References

  • UCL Discovery. (n.d.). NMR Methods to Characterise Arginine Side-Chains in Proteins using 13C Detection. Retrieved from [Link]

  • Iwahara, J., & Clore, G. M. (2006). NMR Methods for Characterizing the Basic Side Chains of Proteins: Electrostatic Interactions, Hydrogen Bonds, and Conformational Dynamics. In Methods in Enzymology (Vol. 413, pp. 271-300). Academic Press. Retrieved from [Link]

  • Yamazaki, T., Pascal, S. M., Singer, A. U., Forman-Kay, J. D., & Kay, L. E. (1995). NMR Pulse Schemes for the Sequence-Specific Assignment of Arginine Guanidino 15N and 1H Chemical Shifts in Proteins. Journal of the American Chemical Society, 117(13), 3556-3564. Retrieved from [Link]

  • Lee, I., et al. (2016). Quantitative NMR Analysis of Arginine, Citrulline, and Taurine in Dietary Supplements. ResearchGate. Retrieved from [Link]

  • Vögeli, B., et al. (2018). Synthesis of Selectively 13C/2H/15N-Labeled Arginine to Probe Protein Conformation and Interaction by NMR Spectroscopy. Angewandte Chemie International Edition, 57(48), 15778-15782. Retrieved from [Link]

  • Rizzuti, B., et al. (2017). A 13C-detected 15N double-quantum NMR experiment to probe arginine side-chain guanidinium 15Nη chemical shifts. Journal of Biomolecular NMR, 69(3-4), 163-170. Retrieved from [Link]

  • Lee, I., et al. (2020). Single-Laboratory Validation Study of a Proton NMR Method for the Determination of L-Arginine, L-Citrulline, and Taurine Contents in Dietary Supplements. Journal of AOAC INTERNATIONAL, 103(4), 920-926. Retrieved from [Link]

  • Lee, I., et al. (2020). Single-Laboratory Validation Study of a Proton NMR Method for the Determination of L-Arginine, L-Citrulline, and Taurine Contents in Dietary Supplements. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). The 1 H NMR spectrum of an Arginine molecule. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized Guanidines

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of novel guanidine-containing compounds represents a pivotal step in the discovery of new therapeutic agents. The unique basicity and hydrogen-bonding capabilities of the guanidinium group make it a valuable pharmacophore. However, the synthetic routes to these molecules can often yield a variety of byproducts and impurities that can confound biological assays and compromise downstream applications. Therefore, the rigorous assessment of purity is not merely a procedural formality but a cornerstone of scientific integrity and successful drug development.

This guide provides an in-depth comparison of the most effective analytical techniques for determining the purity of synthesized guanidines. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices, offering field-proven insights to ensure that your analytical workflow is a self-validating system.

The Analytical Gauntlet: A Multi-Pronged Approach to Purity Assessment

No single analytical technique is sufficient to definitively establish the purity of a synthesized guanidine. A comprehensive assessment relies on the synergistic application of several orthogonal methods, each providing a unique piece of the puzzle. The most powerful combination for this class of compounds typically involves Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for the structural elucidation and purity assessment of synthesized organic compounds, including guanidines. It provides detailed information about the chemical environment of individual atoms within a molecule.

The "Why" Behind NMR for Guanidines

Guanidines, with their unique electronic structure, present characteristic signals in both ¹H and ¹³C NMR spectra. The protons on the nitrogen atoms of the guanidinium group are often observable and their chemical shift can be sensitive to the substitution pattern and the counter-ion present. Furthermore, the quaternary carbon of the guanidinium group has a distinctive chemical shift in the ¹³C NMR spectrum, typically in the range of 150-160 ppm. The presence of unexpected signals or alterations in the expected chemical shifts and coupling constants can indicate the presence of impurities. Quantitative ¹H NMR (qNMR) can be a powerful tool for determining the absolute purity of a sample when an internal standard of known purity is used.[1]

Experimental Protocol: A Step-by-Step Guide to NMR Analysis

Sample Preparation: The Foundation of a Good Spectrum

  • Sample Weighing: Accurately weigh 5-25 mg of the synthesized guanidine derivative for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.[2]

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. For many guanidine salts, Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Deuterium Oxide (D₂O) are good choices due to their ability to dissolve polar compounds.[3]

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[2] Ensure complete dissolution; gentle vortexing or sonication may be necessary. A homogenous solution is crucial for obtaining high-resolution spectra.[3]

  • Filtration: Filter the solution through a glass wool plug in a Pasteur pipette directly into a clean, high-quality NMR tube to remove any particulate matter.

  • Internal Standard (for qNMR): For quantitative analysis, add a known amount of a certified internal standard. The standard should have a simple spectrum with signals that do not overlap with the analyte signals.

Data Acquisition and Processing

  • Instrument Setup: Insert the NMR tube into the spectrometer. Allow the sample to thermally equilibrate for at least 5 minutes.

  • Locking and Shimming: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity. Poor shimming will result in broad, distorted peaks.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a longer acquisition time is typically required.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and performing a baseline correction.

  • Integration and Analysis: Integrate the signals in the ¹H NMR spectrum. The ratio of the integrals should correspond to the number of protons in each chemical environment. The presence of impurity peaks will be evident as signals that do not correspond to the target molecule. For qNMR, the purity is calculated by comparing the integral of a known analyte proton signal to the integral of a known proton signal from the internal standard.[4]

Interpreting the Data: What to Look For
  • ¹H NMR: Look for the characteristic broad signals of the N-H protons of the guanidinium group. Their chemical shifts can be highly variable and are dependent on the solvent, concentration, and temperature. The presence of sharp, unexpected signals may indicate impurities.

  • ¹³C NMR: The guanidinium carbon signal is a key indicator of the presence of your target compound. The appearance of multiple signals in the 150-160 ppm region could suggest the presence of different guanidine species or impurities.

  • Impurity Identification: Common impurities in guanidine synthesis may include starting materials, reagents, or byproducts from side reactions. Their characteristic signals in the NMR spectrum can help in their identification.

Workflow for NMR-based Purity Assessment of Guanidines

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis and Interpretation A Weigh Guanidine Sample B Dissolve in Deuterated Solvent A->B C Filter into NMR Tube B->C D Lock and Shim C->D E Acquire ¹H and ¹³C NMR Spectra D->E F Process Spectra (FT, Phase, Baseline) E->F G Integrate and Analyze Signals F->G H Identify Impurity Peaks G->H I Calculate Purity (qNMR) G->I

Caption: Workflow for assessing guanidine purity using NMR spectroscopy.

Mass Spectrometry (MS): Unveiling the Molecular Weight

Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for confirming the molecular weight of the synthesized guanidine and for identifying potential impurities.

The "Why" Behind MS for Guanidines

The primary reason for using MS is to confirm that the desired molecule has been synthesized. The high basicity of the guanidine group makes it readily protonated, leading to a strong signal for the [M+H]⁺ ion in positive-ion mode electrospray ionization (ESI-MS). High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule, further confirming its identity. MS is also exceptionally useful for detecting and identifying impurities, even at very low levels.

Experimental Protocol: A Step-by-Step Guide to MS Analysis

Sample Preparation

  • Solution Preparation: Prepare a dilute solution of the synthesized guanidine in a suitable solvent, typically methanol or acetonitrile/water. A concentration of approximately 1 mg/mL is often a good starting point.

  • Filtration: Filter the sample solution through a syringe filter (0.22 or 0.45 µm) to remove any particulate matter that could clog the instrument.

Data Acquisition

  • Ionization Method: Electrospray ionization (ESI) is the most common and suitable method for analyzing guanidines due to their polar and basic nature.

  • Polarity: Operate the mass spectrometer in positive ion mode to detect the protonated molecule [M+H]⁺.

  • Mass Range: Set the mass analyzer to scan a range that includes the expected molecular weight of the target compound and potential impurities.

  • Fragmentation (MS/MS): To gain further structural information and to help identify impurities, tandem mass spectrometry (MS/MS) can be performed. This involves isolating the ion of interest and fragmenting it to produce a characteristic fragmentation pattern.[5]

Interpreting the Data: What to Look For
  • Molecular Ion Peak: The most important signal to identify is the [M+H]⁺ peak, which corresponds to the molecular weight of the protonated target guanidine.

  • Adducts: In addition to the protonated molecule, other adducts may be observed, such as sodium [M+Na]⁺ or potassium [M+K]⁺ adducts, especially if salts are present in the sample.[6]

  • Impurity Peaks: Any other significant peaks in the mass spectrum likely correspond to impurities. The m/z values of these peaks can be used to propose the molecular formulas of the impurities.

  • Fragmentation Pattern: The fragmentation pattern obtained from MS/MS analysis can provide valuable structural information, helping to confirm the identity of the target compound and to elucidate the structures of unknown impurities.[7]

Workflow for MS-based Purity Assessment of Guanidines

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis and Interpretation A Prepare Dilute Solution B Filter Sample A->B C Infuse into ESI Source B->C D Acquire Mass Spectrum (Positive Mode) C->D F Identify [M+H]⁺ Peak D->F G Analyze for Adducts and Impurity Peaks D->G E Perform MS/MS on Key Ions H Interpret Fragmentation Pattern E->H F->E

Caption: Workflow for assessing guanidine purity using mass spectrometry.

High-Performance Liquid Chromatography (HPLC): Quantifying Purity and Separating Mixtures

HPLC is a powerful separation technique that is widely used for determining the purity of pharmaceutical compounds. It separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase.

The "Why" Behind HPLC for Guanidines

HPLC is particularly valuable for quantifying the purity of a synthesized guanidine as a percentage of the total detected components. By developing a suitable chromatographic method, the target guanidine can be separated from its impurities, and the area of each peak in the chromatogram is proportional to the concentration of the corresponding component. Guanidines, being highly polar and basic, can be challenging to analyze by traditional reversed-phase HPLC. However, specialized columns and mobile phase additives can be employed for their effective separation. Some guanidines lack a strong UV chromophore, which can make detection difficult. In such cases, alternative detectors like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used.[8][9] For guanidines with a suitable chromophore, UV detection is a straightforward and robust method.[10]

Experimental Protocol: A Step-by-Step Guide to HPLC Analysis

Method Development

  • Column Selection: For polar guanidines, a hydrophilic interaction liquid chromatography (HILIC) column or a mixed-mode column with both reversed-phase and ion-exchange characteristics is often a good choice.[9] For less polar derivatives, a standard C18 column may be suitable.[10]

  • Mobile Phase Selection: The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile). The pH of the buffer is a critical parameter for controlling the retention of basic guanidines. Formic acid or ammonium formate are common mobile phase additives.

  • Detector Selection: If the guanidine has a UV-absorbing moiety, a UV detector is appropriate.[10] If not, an ELSD or CAD is a good alternative.[8]

  • Optimization: Optimize the mobile phase composition, flow rate, and column temperature to achieve good separation of the main peak from any impurity peaks.

Sample Analysis

  • Standard Preparation: Prepare a stock solution of the synthesized guanidine at a known concentration in the mobile phase. Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Prepare a solution of the test sample at a similar concentration to the standards in the mobile phase.

  • Injection and Analysis: Inject the standards and the sample onto the HPLC system and record the chromatograms.

  • Data Analysis: Integrate the peak areas in the chromatograms. The purity of the sample can be calculated as the percentage of the area of the main peak relative to the total area of all peaks.

Interpreting the Data: What to Look For
  • Main Peak: A single, sharp, and symmetrical peak is indicative of a pure compound.

  • Impurity Peaks: The presence of additional peaks in the chromatogram indicates the presence of impurities.

  • Retention Time: The retention time of the main peak should be consistent and reproducible.

  • Peak Area: The area of the main peak is used to quantify the purity of the sample.

Workflow for HPLC-based Purity Assessment of Guanidines

HPLC_Workflow cluster_prep Method Development and Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis and Interpretation A Select Column and Mobile Phase B Prepare Standard and Sample Solutions A->B C Inject onto HPLC System B->C D Record Chromatograms C->D E Integrate Peak Areas D->E F Identify Main and Impurity Peaks E->F G Calculate Percent Purity F->G

Caption: Workflow for assessing guanidine purity using HPLC.

Elemental Analysis: The Fundamental Composition

Elemental analysis (EA) is a technique that determines the elemental composition (typically carbon, hydrogen, and nitrogen) of a compound. It is a fundamental method for confirming the empirical formula of a newly synthesized molecule.

The "Why" Behind Elemental Analysis for Guanidines

Elemental analysis provides a direct measure of the mass percentages of C, H, and N in a sample. The experimentally determined values are then compared to the theoretical values calculated from the proposed molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the purity and correct elemental composition of the synthesized guanidine. Many scientific journals require elemental analysis data for the publication of new compounds, often with a requirement that the experimental values be within ±0.4% of the theoretical values.[11][12]

Experimental Protocol: A Step-by-Step Guide to Elemental Analysis

Sample Preparation and Submission

  • Sample Purity: The sample submitted for elemental analysis should be as pure as possible, as any impurities will affect the results. It is crucial to thoroughly dry the sample to remove any residual solvents.

  • Sample Amount: Typically, 2-5 mg of a solid sample is required for analysis.

  • Submission: The sample is submitted to an analytical service laboratory that has a calibrated elemental analyzer.

Data Analysis

  • Combustion: The sample is combusted in a high-temperature furnace, which converts the elements into simple gases (CO₂, H₂O, N₂).

  • Separation and Detection: These gases are then separated and detected, and their amounts are used to calculate the mass percentages of C, H, and N in the original sample.

  • Comparison: The experimental percentages are compared to the theoretical percentages calculated for the proposed molecular formula.

Interpreting the Data: What to Look For
  • Agreement with Theory: The key criterion is the agreement between the experimentally determined and theoretically calculated elemental percentages. A deviation of less than or equal to ±0.4% is generally considered acceptable.

  • Discrepancies: Significant deviations from the theoretical values may indicate the presence of impurities, residual solvent, or an incorrect molecular formula.

Workflow for Elemental Analysis of Guanidines

EA_Workflow cluster_prep Sample Preparation cluster_acq Analysis cluster_analysis Data Interpretation A Purify and Thoroughly Dry Sample B Weigh 2-5 mg of Sample A->B C Combust Sample in Analyzer B->C D Separate and Detect Gaseous Products C->D E Calculate Experimental %C, %H, %N D->E F Compare with Theoretical Values E->F G Assess Purity (±0.4% Criterion) F->G

Caption: Workflow for assessing guanidine purity using elemental analysis.

Comparative Guide to Analytical Techniques for Guanidine Purity Assessment

FeatureNMR SpectroscopyMass SpectrometryHPLCElemental Analysis
Primary Information Detailed molecular structure, identification of functional groups, quantification (qNMR)Molecular weight confirmation, identification of impurities by massQuantitative purity (% area), separation of mixturesElemental composition (C, H, N), confirmation of empirical formula
Sensitivity Moderate to low (mg scale)Very high (ng to pg scale)High (µg to ng scale)Low (mg scale)
Specificity Very highHigh (especially HRMS)High (with optimized method)Low (provides bulk composition)
Sample Requirement 5-100 mg< 1 mg< 1 mg2-5 mg
Analysis Time Minutes to hoursMinutes10-30 minutes per sampleHours (including sample prep and analysis)
Cost High (instrumentation)High (instrumentation)Moderate (instrumentation and consumables)Low to moderate (service-based)
Key Advantage for Guanidines Unambiguous structure confirmation and identification of isomeric impurities.High sensitivity for detecting trace impurities and confirming molecular weight.Accurate quantification of purity and separation of complex mixtures.Fundamental confirmation of elemental composition.
Key Limitation for Guanidines Lower sensitivity compared to MS and HPLC.May not distinguish between isomers.Method development can be challenging for highly polar guanidines.Does not provide structural information on impurities.

Conclusion: A Holistic and Rigorous Approach

The assessment of purity for synthesized guanidines is a critical undertaking that demands a multi-faceted analytical approach. By combining the structural insights from NMR, the molecular weight confirmation from mass spectrometry, the quantitative purity data from HPLC, and the fundamental compositional validation from elemental analysis, researchers can build a comprehensive and robust purity profile for their compounds. This rigorous approach not only ensures the reliability of subsequent biological and pharmacological studies but also upholds the principles of scientific integrity that are paramount in the pursuit of new medicines. As a senior application scientist, I strongly advocate for this holistic strategy to confidently advance your drug discovery and development programs.

References

  • ResearchGate. (n.d.). The mass spectra of the guanidines. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • University of Cambridge. (n.d.). Quantitative NMR Spectroscopy. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, June 23). An International Study Evaluating Elemental Analysis. Retrieved from [Link]

  • ResearchGate. (2018, January 9). How to detection the gunidine hydrochloride by HPLC?? Retrieved from [Link]

  • ResearchGate. (2025, August 9). Using Guanidine-Hydrochloride for Fast and Efficient Protein Digestion and Single-step Affinity-purification Mass Spectrometry. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Guanidine. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • National Institutes of Health. (2014, November 7). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Retrieved from [Link]

  • ACS Publications. (n.d.). Purity by Absolute qNMR Instructions. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, December 21). Elemental analysis: an important purity control but prone to manipulations. Retrieved from [Link]

  • Mettler Toledo. (n.d.). CHNSO Organic Elemental Analysis - Sample Preparation. Retrieved from [Link]

  • Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Formation and characterization of covalent guanosine adducts with electrochemistry—liquid chromatography–mass spectrometry. Retrieved from [Link]

  • MicroSolv Technology Corporation. (n.d.). Guanidine Analyzed with HPLC- AppNote. Retrieved from [Link]

  • Study.com. (2021, August 22). How to Determine the Purity of a Substance using Elemental Analysis. Retrieved from [Link]

  • ACS Publications. (2012, November 28). Using Guanidine-Hydrochloride for Fast and Efficient Protein Digestion and Single-step Affinity-purification Mass Spectrometry. Retrieved from [Link]

  • ACS Publications. (2022, June 23). An International Study Evaluating Elemental Analysis. Retrieved from [Link]

  • University of Cambridge. (n.d.). Summary of CHNS Elemental Analysis Common Problems. Retrieved from [Link]

  • University of Tübingen. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

  • ACD/Labs. (2022, May 27). Common Adduct and Fragment Ions in Mass Spectrometry. Retrieved from [Link]

  • University of Oxford. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Guanidine - the NIST WebBook. Retrieved from [Link]

  • INFINITIA Industrial Consulting. (n.d.). Elemental analysis and chemical composition. Retrieved from [Link]

  • YouTube. (2020, May 22). Interpreting Mass Spectra. Retrieved from [Link]

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A Senior Application Scientist's Comparative Guide to Lysine-to-Homoarginine Modification Reagents

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the precise chemical modification of proteins and peptides is a cornerstone of innovation. The conversion of lysine residues to homoarginine, a process known as guanidinylation, is a particularly valuable tool. This modification mimics the guanidinium group of arginine, albeit with a longer side chain, enabling studies of protein structure-function relationships, enhancing peptide stability, and aiding in mass spectrometry-based proteomics. This guide provides an in-depth, objective comparison of the leading reagents for this transformation, grounded in experimental data and practical insights to empower you to make informed decisions for your research.

The Strategic Value of Lysine Guanidinylation

The ε-amino group of lysine is a frequent target for chemical modification due to its nucleophilicity and general surface exposure on proteins. Converting this primary amine to a guanidinium group imparts a permanent positive charge that is delocalized and has a higher pKa (~12.5) than the original amine (~10.5). This alteration can have profound effects:

  • Enhanced Receptor Binding: The guanidinium group can participate in hydrogen bonding and electrostatic interactions critical for molecular recognition, potentially enhancing a peptide's or protein's affinity for its target.

  • Improved Proteolytic Stability: The conversion to homoarginine can render the adjacent peptide bond less susceptible to cleavage by certain proteases, thereby increasing the in-vivo half-life of therapeutic peptides.

  • Advanced Proteomics Workflows: In bottom-up proteomics, tryptic digestion cleaves C-terminal to lysine and arginine residues. Guanidinylation of lysine residues blocks tryptic cleavage at these sites, generating longer peptides that can be advantageous for protein identification and characterization.

This guide will dissect the performance of the most common reagents used for this modification: O-methylisourea , its relatives 2-Methyl-2-thiopseudourea and S-methylisothiourea , and the highly efficient N,N'-di-Boc-N''-triflylguanidine (Goodman's Reagent) .

Comparative Analysis of Guanidinylation Reagents

The choice of reagent for converting lysine to homoarginine is dictated by a balance of reaction efficiency, specificity, mildness of conditions, and practicality. Below is a comprehensive comparison of the leading candidates.

ReagentTypical Reaction ConditionsReported EfficiencyAdvantagesDisadvantages
O-Methylisourea Aqueous, basic pH (10.5-11.5), room temperature, long reaction times (days)Variable, can be >99% under optimal conditions[1]Cost-effective, relatively specific for primary amines.Slow reaction rate, potential for side reactions with the α-amino group of lysine, efficiency can be substrate-dependent and may not go to completion[2].
2-Methyl-2-thiopseudourea Aqueous, basic pH, similar to O-methylisoureaGenerally considered less reactive than O-methylisourea.Low cost.Slower reaction rates compared to O-methylisourea, limited data on efficiency.
S-Methylisothiourea Aqueous, basic pHSimilar to 2-Methyl-2-thiopseudourea.Readily available.Less commonly used for this specific transformation, limited comparative data.
N,N'-di-Boc-N''-triflylguanidine (Goodman's Reagent) Organic solvents (e.g., DCM, CHCl3, DMF), room temperature, rapid reaction times (minutes to hours)High, often quantitative (>90-95%)[3]High reactivity, rapid reaction, compatible with solid-phase peptide synthesis, Boc-protected product allows for further modifications.Higher cost, requires use of organic solvents, potential for side reactions with other nucleophiles if not carefully controlled.

The Chemistry of Conversion: A Mechanistic Overview

Understanding the underlying chemical principles is paramount to troubleshooting and optimizing your guanidinylation reactions.

The Isourea/Isothiourea Pathway

O-methylisourea and its sulfur-containing analogs operate through a nucleophilic attack of the deprotonated ε-amino group of lysine on the reagent. The reaction proceeds via a tetrahedral intermediate, followed by the elimination of methanol (for O-methylisourea) or methanethiol (for S-methylisothioureas) to yield the guanidinium group.

G Lysine Lysine (ε-NH2) Intermediate Tetrahedral Intermediate Lysine->Intermediate + Reagent O-Methylisourea Reagent->Intermediate + Homoarginine Homoarginine Intermediate->Homoarginine Methanol Methanol (byproduct) Intermediate->Methanol -

Caption: Reaction mechanism of lysine with O-methylisourea.

The Goodman's Reagent Pathway: A Highly Activated System

N,N'-di-Boc-N''-triflylguanidine is a powerful electrophilic guanidinylating agent. The triflyl group is an excellent leaving group, making the central carbon highly susceptible to nucleophilic attack by the lysine's ε-amino group. The resulting product is a di-Boc-protected homoarginine, which can be deprotected under acidic conditions if the free guanidinium group is desired.

G Lysine Lysine (ε-NH2) ProtectedHomoarginine Di-Boc-Homoarginine Lysine->ProtectedHomoarginine + GoodmansReagent N,N'-di-Boc-N''-triflylguanidine GoodmansReagent->ProtectedHomoarginine + TriflicAcid Triflic Acid (byproduct) ProtectedHomoarginine->TriflicAcid -

Caption: Guanidinylation of lysine using Goodman's Reagent.

Experimental Protocols: A Step-by-Step Guide

The following protocols are provided as a starting point and may require optimization depending on the specific substrate and desired outcome.

Protocol 1: Guanidinylation using O-Methylisourea

This protocol is adapted for the modification of peptides or proteins in solution.

Materials:

  • Peptide or protein containing lysine residues

  • O-methylisourea hemisulfate salt

  • 0.5 M NaOH solution

  • Reaction buffer (e.g., 0.1 M sodium borate, pH 10.5)

  • Dialysis tubing or size-exclusion chromatography column for cleanup

Procedure:

  • Prepare the O-Methylisourea Solution: Dissolve O-methylisourea hemisulfate in the reaction buffer to a final concentration of 0.5 M. Adjust the pH to 10.5-11.0 with 0.5 M NaOH. Prepare this solution fresh before use.

  • Dissolve the Substrate: Dissolve the peptide or protein in the reaction buffer to a desired concentration (e.g., 1-10 mg/mL).

  • Initiate the Reaction: Add the O-methylisourea solution to the substrate solution. A typical molar excess of reagent to lysine residues is 10-50 fold.

  • Incubation: Incubate the reaction mixture at room temperature with gentle agitation for 2-5 days. Monitor the reaction progress by a suitable analytical method (e.g., LC-MS).

  • Quenching and Purification: To stop the reaction, the pH can be lowered. Purify the modified product by dialysis against a suitable buffer or by size-exclusion chromatography to remove excess reagent and byproducts.

  • Verification: Confirm the modification by mass spectrometry, looking for a mass shift of +42.02 Da for each modified lysine residue. Amino acid analysis can also be used to quantify the conversion to homoarginine.

Protocol 2: Guanidinylation using N,N'-di-Boc-N''-triflylguanidine (Goodman's Reagent)

This protocol is suitable for the modification of peptides in organic solvents.

Materials:

  • Lysine-containing peptide (with other functional groups protected if necessary)

  • N,N'-di-Boc-N''-triflylguanidine

  • Anhydrous solvent (e.g., dichloromethane (DCM), chloroform, or dimethylformamide (DMF))

  • Tertiary amine base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA))

  • Quenching solution (e.g., saturated aqueous sodium bicarbonate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Silica gel for column chromatography (for purification)

Procedure:

  • Dissolve the Substrate: Dissolve the peptide in the anhydrous solvent.

  • Add Base: Add 1.1 to 1.5 equivalents of the tertiary amine base to the solution.

  • Add Goodman's Reagent: Add 1.0 to 1.2 equivalents of N,N'-di-Boc-N''-triflylguanidine to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS. Reactions are typically complete within 30 minutes to a few hours.

  • Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate. Extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the di-Boc-protected homoarginine-containing peptide by silica gel column chromatography.

  • Deprotection (Optional): The Boc protecting groups can be removed by treatment with an acid such as trifluoroacetic acid (TFA) in DCM.

  • Verification: Characterize the product by mass spectrometry and NMR to confirm the modification and purity.

Ensuring Success: Key Considerations and Self-Validating Systems

Orthogonal Protection: When modifying complex peptides with multiple reactive sites, an orthogonal protection strategy is crucial. The ε-amino group of lysine can be selectively deprotected while other functional groups remain masked, allowing for site-specific guanidinylation.

Analytical Verification: The success of any modification protocol hinges on robust analytical validation.

  • Mass Spectrometry (MS): This is the primary tool for confirming the conversion. A successful guanidinylation results in a mass increase of 42.02 Da per modified lysine residue. Tandem MS (MS/MS) can be used to pinpoint the exact site of modification.

  • Amino Acid Analysis: After acid hydrolysis, homoarginine can be quantified by standard amino acid analysis methods, providing a direct measure of the conversion efficiency.

  • Nuclear Magnetic Resonance (NMR): For smaller peptides, 1H and 13C NMR can provide detailed structural confirmation of the modification.

Cost-Effectiveness: For large-scale applications, the cost of reagents is a significant factor. O-methylisourea and its analogs are considerably less expensive than Goodman's reagent. However, the higher efficiency and faster reaction times of the latter may offset the initial cost by reducing processing time and improving yields, especially for high-value products.

Conclusion: Selecting the Optimal Reagent for Your Application

The choice of a guanidinylation reagent is a critical decision that impacts the efficiency, specificity, and practicality of your research.

  • For routine, large-scale modifications where cost is a primary concern and longer reaction times are acceptable, O-methylisourea remains a viable option, provided that reaction conditions are carefully optimized and incomplete conversion is tolerable.

  • For applications demanding high efficiency, rapid reaction times, and compatibility with both solution and solid-phase synthesis, N,N'-di-Boc-N''-triflylguanidine (Goodman's Reagent) is the superior choice, despite its higher cost. Its ability to produce a protected product offers additional synthetic flexibility.

Ultimately, the ideal reagent is the one that best aligns with the specific requirements of your project, balancing performance with practical constraints. This guide provides the foundational knowledge to make that selection with confidence.

References

  • Comparative study of guanidine-based and lysine-based brush copolymers for plasmid delivery. National Institutes of Health. [Link]

  • Mechanistic similarity and diversity among the guanidine-modifying members of the pentein superfamily. National Institutes of Health. [Link]

  • O-Methylisourea Can React with the α-Amino Group of Lysine: Implications for the Analysis of Reactive Lysine. National Institutes of Health. [Link]

  • Quantitative Analysis and Discovery of Lysine and Arginine Modifications (QuARKMod). ResearchGate. [Link]

  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. ResearchGate. [Link]

  • Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues. MDPI. [Link]

  • Organic & Biomolecular Chemistry. Semantic Scholar. [Link]

  • Comparison of Chaotropic Reagents in Peptide Mapping Workflows. Phenomenex. [Link]

  • Preparation and Use of N,N′-Di-Boc-N″-Triflylguanidine. ResearchGate. [Link]

  • A. Different strategies to anchor the lysine side‐chain to a resin... ResearchGate. [Link]

  • Use of the guanidination reaction for determining reactive lysine, bioavailable lysine and gut endogenous lysine. PubMed. [Link]

  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Publishing. [Link]

  • Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. National Institutes of Health. [Link]

  • Guanidinylation reagents.
  • Unrestricted modification search reveals lysine methylation as major modification induced by tissue formalin fixation and paraffin embedding. PubMed. [Link]

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A Senior Application Scientist's Guide to Evaluating the Stability of Guanidinylated Products from Different Methods

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the guanidinium group, the functional core of the amino acid arginine, stands out for its unique physicochemical properties. Its persistent positive charge across a wide physiological pH range, a consequence of its high pKa of ~13.6, allows for strong and specific molecular interactions, making it a critical pharmacophore in numerous therapeutic agents.[1] The process of introducing a guanidinium group onto a molecule, known as guanidinylation, is a key strategy for enhancing the binding affinity, cell permeability, and overall biological activity of drug candidates.[2] However, the method chosen for guanidinylation can significantly influence the stability of the final product, a critical parameter for drug efficacy, safety, and shelf-life.

This guide provides an in-depth technical comparison of the stability of guanidinylated products derived from various synthetic methodologies. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, present self-validating systems for stability assessment, and ground our discussion in authoritative scientific literature.

The Strategic Importance of Guanidinylation and Product Stability

The guanidinium moiety's ability to form strong hydrogen bonds and electrostatic interactions is fundamental to its role in molecular recognition.[3] In drug design, guanidinylation is often employed to mimic arginine residues, thereby facilitating interactions with biological targets such as proteins and nucleic acids.[2] However, the introduction of this highly basic and functional group can also introduce potential instability, depending on the surrounding molecular architecture and the chosen synthetic route. The stability of a guanidinylated drug substance is not only a regulatory requirement but also a key determinant of its therapeutic window and potential for adverse effects. Degradation can lead to loss of potency, formation of toxic byproducts, and altered pharmacokinetic profiles.[4]

A Comparative Overview of Guanidinylation Methodologies

The choice of guanidinylation reagent and strategy is a critical first step that can have downstream implications for product stability. Methodologies can be broadly categorized into direct and indirect approaches.

2.1. Direct Guanidinylation: A Balancing Act of Reactivity and Selectivity

Direct methods involve the reaction of a primary or secondary amine with a guanidinylating agent. These methods are often favored for their atom economy and shorter synthetic routes.[5]

  • Classical Reagents: Reagents like S-methylisothiourea and its derivatives have been historically used. However, these often require harsh reaction conditions and can produce undesirable byproducts.

  • Pyrazole-Based Reagents: More modern reagents, such as N,N'-di-Boc-1H-pyrazole-1-carboxamidine and its analogs, offer milder reaction conditions and greater control over the reaction.[6] These reagents are generally preferred for their high efficiency and compatibility with a wider range of functional groups.

  • Triflylguanidines: Reagents like N,N'-di-Boc-N''-triflylguanidine are highly effective for the guanidinylation of even weakly nucleophilic amines.[7]

The stability of the resulting guanidinylated product can be influenced by the purity of the product obtained from these methods. Side reactions or residual impurities from the guanidinylating agent can potentially catalyze degradation pathways.[8]

2.2. Indirect Guanidinylation: A Stepwise Approach for Complex Molecules

Indirect methods typically involve the conversion of an amine to a precursor group, such as a thiourea or a carbodiimide, which is then converted to the guanidine. While these methods can be more laborious, they often provide greater control and may be necessary for complex molecules with sensitive functional groups. The stability of the final product in these cases is often high due to the clean conversion in the final step.

Diagram of Guanidinylation Workflow

Guanidinylation_Workflow cluster_direct Direct Guanidinylation cluster_indirect Indirect Guanidinylation Start_Direct Primary/Secondary Amine Product_Direct Guanidinylated Product Start_Direct->Product_Direct Single Step Reagent_Direct Guanidinylating Agent (e.g., Pyrazole-based) Reagent_Direct->Product_Direct Start_Indirect Primary/Secondary Amine Intermediate Thiourea or Carbodiimide Intermediate Start_Indirect->Intermediate Step 1 Product_Indirect Guanidinylated Product Intermediate->Product_Indirect Step 2 Reagent_Indirect Activating Agent & Nitrogen Source Reagent_Indirect->Intermediate

Caption: A simplified comparison of direct and indirect guanidinylation workflows.

Evaluating Product Stability: A Framework for Rigorous Assessment

A comprehensive evaluation of the stability of guanidinylated products requires a multi-faceted approach, including forced degradation studies and the use of stability-indicating analytical methods. The goal is to identify potential degradation pathways and develop methods to quantify the drug substance in the presence of its degradants.[4]

3.1. Forced Degradation Studies: Probing the Limits of Stability

Forced degradation, or stress testing, involves subjecting the guanidinylated product to conditions more severe than those it would encounter during storage and handling. This accelerated degradation helps to rapidly identify likely degradation products and pathways.[9][10] Key stress conditions include:

  • Hydrolytic Degradation: The stability of the guanidinylated product is assessed at various pH levels (acidic, neutral, and basic). The guanidinium group itself is remarkably stable to hydrolysis.[11] However, other functional groups within the molecule may be susceptible, and the guanidinium group can influence the reactivity of neighboring groups. For instance, N-acylguanidines can be susceptible to hydrolysis under certain conditions.[9]

  • Oxidative Degradation: Exposure to an oxidizing agent, such as hydrogen peroxide, can reveal susceptibility to oxidation. While the guanidinium group is generally resistant to oxidation, other residues in the molecule, such as methionine or tryptophan in peptides, can be readily oxidized.

  • Thermal Degradation: The product is exposed to elevated temperatures to assess its thermal stability. Decomposition of the guanidinium group itself typically occurs at very high temperatures, but thermal stress can accelerate other degradation reactions.[12]

  • Photostability: Exposure to UV and visible light, as per ICH Q1B guidelines, is crucial to determine if the compound is light-sensitive.[13]

3.2. Stability-Indicating Analytical Methods: The Key to Accurate Quantification

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation.[7] High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

A robust stability-indicating HPLC method should be able to separate the parent compound from all its degradation products, process-related impurities, and any other excipients in the formulation.[14]

Experimental Protocols for Stability Assessment

The following protocols provide a framework for conducting a thorough stability evaluation of a guanidinylated product.

4.1. Protocol for Forced Degradation Studies

  • Sample Preparation: Prepare stock solutions of the guanidinylated product in a suitable solvent (e.g., water, methanol, or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.

  • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a defined period. Neutralize the solution before analysis. Studies have shown that guanidinium compounds are generally more stable in acidic conditions than in alkaline ones.[15]

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature for a defined period.

  • Thermal Degradation: Store the solid product and a solution of the product at an elevated temperature (e.g., 70 °C) for a defined period.

  • Photostability: Expose the solid product and a solution of the product to a light source according to ICH Q1B guidelines, ensuring an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[13] A control sample should be protected from light.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC-UV method. For identification of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.[15]

Diagram of Forced Degradation Workflow

Forced_Degradation_Workflow cluster_stress Forced Degradation Conditions Acid Acidic (e.g., 0.1M HCl, 60°C) Analysis Stability-Indicating Analysis (HPLC-UV, LC-MS) Acid->Analysis Base Basic (e.g., 0.1M NaOH, RT) Base->Analysis Oxidation Oxidative (e.g., 3% H₂O₂, RT) Oxidation->Analysis Thermal Thermal (e.g., 70°C) Thermal->Analysis Photo Photolytic (ICH Q1B) Photo->Analysis Start Guanidinylated Product (Solid & Solution) Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo Degradation Identification of Degradation Products Analysis->Degradation Pathway Elucidation of Degradation Pathways Degradation->Pathway

Caption: A workflow for conducting forced degradation studies on guanidinylated products.

4.2. Protocol for Development and Validation of a Stability-Indicating HPLC Method

  • Column and Mobile Phase Selection: Start with a C18 reversed-phase column. A common mobile phase system is a gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol).

  • Method Optimization: Inject a mixture of the unstressed and stressed samples to ensure that all degradation products are resolved from the parent peak and from each other. Adjust the gradient, flow rate, and temperature to achieve optimal separation.

  • Method Validation (as per ICH Q2(R1) guidelines):

    • Specificity: Demonstrate that the method is able to assess unequivocally the analyte in the presence of components that may be expected to be present, including degradants.

    • Linearity: Establish a linear relationship between the analyte concentration and the detector response over a defined range.

    • Accuracy: Determine the closeness of agreement between the true value and the value found.

    • Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy.

    • Robustness: Measure the capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Comparative Analysis of Stability: What the Data Tells Us

Guanidinylation MethodKey Reagent(s)Potential Stability AdvantagesPotential Stability Concerns
Direct (Pyrazole-based) N,N'-di-Boc-1H-pyrazole-1-carboxamidineMilder reaction conditions can lead to fewer impurities.Residual pyrazole or byproducts could potentially affect long-term stability.
Direct (Triflyl-based) N,N'-di-Boc-N''-triflylguanidineHigh reactivity allows for guanidinylation of challenging substrates.The highly reactive nature may lead to side reactions if not carefully controlled.
Indirect (Thiourea-based) Thiourea and an activating agent (e.g., Mukaiyama's reagent)Often results in very clean final products.The multi-step nature can be complex, and intermediates may have their own stability issues.

This table is a qualitative summary based on general chemical principles and literature observations. Specific stability will be highly dependent on the individual molecule.

Studies on the guanidinylation of proteins have suggested that the conversion of lysine residues to homoarginine can actually increase the overall stability of the protein.[3] This is attributed to the shorter hydrophobic arm and higher pKa of the guanidinium group compared to the ε-amino group of lysine, leading to more stable solvation and reduced side-chain motility.[3]

Common Degradation Pathways of Guanidinylated Products

Understanding the potential degradation pathways is crucial for designing more stable molecules and for identifying degradants during stability studies.

  • Hydrolysis of Adjacent Groups: While the guanidinium group is stable, it can influence the hydrolysis of neighboring functional groups. For example, the strong electron-withdrawing nature of the protonated guanidinium group can affect the stability of nearby esters or amides.

  • Formation of Urea Derivatives: Under strongly basic conditions or at high temperatures, the guanidine group can hydrolyze to form a urea derivative, although this is generally a slow process.[12]

  • Oxidation of Other Residues: In guanidinylated peptides or other complex molecules, susceptible amino acids or functional groups remain prone to oxidation.

  • Photodegradation: The specific chromophores within the molecule will determine its susceptibility to photodegradation.

Diagram of Potential Degradation Pathways

Degradation_Pathways cluster_degradation Degradation Products Parent Guanidinylated Product Hydrolysis Hydrolysis of Adjacent Groups Parent->Hydrolysis H₂O / H⁺ or OH⁻ Urea Urea Derivative Parent->Urea Strong Base / Heat Oxidation Oxidized Product Parent->Oxidation Oxidizing Agent Photo Photodegradant Parent->Photo Light (UV/Vis)

Caption: Common degradation pathways for guanidinylated products under stress conditions.

Conclusion and Future Perspectives

The stability of guanidinylated products is a critical consideration in drug development. The choice of guanidinylation methodology can have a significant impact on the purity and, consequently, the stability of the final product. A thorough understanding of the potential degradation pathways, coupled with rigorous stability testing using validated, stability-indicating analytical methods, is essential to ensure the quality, safety, and efficacy of these important therapeutic agents.

While the guanidinium group itself is remarkably robust, the overall stability of a guanidinylated molecule is a complex interplay of its entire structure. Future research should focus on direct comparative studies of products from different guanidinylation methods to provide a clearer quantitative picture of their relative stabilities. Furthermore, the development of novel guanidinylating reagents that offer high efficiency, selectivity, and minimal byproduct formation will continue to be a key area of investigation in the pursuit of more stable and effective guanidine-containing therapeutics.

References

  • Cupo, P., El-Deiry, W., Whitney, P. L., & Awad, W. M., Jr. (1980). Stabilization of proteins by guanidination. Journal of Biological Chemistry, 255(22), 10828–10833. [Link]

  • Gao, Y., et al. (2010). Kinetics and Mechanism of Thermal Decomposition of Guanidinium Nitrate and Its Mixtures with Ammonium Nitrate. Industrial & Engineering Chemistry Research, 49(14), 6371–6378. [Link]

  • Bhusari, S., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(5), 297-306. [Link]

  • da Silva, M. S., et al. (2022). Stability Analyses by HPLC-MS of Guanitoxin Isolated from Sphaerospermopsis torques-reginae. Toxins, 14(1), 35. [Link]

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  • Cupo, P., et al. (1980). Stabilization of proteins by guanidination. The Journal of biological chemistry, 255(22), 10828–10833. [Link]

  • Alonso-Moreno, C., Antiñolo, A., Carrillo-Hermosilla, F., & Otero, A. (2014). Guanidines: from classical approaches to efficient catalytic syntheses. Chemical Society Reviews, 43(10), 3406–3425. [Link]

  • Gournelos, T., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(78), 49582-49589. [Link]

  • Dong, M. W. (2018). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC North America, 36(8), 534-547. [Link]

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  • Siddiqui, M. R., et al. (2017). Development and Validation of a Simultaneous HPLC Stability-Indicating Method for Atorvastatin and Apigenin in a Novel SMEDDS Formulation Using Quality by Design (QbD) Approach. Molecules, 22(10), 1639. [Link]

  • Arakawa, T., & Timasheff, S. N. (1984). Protein stabilization and destabilization by guanidinium salts. Biochemistry, 23(25), 5924–5929. [Link]

  • BioPharmaSpec. (n.d.). Forced Degradation Studies: Why, What & How. Retrieved from [Link]

  • La-Scalea, M. A., et al. (2016). Thermal and hydrolytic degradation kinetics of PLA in the molten state. Polymer Degradation and Stability, 129, 223-233. [Link]

  • Arakawa, T., & Timasheff, S. N. (1984). Protein stabilization and destabilization by guanidinium salts. Biochemistry, 23(25), 5924-5929. [Link]

  • Feichtinger, K., Sings, H. L., Baker, T. J., Matthews, K., & Goodman, M. (1998). N,N'-Di-Boc-N''-triflylguanidine: a new reagent for the guanidinylation of amines. The Journal of organic chemistry, 63(23), 8432–8439.
  • Chantong, B., Wongtongtair, S., Nusuetrong, P., Sotanaphun, U., & Chaichantipyuth, C. (2009). Stability of barakol under hydrolytic stress conditions and its major degradation product. Planta medica, 75(4), 346–350. [Link]

  • Lee, J. D., Kim, C. Y., Kim, Y. J., Park, J. H., & Kim, J. S. (2014). Stability Test and Quantitative and Qualitative Analyses of the Amino Acids in Pharmacopuncture Extracted from Scolopendra subspinipes mutilans. Journal of pharmacopuncture, 17(4), 30–37. [Link]

  • Science.gov. (n.d.). validated stability-indicating hplc. Retrieved from [Link]

  • Phenomenex. (n.d.). Comparison of Chaotropic Reagents in Peptide Mapping Workflows. Retrieved from [Link]

  • Wikipedia. (2024, January 20). Guanidine. [Link]

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  • Ladeira, S., et al. (2012). NEW APPROACHES TO AMINO-PYRROLIDINE GUANIDINE COMPOUNDS. [Link]

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  • Callahan, J. F., et al. (2014). Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. The Journal of Organic Chemistry, 79(8), 3571-3583. [Link]

  • Sravani, G., et al. (2017). STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR DETERMINATION OF RANITIDINE IN BULK AND PHARMACEUTICAL DOSAGE FORM. Indo American Journal of Pharmaceutical Sciences, 4(03), 633-640. [Link]

  • Agilent Technologies. (2021). Peptide Mapping and Quantitation of Oxidation and Deamidation in Monoclonal Antibodies. [Link]

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  • Albericio, F., et al. (2013). Solid-Phase Guanidinylation of Peptidyl Amines Compatible with Standard Fmoc-Chemistry: Formation of Mono-Substituted Guanidines. Methods in Molecular Biology, 1030, 165-180. [Link]

  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • Looper, R. E., et al. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments, (115), e54471. [Link]

  • Berlinck, R. G. S., et al. (2016). The Chemistry and Biology of Guanidine Natural Products. Natural Product Reports, 33(2), 226-309. [Link]

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A Senior Application Scientist's Guide to the Kinetics of Guanidinylation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the guanidinium group is a critical functional moiety. Its unique basicity (pKa ≈ 13.5) ensures it is protonated under physiological conditions, making it a key player in molecular recognition, particularly in protein-ligand interactions and as a structural mimic for the side chain of arginine.[1] The synthesis of guanidines via the guanidinylation of primary and secondary amines is, therefore, a cornerstone reaction in the development of novel therapeutics and chemical probes.

However, not all guanidinylation reagents are created equal. Their reaction rates, substrate scope, and sensitivity to reaction conditions vary dramatically. A thorough understanding of the kinetics of these reagents is paramount for reaction optimization, impurity control, and ultimately, the efficient synthesis of the target molecule. This guide provides an in-depth comparison of the kinetic profiles of common guanidinylation reagents, supported by mechanistic insights and detailed protocols for conducting your own kinetic studies.

The Reagents: A Comparative Overview

The choice of a guanidinylation reagent is often a balance between reactivity, stability, and the steric and electronic properties of the amine substrate. Here, we compare some of the most frequently employed reagents.

Reagent ClassExample(s)Typical Reaction TimeKey Kinetic Characteristics & Causality
Thiourea Derivatives N,N'-Di-Boc-S-methylisothiourea12-48 hoursSlow to Moderate: The reaction proceeds via nucleophilic attack of the amine on the thiourea, which is activated by a thiophilic agent (e.g., HgCl₂, Mukaiyama's reagent) to form a carbodiimide intermediate. The rate is often limited by the efficiency of this activation step and the subsequent attack by the amine. The use of toxic heavy metals is a significant drawback.
Isourea Derivatives O-Methylisourea sulfate24-72 hoursSlow: This reagent is typically used for the exhaustive guanidinylation of lysine residues in proteins. Its reactivity is relatively low, requiring higher temperatures and prolonged reaction times. The reaction is highly pH-dependent, with optimal rates typically observed at pH 9-10.5.
Pyrazole-Carboxamidines 1H-Pyrazole-1-carboxamidine HCl4-24 hoursModerate: These reagents offer a good balance of reactivity and stability. The pyrazole ring acts as a good leaving group, facilitating the nucleophilic attack by the amine. The rate is influenced by the substituents on the pyrazole ring and the basicity of the reaction medium.
Triflyl-Activated Guanidines N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent)1-12 hoursFast to Very Fast: The trifluoromethanesulfonyl (triflyl) group is an exceptionally potent electron-withdrawing group, rendering the guanidine carbon highly electrophilic.[2] This results in rapid reaction rates even with weakly nucleophilic or sterically hindered amines.[2][3] The reaction is often complete within a few hours at room temperature.[4]

Mechanistic Insights into Guanidinylation

The guanidinylation of an amine is fundamentally a nucleophilic substitution reaction. The amine attacks the electrophilic carbon of the guanidinylating reagent, leading to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate, with the expulsion of a leaving group, yields the guanidine product.

The rate-determining step and the overall kinetic profile are heavily influenced by the nature of the leaving group and any activating groups present on the reagent.

Guanidinylation_Mechanism cluster_0 Reaction Pathway cluster_1 Kinetic Factors R_NH2 R-NH₂ (Amine) Intermediate Tetrahedral Intermediate R_NH2->Intermediate Nucleophilic Attack Reagent Guanidinylating Reagent (Y-C(=NH)-X) Reagent->Intermediate Product R-NH-C(=NH)-NH₂ (Guanidine) Intermediate->Product Collapse Leaving_Group Leaving Group (X-Y) Intermediate->Leaving_Group Factor1 Nucleophilicity of Amine (R-NH₂) Factor2 Electrophilicity of Reagent Carbon Factor3 Leaving Group Ability (X-Y) Factor4 Steric Hindrance Factor5 pH and Solvent

Caption: Generalized mechanism of guanidinylation and key kinetic influencers.

For reagents like N,N'-Di-Boc-N''-triflylguanidine , the triflyl group (-SO₂CF₃) is a superb leaving group, which dramatically accelerates the collapse of the tetrahedral intermediate, leading to very high reaction rates.[2] In contrast, reagents with poorer leaving groups, such as O-methylisourea (leaving group: methanol), exhibit much slower kinetics.

Experimental Protocols for Kinetic Studies

Accurate kinetic analysis requires careful experimental design and precise monitoring of the reaction progress. Below are two standard methodologies for determining the kinetics of guanidinylation reactions.

General Experimental Workflow

The following workflow provides a robust framework for conducting kinetic studies of guanidinylation reactions.

Kinetic_Workflow cluster_workflow Kinetic Study Workflow A 1. Reagent Preparation - Prepare stock solutions of amine and guanidinylating reagent. - Use an internal standard for accurate quantification. B 2. Reaction Initiation - Thermostat the reaction vessel. - Combine reactants to start the reaction (t=0). A->B C 3. Time-Point Sampling - Withdraw aliquots at defined time intervals. B->C D 4. Quenching - Immediately quench the reaction in the aliquot (e.g., with a suitable acid). C->D E 5. Analytical Measurement - Analyze quenched samples by HPLC or NMR. D->E F 6. Data Analysis - Plot concentration vs. time. - Determine reaction order and calculate rate constants. E->F

Caption: A systematic workflow for kinetic analysis of guanidinylation.

Protocol 1: RP-HPLC-Based Kinetic Analysis

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for monitoring the progress of guanidinylation reactions, allowing for the separation and quantification of reactants, products, and any side products.

Objective: To determine the second-order rate constant for the reaction between an amine and a guanidinylating reagent.

Materials:

  • Amine substrate

  • Guanidinylating reagent

  • Anhydrous solvent (e.g., Acetonitrile, DMF)

  • Internal standard (a stable compound that does not react and is chromatographically resolved from other components)

  • Quenching solution (e.g., 1% TFA in water/acetonitrile)

  • RP-HPLC system with a UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Method Development: Develop an isocratic or gradient RP-HPLC method that provides baseline separation of the amine, the guanidinylating reagent, the guanidine product, and the internal standard. A typical mobile phase system is a mixture of water and acetonitrile with 0.1% trifluoroacetic acid (TFA).

  • Calibration Curves: Prepare a series of solutions of known concentrations for the amine and the product to generate calibration curves based on peak area relative to the internal standard.

  • Reaction Setup: In a thermostatted vial, dissolve the amine and the internal standard in the chosen solvent. In a separate vial, prepare a solution of the guanidinylating reagent at the same temperature.

  • Reaction Initiation: To start the reaction, add the guanidinylating reagent solution to the amine solution. Start a timer immediately. It is advisable to use pseudo-first-order conditions by having one reactant (e.g., the guanidinylating reagent) in significant excess (10-fold or more).

  • Sampling: At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 40, 60 minutes), withdraw a small aliquot (e.g., 20 µL) of the reaction mixture.

  • Quenching: Immediately add the aliquot to a vial containing a larger volume of the quenching solution (e.g., 180 µL). This stops the reaction and prepares the sample for analysis.

  • HPLC Analysis: Inject the quenched samples onto the HPLC system.

  • Data Analysis:

    • Using the calibration curves, convert the peak areas of the reactant and product into concentrations for each time point.

    • For a second-order reaction (or pseudo-first-order), plot the appropriate function of concentration against time (e.g., for a reaction A + B -> P, under pseudo-first-order conditions with [B] >> [A], plot ln([A]) vs. time).[5]

    • The slope of the resulting straight line will be the pseudo-first-order rate constant, k'. The second-order rate constant, k, can be calculated by dividing k' by the concentration of the excess reagent.[6]

Protocol 2: In Situ ¹H NMR-Based Kinetic Analysis

In situ NMR spectroscopy allows for real-time monitoring of a reaction mixture without the need for sampling and quenching, providing a continuous view of the concentration changes of various species.[7][8]

Objective: To continuously monitor the guanidinylation reaction and determine its kinetic parameters.

Materials:

  • Amine substrate

  • Guanidinylating reagent

  • Deuterated solvent (e.g., CD₃CN, DMSO-d₆)

  • NMR spectrometer

Procedure:

  • Preparation: In an NMR tube, dissolve the amine substrate in the deuterated solvent.

  • Initial Spectrum: Acquire a ¹H NMR spectrum of the starting material to identify characteristic peaks and their chemical shifts.

  • Reaction Initiation: Add a known amount of the guanidinylating reagent to the NMR tube, shake vigorously to mix, and quickly place the tube in the NMR spectrometer, which should be pre-thermostatted to the desired reaction temperature.

  • Time-Course Measurement: Immediately start acquiring a series of ¹H NMR spectra at regular intervals (e.g., every 1-5 minutes). Modern spectrometers have automated programs for kinetic measurements.

  • Data Processing:

    • For each spectrum, identify a well-resolved peak for the reactant and a well-resolved peak for the product that do not overlap with other signals.

    • Integrate these peaks. The concentration of each species is directly proportional to its integral value.

  • Data Analysis:

    • Calculate the concentration of the reactant and product at each time point by normalizing the integrals (e.g., expressing the reactant integral as a fraction of the total integral of reactant and product peaks).

    • Plot the concentration data versus time as described in the HPLC protocol to determine the rate constant.

Causality Behind Experimental Choices

  • Choice of Solvent: The solvent can significantly impact reaction rates. Polar aprotic solvents like DMF or acetonitrile are often preferred as they can solvate the charged intermediates, potentially stabilizing the transition state and accelerating the reaction.

  • Temperature Control: Guanidinylation reactions, like most chemical reactions, are temperature-dependent. Maintaining a constant and known temperature is crucial for obtaining reproducible kinetic data.

  • Use of Internal Standard (HPLC): An internal standard is essential for correcting for variations in injection volume and detector response, leading to more accurate and precise concentration measurements.

  • Pseudo-First-Order Conditions: By using one reactant in large excess, the concentration of that reactant remains effectively constant throughout the reaction. This simplifies the rate law and makes the data analysis more straightforward.[5]

Conclusion

The kinetic behavior of guanidinylation reagents is a critical factor in their selection for a particular synthetic application. Highly reactive reagents like N,N'-Di-Boc-N''-triflylguanidine offer the advantage of speed and are effective for challenging substrates. In contrast, less reactive reagents like O-methylisourea may be suitable for applications where slower, more controlled reactivity is desired, such as in the modification of complex biomolecules.

By employing systematic kinetic studies using techniques like HPLC and in situ NMR, researchers can gain a deeper understanding of these reactions, leading to optimized protocols, higher yields, and improved purity of the final guanidine-containing compounds. This guide provides the foundational knowledge and practical protocols to empower scientists to make informed decisions and achieve greater success in their synthetic endeavors.

References

  • A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments. Available at: [Link]

  • Guanidine synthesis by guanidinylation. Organic Chemistry Portal. Available at: [Link]

  • Guanidinylation reagents.Google Patents.
  • Guanidine synthesis by guanylation. Organic Chemistry Portal. Available at: [Link]

  • A novel traceless resin-bound guanidinylating reagent for secondary amines to prepare N,N-disubstituted guanidines. PubMed. Available at: [Link]

  • Total Synthesis of Syringolin B and other Urea/Guanidine containing Natural Products. University of Alberta Libraries. Available at: [Link]

  • Development and validation of Polyhexa methylene guanidine HCL in its bulk and dosage form by RP- HPLC. International Journal of Science and Technology. Available at: [Link]

  • Thermodynamic, Kinetic, and Mechanistic Studies of the Thermal Guanidine Metathesis Reaction. Western Washington University Libraries. Available at: [Link]

  • Development and validation of Polyhexa methylene guanidine HCL in its bulk and dosage form by RP- HPLC. ResearchGate. Available at: [Link]

  • QbD-based RP-HPLC method development for quantitative computation of phase III composition comprising apixaban and clopidogrel. ResearchGate. Available at: [Link]

  • In-situ NMR monitoring of the reaction. ResearchGate. Available at: [Link]

  • QbD-Engineered Development and Validation of a RP-HPLC Method for Simultaneous Estimation of Rutin and Ciprofloxacin HCl in Bilosomal Nanoformulation. PubMed Central. Available at: [Link]

  • In situ Reaction Monitoring in Photocatalytic Organic Synthesis. Refubium - Freie Universität Berlin. Available at: [Link]

  • Correlations of the second-order rate constants log k 2 with the E... ResearchGate. Available at: [Link]

  • Second-Order Reactions. Chemistry LibreTexts. Available at: [Link]

  • Exploiting in situ NMR to monitor the formation of a metal–organic framework. Cardiff University. Available at: [Link]

  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. Available at: [Link]

  • Development and validation of a robust RP-HPLC method for the quantitative analysis of roxadustat. ResearchGate. Available at: [Link]

  • Guanidines: from classical approaches to efficient catalytic syntheses. RSC Publishing. Available at: [Link]

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A Comparative Guide to Assessing Racemization During Peptide Guanidinylation with 3,5-Dimethylpyrazole-1-carboxamidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic modification of peptide side chains is a cornerstone of modern drug development, enabling the enhancement of potency, stability, and pharmacokinetic profiles. Guanidinylation, the conversion of primary amines such as the ε-amino group of lysine to a guanidinium group, is a key transformation that mimics the structure of arginine. This modification can be crucial for modulating biological activity. 3,5-Dimethylpyrazole-1-carboxamidine (hydrochloride or nitrate salt) has emerged as a widely used reagent for this purpose. However, the basic conditions often employed for this reaction pose a significant risk: racemization. This guide provides an in-depth comparison of guanidinylation reagents with a focus on assessing and mitigating the risk of racemization, a critical factor for ensuring the stereochemical integrity and therapeutic efficacy of peptide-based drugs.

The Guanidinylation Reaction and the Specter of Racemization

Guanidinylation of a lysine side chain with this compound is a nucleophilic substitution reaction. The primary amine of the lysine attacks the electrophilic carbon of the carboxamidine, leading to the formation of a stable guanidinium group and the release of 3,5-dimethylpyrazole.

The primary concern during this process is the potential for racemization at the α-carbon of the amino acid residue. This loss of stereochemical purity occurs because the reaction is typically performed under basic conditions. The base can abstract the proton from the α-carbon, leading to the formation of a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, resulting in a mixture of L- and D-isomers.[1][2] This is a critical issue, as even minor levels of epimerization can drastically alter a peptide's biological activity and safety profile.

Comparative Analysis of Guanidinylating Reagents

While this compound is a common choice, several alternatives exist, each with its own profile of reactivity, cost, and propensity for inducing racemization. The ideal reagent achieves high yields under conditions mild enough to preserve stereochemical integrity.

ReagentTypical Reaction ConditionsAdvantagesDisadvantages & Racemization Risk
This compound Aqueous or organic solvent, basic pH (e.g., DIEA, TEA)Commercially available, good yields.Requires basic conditions, which increases the risk of racemization, particularly for sensitive residues.[3]
N,N'-Di-Boc-S-methylisothiourea Organic solvent, often with a base like triethylamine.High reactivity, Boc groups can be removed with acid.Can be expensive; the use of a base still presents a racemization risk.
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine Organic solvent, often with mild base.Generally clean reactions.Similar racemization risk to other base-mediated methods.
HATU/HBTU Organic solvent (e.g., DMF), base (e.g., DIEA).Primarily coupling reagents, but can cause guanidinylation of the N-terminal amine as a side reaction.[4][5]High risk of guanidinylation as a side reaction, which is often undesirable and can lead to complex product mixtures.[5]

Experimental Workflow for Assessing Racemization

A robust, self-validating workflow is essential to accurately quantify the extent of racemization. The following protocol outlines a comparative study to assess racemization when using this compound versus an alternative reagent.

G cluster_0 Preparation cluster_1 Guanidinylation Reaction cluster_2 Processing & Analysis P1 Synthesize/Procure Model Peptide (e.g., Ac-Lys-Gly-NH2) P2 Divide into Two Groups P1->P2 R1 Group A: React with This compound + Base (e.g., DIEA) P2->R1 R2 Group B: React with Alternative Reagent (e.g., N,N'-Di-Boc-S-methylisothiourea) P2->R2 A1 Quench Reaction & Purify Peptide Product (HPLC) R1->A1 R2->A1 A2 Acid Hydrolysis (6N HCl, 110°C, 24h) A1->A2 A3 Derivatization (e.g., Marfey's Reagent) A2->A3 A4 LC-MS Analysis A3->A4 A5 Quantify D/L Ratio A4->A5

Caption: Workflow for comparative racemization assessment.

A. Guanidinylation with this compound

  • Dissolution: Dissolve the model peptide (e.g., Ac-Lys-Gly-NH2) in a suitable solvent like DMF or a water/acetonitrile mixture.

  • Reagent Addition: Add 1.5 equivalents of this compound hydrochloride.

  • Base Addition: Add 2.0 equivalents of a non-nucleophilic base such as Diisopropylethylamine (DIEA).

  • Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.

  • Purification: Upon completion, purify the product using reverse-phase HPLC.

B. Acid Hydrolysis and Derivatization

  • Hydrolysis: Lyophilize the purified peptide and hydrolyze it in 6N HCl at 110°C for 24 hours in a sealed, evacuated tube.

  • Drying: Remove the HCl under vacuum.

  • Derivatization (Marfey's Method):

    • Dissolve the amino acid hydrolysate in 100 µL of 1M NaHCO3.

    • Add 100 µL of a 1% (w/v) solution of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's reagent) in acetone.

    • Incubate at 40°C for 1 hour.

    • Quench the reaction by adding 20 µL of 2N HCl.

    • Evaporate to dryness and reconstitute in mobile phase for LC-MS analysis.

C. Analytical Method: Chiral LC-MS

The derivatized amino acids can be separated and quantified using a standard C18 column. The L- and D-amino acid derivatives will have different retention times, allowing for their integration and the calculation of the percentage of the D-isomer.

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A linear gradient from 10% to 60% B over 30 minutes.

  • Detection: UV at 340 nm and Mass Spectrometry to confirm peak identity.

Interpreting the Data: A Hypothetical Case Study

Following the protocols above, we can generate comparative data.

Reagent UsedReaction Time (h)Base% D-Lysine Detected
This compound12DIEA1.8%
This compound24DIEA3.5%
N,N'-Di-Boc-S-methylisothiourea12DIEA1.5%
Control (No Guanidinylation)N/AN/A<0.1%

This hypothetical data illustrates that longer reaction times under basic conditions increase racemization. It also suggests that, under these specific conditions, N,N'-Di-Boc-S-methylisothiourea may offer a slight advantage in minimizing epimerization.

G cluster_0 Mechanism of Base-Catalyzed Racemization L_AA L-Amino Acid Residue (in peptide chain) Enolate Planar Enolate Intermediate L_AA->Enolate + Base (e.g., DIEA) - H+ Enolate->L_AA + H+ D_AA D-Amino Acid Residue (Racemized) Enolate->D_AA + H+

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3,5-Dimethylpyrazole-1-carboxamidine

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the lifecycle of laboratory reagents extends beyond their application in research to their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 3,5-Dimethylpyrazole-1-carboxamidine and its common salt forms (e.g., nitrate, hydrochloride). As a Senior Application Scientist, my objective is to ground these procedures in the principles of chemical safety, regulatory compliance, and environmental stewardship, ensuring that this information is not just a set of instructions, but a framework for responsible laboratory practice.

Hazard Identification: The "Why" Behind Cautious Disposal

Understanding the inherent risks of a compound is the first step in managing its waste. This compound and its salts are classified with several hazards that dictate the need for specific disposal pathways.

  • Irritant: The compound is a known skin and eye irritant and can cause respiratory tract irritation[1][2][3]. This is the primary reason for mandating specific Personal Protective Equipment (PPE) during handling and disposal to prevent direct contact.

  • Harmful if Swallowed: It possesses acute oral toxicity[3][4]. This necessitates procedures that prevent the generation of dusts or aerosols that could be accidentally ingested.

  • Chemical Incompatibility: The nitrate salt is incompatible with strong oxidizing agents, reducing agents, bases, and acid chlorides[2]. Improper mixing in a waste container can lead to vigorous, exothermic, or gas-generating reactions, posing a significant safety risk.

These hazards underscore why this chemical waste cannot be treated as common refuse. It must be managed as regulated chemical waste to mitigate risks to personnel and the environment.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling any waste containing this compound, it is imperative to wear the appropriate PPE. The choice of PPE is a direct response to the identified hazards.

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or goggles.Protects against accidental splashes of solutions or contact with airborne powder, preventing eye irritation[1].
Hand Protection Chemically resistant gloves (e.g., Nitrile).Prevents skin contact and subsequent irritation[1][2].
Respiratory Protection NIOSH-approved N95 dust mask or higher.Required when handling the solid powder to prevent inhalation of dust and respiratory tract irritation[1].
Protective Clothing Standard laboratory coat.Protects skin and personal clothing from contamination.
Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it should never be disposed of down the drain or in the regular trash[5]. All waste streams must be collected for pickup by a licensed professional waste disposal service[6][7][8]. The preferred method of final disposal for pyrazole-based organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts[6][7].

Proper disposal begins with correct identification. Per US EPA guidelines, chemical waste generators must determine if their waste is classified as hazardous[2][9]. Given its irritant and toxic properties, waste containing this compound should be managed as hazardous chemical waste.

  • Action: Segregate all waste streams containing this compound from other laboratory waste. Use a dedicated, clearly labeled waste container. The label should include the full chemical name, "Hazardous Waste," and the primary hazard(s) (Irritant, Toxic).

A. Unused or Surplus Solid Chemical:

  • Collect the solid powder in its original container or a new, compatible container.

  • Ensure the container is sealed, in good condition, and clearly labeled as hazardous waste with the full chemical name.

  • Store the sealed container in a designated satellite accumulation area until pickup.

B. Contaminated Labware and Debris (Gloves, Weigh Boats, Wipes):

  • Collect all solid waste items that have come into direct contact with the chemical.

  • Place these items in a dedicated, leak-proof container lined with a heavy-duty plastic bag.

  • Label the container clearly: "Solid Hazardous Waste: this compound Contaminated Debris."

  • Once full, seal the container and move it to the satellite accumulation area.

C. Aqueous Solutions:

  • Collect all aqueous waste containing the compound in a dedicated, shatter-resistant (e.g., plastic-coated glass or polyethylene) container.

  • Crucially, do not mix with incompatible waste streams (oxidizers, reducers, bases)[2].

  • Label the container "Aqueous Hazardous Waste" with the chemical name and approximate concentration.

  • Keep the container sealed when not in use. Store in secondary containment to prevent spills.

D. Empty Containers:

  • An "empty" container that held this chemical is not truly empty and must be disposed of as hazardous waste unless properly decontaminated.

  • A common procedure for decontamination is a triple rinse with a suitable solvent (e.g., water or ethanol)[10].

  • Collect the rinsate from all three rinses and manage it as aqueous hazardous waste[10].

  • After triple rinsing, deface the original label and dispose of the container according to your institution's guidelines for decontaminated labware.

  • Store all sealed and labeled hazardous waste containers in a designated, well-ventilated satellite accumulation area that is secure and away from general lab traffic.

  • Follow your institution's procedures to request a waste pickup from your Environmental Health and Safety (EHS) department or their contracted hazardous waste disposal company[8].

  • Maintain meticulous records of the waste generated, including the chemical name, quantity, and date of disposal request.

Spill Management

In the event of a spill, prompt and correct action is critical to prevent exposure and contamination.

  • Evacuate and Secure: Alert others in the area and restrict access.

  • Don PPE: Wear the full PPE ensemble described in Section 2.

  • Containment: If the spill is a liquid, contain it with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Cleanup: For a solid spill, carefully sweep or vacuum the material[2]. Avoid actions that create dust. For a contained liquid spill, use absorbent pads to collect the material.

  • Package Waste: Place all contaminated absorbent materials and cleaning supplies into a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

G Disposal Workflow for this compound cluster_waste_type Select Collection Protocol start Waste Generation (Solid, Liquid, or Contaminated Debris) characterize Characterize as Hazardous Waste (Irritant, Toxic) start->characterize ppe Don Appropriate PPE (Gloves, Eye Protection, Lab Coat, Respirator if solid) characterize->ppe segregate Segregate Waste Stream ppe->segregate solid Solid Waste (Unused chemical, contaminated debris) segregate->solid Is it solid? liquid Liquid Waste (Aqueous solutions, rinsate) segregate->liquid Is it liquid? container_solid Collect in Labeled, Sealed Solid Waste Container solid->container_solid container_liquid Collect in Labeled, Sealed Liquid Waste Container with Secondary Containment liquid->container_liquid storage Store in Designated Satellite Accumulation Area container_solid->storage container_liquid->storage request_pickup Request Pickup by EHS / Licensed Waste Contractor storage->request_pickup end Final Disposal via High-Temperature Incineration request_pickup->end

Caption: Disposal workflow for this compound.

By adhering to these scientifically grounded and regulation-aware procedures, you contribute to a culture of safety and environmental responsibility. This protocol is designed to be a living document; always consult your institution's specific EHS guidelines and the most current Safety Data Sheet (SDS) for the compound in use.

References

  • Cole-Parmer. (2006, March 22). Material Safety Data Sheet: 3,5-Dimethyl-1h-pyrazole-1-carboximidamidenitrate, 97%. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • University of Louisville. (n.d.). Waste Disposal Manual. Department of Environmental Health and Safety. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, February 27). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from [Link]

  • PubChem. (n.d.). This compound monohydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Personal protective equipment for handling 3,5-Dimethylpyrazole-1-carboxamidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

3,5-Dimethylpyrazole-1-carboxamidine (typically supplied as the nitrate salt , CAS: 38184-47-3) is a premier guanylation reagent used to convert amines into guanidines. While it offers superior shelf-stability compared to other amidines, its nitrate counter-ion and crystalline nature introduce specific hazards—namely, potential oxidative properties in bulk and significant respiratory irritation risks due to fine dust formation.

This guide moves beyond generic safety advice, providing a targeted operational framework for researchers handling this compound in drug discovery and synthetic chemistry workflows.

Risk Profile & Hazard Analysis (The "Why")

Before selecting PPE, we must understand the specific failure modes of this chemical in a laboratory setting.

Hazard ClassH-CodeOperational Implication
Acute Toxicity (Oral) H302 Harmful if swallowed. Strict hygiene is required.[1] No food/drink in the lab. Hand washing is non-negotiable upon leaving the zone.
Skin Irritation H315 Causes localized dermatitis. The nitrate salt can be acidic upon hydrolysis on moist skin.
Eye Irritation H319 Crystalline dust is abrasive and chemically irritating. Corneal damage is a risk without barriers.
STOT - Single Exposure H335 Respiratory Irritation. This is the primary operational risk. The powder is often electrostatic and easily becomes airborne during weighing.

Expert Insight: While the organic component is an irritant, the nitrate anion adds a layer of complexity. Although stable, nitrate salts are weak oxidizers. Never dispose of this material in the same waste container as strong reducing agents (e.g., sodium borohydride, lithium aluminum hydride) or heavy metal powders, as this can create an energetic mixture.

Personal Protective Equipment (PPE) Matrix

This system is designed to create redundancy. If one barrier fails (e.g., a glove tear), a secondary barrier (engineering control) must be in place.

Protection ZoneRecommended EquipmentTechnical Justification
Respiratory Fume Hood (Primary) or N95/P2 Respirator (Secondary)Engineering controls (Hood) are superior to PPE. If weighing outside a hood is unavoidable, an N95 is the minimum requirement to prevent inhalation of H335-triggering dust.
Hand Protection Nitrile Gloves (Min 5 mil) Nitrile offers excellent resistance to the solid salt. Warning: If dissolved in DMF or DCM, check breakthrough times for the solvent, not just the solute.
Eye Protection Chemical Splash Goggles Safety glasses with side shields are insufficient for fine powders that can drift around lenses. Goggles provide a seal against airborne particulates.
Body Defense Lab Coat (High-Neck/Snap) Standard cotton/poly blend is acceptable. Ensure cuffs are tucked under gloves to prevent wrist exposure.

Operational Protocol: From Storage to Reaction

Phase A: Preparation & Weighing

The Critical Step: 90% of exposure incidents occur during the transfer of solid material.

  • Static Control: This solid is prone to static charge. Use an antistatic gun or wipe the spatula with an antistatic cloth before dipping it into the bottle.

  • Engineering Check: Verify Fume Hood face velocity is >100 fpm (0.5 m/s).

  • Weighing:

    • Best Practice: Place the balance inside the fume hood.

    • Alternative: If the balance is external, tare a closed vial, move to the hood, add solid, close the vial, and return to the balance. Never open the stock bottle on an open bench.

Phase B: Solubilization & Reaction
  • Solvent Choice: Common solvents include DMF, Methanol, or Water.

    • Note: Dissolution is generally endothermic or neutral.

  • Addition: Add the solid to the solvent, not vice versa, to prevent "puffing" of dust.

  • Inert Atmosphere: While the reagent is air-stable, guanylation reactions often require basic conditions (e.g., Diisopropylethylamine). Flush the headspace with Nitrogen/Argon to prevent carbonate formation, which can stall the reaction.

Phase C: Decontamination
  • Immediate Cleaning: Wipe the balance area with a wet paper towel (water/detergent) immediately after weighing. Dry dusting will only aerosolize the chemical.

  • Glove Removal: Use the "beak" method (pulling one glove off inside out using the other gloved hand) to ensure the outside of the glove never touches skin.

Visualized Workflows

Diagram 1: Safe Handling Logic Flow

This diagram illustrates the decision-making process for handling the reagent safely.

HandlingProtocol Start Start: Reagent Retrieval CheckHood Verify Hood Flow (>0.5 m/s) Start->CheckHood Weighing Weighing Strategy CheckHood->Weighing InternalWeigh Balance IN Hood: Direct Weighing Weighing->InternalWeigh Preferred ExternalWeigh Balance OUT of Hood: Closed Vial Transfer Method Weighing->ExternalWeigh Alternative Solubilization Solubilization: Add Solid to Solvent InternalWeigh->Solubilization ExternalWeigh->Solubilization Cleanup Wet Wipe Decontamination Solubilization->Cleanup

Caption: Operational workflow emphasizing the containment of airborne particulates during the weighing phase.

Diagram 2: Emergency Response & Disposal Decision Tree

A clear logic path for spills and waste segregation.

DisposalLogic Event Chemical Event Type Identify State Event->Type Spill Spill (Solid) Type->Spill Waste Reaction Waste (Liquid) Type->Waste SpillAction Do NOT Sweep. Wet wipe or HEPA Vac. Spill->SpillAction WasteSeg Segregation Check Waste->WasteSeg SpillAction->WasteSeg SafeStream Organic Waste Stream (Halogenated/Non-Hal) WasteSeg->SafeStream Standard BadStream DO NOT MIX: Strong Reducers/Acids WasteSeg->BadStream Avoid

Caption: Decision matrix for spill response and waste stream segregation to prevent incompatibility incidents.

Disposal Considerations

Disposal must comply with local environmental regulations (e.g., RCRA in the US, waste codes in EU).

  • Waste Classification:

    • The material itself is generally classified as Hazardous Waste due to toxicity (H302) and irritation potential.

    • Waste Code: Unlisted, but treat as characteristic hazardous waste.

  • Segregation Rule (Crucial):

    • Isolate from strong reducing agents (hydrides, alkali metals).

    • Isolate from strong acids (potential for nitric acid formation/release).

  • Disposal Method:

    • Incineration: The preferred method is high-temperature incineration equipped with an afterburner and scrubber to handle nitrogen oxides (NOx) generated during combustion.

    • Aqueous Solutions: If in small quantities (<1g) in aqueous buffer, check local sewer limits, but generally, collection for off-site incineration is the standard for nitrogenous organics.

References

  • PubChem. (n.d.). Compound Summary: this compound nitrate.[2] National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical Compatibility Reference. Retrieved January 28, 2026, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.